Glepaglutide acetate
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C199H329N53O57 |
|---|---|
分子量 |
4376 g/mol |
IUPAC 名称 |
acetic acid;(4S)-5-[[2-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-6-amino-1-[[(2S,3S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-4-[[2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]acetyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C197H325N53O55.C2H4O2/c1-27-102(13)152(190(299)220-111(22)166(275)248-157(113(24)254)194(303)230-129(66-45-52-78-204)176(285)244-155(105(16)30-4)192(301)250-158(114(25)255)195(304)240-142(90-151(267)268)183(292)228-128(65-44-51-77-203)173(282)227-127(64-43-50-76-202)172(281)226-126(63-42-49-75-201)171(280)225-125(62-41-48-74-200)170(279)224-124(61-40-47-73-199)169(278)222-123(160(206)269)60-39-46-72-198)245-185(294)136(83-101(11)12)234-182(291)139(86-118-91-211-122-59-38-37-58-120(118)122)232-164(273)109(20)219-189(298)153(103(14)28-2)246-186(295)138(85-117-56-35-32-36-57-117)235-184(293)141(89-150(265)266)236-174(283)130(67-53-79-210-197(207)208)223-162(271)107(18)215-161(270)106(17)216-177(286)133(80-98(5)6)231-163(272)108(19)217-179(288)140(88-149(263)264)237-180(289)135(82-100(9)10)238-191(300)154(104(15)29-3)247-196(305)159(115(26)256)249-165(274)110(21)218-178(287)134(81-99(7)8)233-175(284)132(69-71-148(261)262)229-187(296)143(95-251)242-188(297)144(96-252)241-181(290)137(84-116-54-33-31-34-55-116)239-193(302)156(112(23)253)243-146(258)94-213-168(277)131(68-70-147(259)260)221-145(257)93-212-167(276)121(205)87-119-92-209-97-214-119;1-2(3)4/h31-38,54-59,91-92,97-115,121,123-144,152-159,211,251-256H,27-30,39-53,60-90,93-96,198-205H2,1-26H3,(H2,206,269)(H,209,214)(H,212,276)(H,213,277)(H,215,270)(H,216,286)(H,217,288)(H,218,287)(H,219,298)(H,220,299)(H,221,257)(H,222,278)(H,223,271)(H,224,279)(H,225,280)(H,226,281)(H,227,282)(H,228,292)(H,229,296)(H,230,303)(H,231,272)(H,232,273)(H,233,284)(H,234,291)(H,235,293)(H,236,283)(H,237,289)(H,238,300)(H,239,302)(H,240,304)(H,241,290)(H,242,297)(H,243,258)(H,244,285)(H,245,294)(H,246,295)(H,247,305)(H,248,275)(H,249,274)(H,250,301)(H,259,260)(H,261,262)(H,263,264)(H,265,266)(H,267,268)(H4,207,208,210);1H3,(H,3,4)/t102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112+,113+,114+,115+,121-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-,152-,153-,154-,155-,156-,157-,158-,159-;/m0./s1 |
InChI 键 |
OTEFGBFHVADIFU-JHLBKGQUSA-N |
产品来源 |
United States |
Foundational & Exploratory
Glepaglutide Acetate: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Review of the Structure, Chemical Properties, and Mechanism of Action of a Long-Acting GLP-2 Receptor Agonist
Abstract
Glepaglutide acetate (B1210297) is a long-acting analog of human glucagon-like peptide-2 (GLP-2) currently under investigation for the treatment of short bowel syndrome (SBS) and other gastrointestinal diseases.[1][2][3][4] This technical guide provides a comprehensive overview of the structure, chemical properties, mechanism of action, and preclinical and clinical data related to glepaglutide. The information presented is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this novel GLP-2 receptor (GLP-2R) agonist.
Introduction
Short bowel syndrome is a malabsorptive state that often results from extensive surgical resection of the small intestine. Patients with SBS are frequently dependent on parenteral support to maintain fluid and nutrient balance.[2] GLP-2 is an endogenous peptide hormone that plays a crucial role in intestinal adaptation and function by promoting mucosal growth, enhancing nutrient absorption, and maintaining the integrity of the intestinal barrier. However, the therapeutic utility of native GLP-2 is limited by its short half-life. Glepaglutide is a long-acting GLP-2 analog designed to overcome this limitation, offering the potential for less frequent dosing and improved patient compliance.
Structure and Chemical Properties
Glepaglutide is a synthetic peptide analog of human GLP-2. Its structure has been modified to enhance its stability and prolong its duration of action.
Table 1: Chemical and Physical Properties of Glepaglutide Acetate
| Property | Value | Source |
| Molecular Formula | C₁₉₉H₃₂₉N₅₃O₅₇ | |
| Molecular Weight | 4376.13 g/mol | |
| Amino Acid Sequence | His-Gly-Glu-Gly-Thr-Phe-Ser-Ser-Glu-Leu-Ala-Thr-Ile-Leu-Asp-Ala-Leu-Ala-Ala-Arg-Asp-Phe-Ile-Ala-Trp-Leu-Ile-Ala-Thr-Lys-Ile-Thr-Asp-Lys-Lys-Lys-Lys-Lys-Lys-NH₂ | |
| Synonyms | ZP1848, ZP1848 acetate | |
| Appearance | Solid | |
| Solubility | Slightly soluble in PBS (pH 7.2): 0.1-1 mg/ml |
Mechanism of Action
Glepaglutide is a potent agonist of the GLP-2 receptor (GLP-2R), a G protein-coupled receptor predominantly expressed in the gastrointestinal tract. Activation of the GLP-2R by glepaglutide initiates a cascade of intracellular signaling events, primarily through the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).
This signaling pathway leads to several physiological effects that contribute to the therapeutic potential of glepaglutide:
-
Intestinotrophic Effects: Glepaglutide promotes the growth of the small intestinal mucosa by stimulating crypt cell proliferation and inhibiting enterocyte apoptosis. This leads to increased villus height and an overall increase in the absorptive surface area of the intestine.
-
Enhanced Nutrient and Fluid Absorption: By increasing the intestinal surface area and potentially upregulating nutrient transporters, glepaglutide improves the absorption of fluids and nutrients from the gut.
-
Anti-inflammatory Effects: Preclinical studies have demonstrated that glepaglutide can alleviate small intestinal inflammation.
Pharmacokinetics
Pharmacokinetic studies in healthy subjects have shown that glepaglutide has a significantly protracted pharmacokinetic profile following subcutaneous administration. The long half-life is primarily due to the slow release of its two main active metabolites from the subcutaneous depot.
Table 2: Pharmacokinetic Parameters of Glepaglutide
| Parameter | 5 mg Once Weekly | 10 mg Once Weekly | Source |
| Effective Half-life (t½) | 124 hours (95% CI: 73-185) | 88 hours (95% CI: 31-146) | |
| Metabolites | Two main active metabolites (M1 and M2) | Two main active metabolites (M1 and M2) | |
| Contribution to Exposure at Steady State | Parent drug: <1%Metabolites: >98% | Parent drug: <1%Metabolites: >98% |
Studies in subjects with renal impairment have shown no clinically relevant effect on the pharmacokinetics of glepaglutide, suggesting that dose adjustments may not be necessary in this patient population.
Preclinical and Clinical Studies
Preclinical Studies
Preclinical studies in rat models of intestinal inflammation have demonstrated the therapeutic potential of glepaglutide. In a model of indomethacin-induced small intestinal inflammation, glepaglutide treatment, both as a co-treatment and post-treatment, significantly reduced the severity of inflammation, as evidenced by a decrease in inflammatory markers and a reversal of intestinal shortening. Furthermore, glepaglutide administration led to a significant increase in small intestinal mass, indicating a regenerative effect on the intestinal mucosa.
Clinical Trials in Short Bowel Syndrome
Multiple clinical trials have evaluated the efficacy and safety of glepaglutide in patients with SBS. The overarching goal of these trials is to assess the ability of glepaglutide to reduce the volume of parenteral support required by these patients. Phase 2 and 3 trials have demonstrated that glepaglutide treatment results in clinically relevant reductions in parenteral support requirements and is generally well-tolerated.
Experimental Protocols
In Vitro cAMP Accumulation Assay
Objective: To determine the potency of glepaglutide in activating the human GLP-2 receptor (hGLP-2R).
Methodology:
-
Cell Culture: HEK293 cells stably expressing the hGLP-2R are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 20,000-30,000 cells per well and incubated overnight.
-
Compound Treatment: The culture medium is replaced with an assay medium (e.g., Opti-MEM). Cells are then treated with varying concentrations of glepaglutide or a reference agonist (e.g., native GLP-2).
-
Incubation: The plate is incubated for a specified period (e.g., 24 hours) at 37°C in a humidified CO₂ incubator.
-
cAMP Measurement: Intracellular cAMP levels are measured using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or a fluorescent biosensor-based assay).
-
Data Analysis: The concentration-response curve is plotted, and the EC₅₀ value is calculated to determine the potency of glepaglutide.
Rat Model of Indomethacin-Induced Intestinal Inflammation
Objective: To evaluate the anti-inflammatory and mucosal regenerative effects of glepaglutide in vivo.
Methodology:
-
Animal Model: Male Wistar rats are used for the study.
-
Induction of Inflammation: Small intestinal inflammation is induced by subcutaneous administration of indomethacin (B1671933) (e.g., 7 mg/kg) on two consecutive days.
-
Treatment Regimens:
-
Co-treatment: Glepaglutide (e.g., 400 nmol/kg, subcutaneously, twice daily) is administered at the onset of inflammation and continued throughout the study period.
-
Post-treatment: Glepaglutide administration is initiated after the onset of inflammation.
-
-
Assessment of Inflammation:
-
Macroscopic Evaluation: Small intestinal length is measured as an indicator of inflammation-induced shortening.
-
Biochemical Markers: Concentrations of inflammatory markers such as α-1-acid glycoprotein (B1211001) and myeloperoxidase in intestinal tissue are quantified.
-
-
Assessment of Intestinal Regeneration: Small intestinal mass is measured to evaluate the intestinotrophic effects of glepaglutide.
-
Statistical Analysis: Data are analyzed using appropriate statistical methods (e.g., ANOVA) to determine the significance of the observed effects.
Conclusion
This compound is a promising long-acting GLP-2R agonist with a well-defined mechanism of action and a favorable pharmacokinetic profile. Preclinical and clinical studies have provided strong evidence for its therapeutic potential in improving intestinal absorption and reducing the burden of parenteral support in patients with short bowel syndrome. Its anti-inflammatory and mucosal regenerative properties may also extend its utility to other inflammatory bowel diseases. Ongoing and future research will further elucidate the full clinical potential of this novel therapeutic agent.
References
The Pharmacokinetics of Long-Acting GLP-2 Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the pharmacokinetics of long-acting glucagon-like peptide-2 (GLP-2) analogs. It is designed to be a core resource for researchers, scientists, and drug development professionals working in the field. This guide summarizes key pharmacokinetic parameters, details the experimental protocols used in seminal studies, and visualizes the underlying biological pathways and experimental workflows.
Introduction to Long-Acting GLP-2 Analogs
Native glucagon-like peptide-2 (GLP-2) is a 33-amino acid peptide hormone secreted by intestinal L-cells in response to nutrient intake. It plays a crucial role in intestinal adaptation and function by stimulating crypt cell proliferation, inhibiting apoptosis, and enhancing nutrient and fluid absorption. However, the therapeutic potential of native GLP-2 is limited by its very short half-life of approximately 5-7 minutes, primarily due to rapid degradation by the enzyme dipeptidyl peptidase-IV (DPP-IV) and subsequent renal clearance.[1]
To overcome this limitation, long-acting GLP-2 analogs have been developed. These engineered peptides incorporate specific molecular modifications to resist DPP-IV cleavage and reduce renal clearance, thereby extending their circulating half-life and allowing for less frequent dosing. This guide focuses on the pharmacokinetics of three prominent long-acting GLP-2 analogs: teduglutide (B13365), glepaglutide, and apraglutide.
Mechanisms of Half-Life Extension
The prolonged duration of action of these analogs is achieved through several key molecular strategies. These modifications are designed to protect the peptide from enzymatic degradation and slow its clearance from the body.
Key strategies include:
-
DPP-IV Resistance: Modification of the N-terminus, typically by substituting the alanine (B10760859) at position 2, prevents cleavage by DPP-IV.[1]
-
Albumin Binding: Acylation with a fatty acid moiety promotes binding to serum albumin, which reduces renal filtration and prolongs circulation time.
-
Increased Hydrodynamic Radius: Fusion to larger molecules or modifications that increase the overall size of the analog can also limit renal clearance.
Comparative Pharmacokinetics of Long-Acting GLP-2 Analogs
The following tables summarize the key pharmacokinetic parameters of teduglutide, glepaglutide, and apraglutide based on data from clinical studies in humans.
Table 1: Pharmacokinetic Parameters of Teduglutide
| Parameter | Value | Subject Population | Study Details |
| Half-life (t½) | ~2 hours[2] | Healthy Subjects & SBS Patients | Subcutaneous administration.[2] |
| Absolute Bioavailability | 88%[3] | Healthy Subjects | Subcutaneous administration in the abdomen.[3] |
| Apparent Clearance (CL/F) | 16.0 L/h[4] | SBS Patients | Dependent on body weight and renal function.[4] |
| Apparent Volume of Distribution (V/F) | 33.9 L[4] | SBS Patients | Dependent on body weight and age.[4] |
| Time to Maximum Concentration (Tmax) | 3-5 hours[3] | Healthy Subjects & SBS Patients | Following subcutaneous administration.[3] |
| Cmax (0.05 mg/kg dose) | 36.8 ng/mL (median)[3] | SBS Patients | Subcutaneous administration.[3] |
| AUC₀-τ (0.05 mg/kg dose) | 0.15 µg·hr/mL (median)[3] | SBS Patients | Subcutaneous administration.[3] |
Table 2: Pharmacokinetic Parameters of Glepaglutide
| Parameter | Value | Subject Population | Study Details |
| Effective Half-life (t½) | 88 hours (10 mg dose)[5] | Healthy Subjects | Once-weekly subcutaneous dosing.[5] |
| Effective Half-life (t½) | 124 hours (5 mg dose)[5] | Healthy Subjects | Once-weekly subcutaneous dosing.[5] |
| Metabolite Contribution | >98% of total exposure at steady state[5] | Healthy Subjects | Primarily two active metabolites.[5] |
| Parent Drug Contribution | <1% of total exposure at steady state[5] | Healthy Subjects |
Table 3: Pharmacokinetic Parameters of Apraglutide
| Parameter | Value | Subject Population | Study Details |
| Half-life (t½) | ~30 hours[6] | Healthy Volunteers | Single ascending subcutaneous and intravenous doses.[6] |
| Half-life (t½) | ~72 hours[7][8] | Healthy Volunteers & SBS Patients | Preclinical and clinical data.[7][8] |
| Clearance (CL/F) | 16.5-20.7 L/day[9] | Healthy Volunteers | Following 6 weekly subcutaneous administrations.[9] |
| Volume of Distribution (V/F) | 55.4-105.0 L[9] | Healthy Volunteers | Following 6 weekly subcutaneous administrations.[9] |
| Cmax (5 mg single dose) | 59.5 ng/L[10] | Healthy Volunteers with normal renal function | Subcutaneous administration.[10] |
| AUCinf (5 mg single dose) | 4470 h·ng/mL[10] | Healthy Volunteers with normal renal function | Subcutaneous administration.[10] |
Experimental Protocols for Key Pharmacokinetic Studies
The following sections provide an overview of the methodologies employed in key clinical trials to characterize the pharmacokinetics of these long-acting GLP-2 analogs.
Teduglutide Pharmacokinetic Study Protocol
A representative experimental design for assessing teduglutide pharmacokinetics involves a combination of studies in healthy volunteers and patients with Short Bowel Syndrome (SBS).[2][3]
-
Study Design: Open-label, single- and multiple-dose, dose-escalation studies.[3][11]
-
Subject Population: Healthy adult volunteers and adult patients with SBS.[2][3]
-
Dosing Regimen: Single or repeated daily subcutaneous injections at various doses (e.g., 0.05 mg/kg).[3] Injections are typically administered in the abdomen, thigh, or arm.[3]
-
Pharmacokinetic Sampling: Blood samples are collected at pre-dose and at multiple time points post-administration (e.g., up to 24 hours) to determine plasma concentrations of teduglutide.[3]
-
Bioanalytical Method: Teduglutide concentrations in plasma are typically quantified using a validated enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[12]
-
Pharmacokinetic Analysis: A one-compartment model with first-order absorption and linear elimination is often used to characterize the pharmacokinetic profile.[4] Key parameters calculated include Cmax, Tmax, AUC, half-life, clearance, and volume of distribution.
Glepaglutide Pharmacokinetic Study Protocol
The pharmacokinetic profile of glepaglutide was characterized in a study involving healthy subjects.[5][13]
-
Study Design: Open-label, partially randomized, parallel-group study.[5][13]
-
Subject Population: Healthy male and female subjects.[13]
-
Dosing Regimen:
-
Pharmacokinetic Sampling: Blood samples were collected at numerous time points pre- and post-dose to measure plasma concentrations of the parent drug and its two primary metabolites.[5][13] For the SC cohort, sampling occurred over the 6-week dosing period and beyond. For the IV cohort, sampling was intensive in the hours following the infusion and continued for several days.[13]
-
Bioanalytical Method: Plasma concentrations of glepaglutide and its metabolites were determined using a validated bioanalytical method, likely LC-MS/MS.[14]
-
Pharmacokinetic Analysis: Pharmacokinetic parameters were calculated for the parent drug and its metabolites. The total glepaglutide concentration was determined as the sum of the parent drug and its two main metabolites.[5]
Apraglutide Pharmacokinetic Study Protocol
The pharmacokinetics of apraglutide have been evaluated in Phase 1 and 2 clinical trials.[6][7][10][15]
-
Study Design:
-
Subject Population: Healthy adult volunteers, individuals with severe renal impairment, and adult patients with SBS.[6][7][10]
-
Dosing Regimen:
-
Pharmacokinetic Sampling: Blood samples were collected at various time points to determine plasma concentrations of apraglutide.[9]
-
Bioanalytical Method: A validated method, such as LC-MS/MS, was used to quantify apraglutide concentrations in plasma.
-
Pharmacokinetic Analysis: Non-compartmental analysis was used to calculate key pharmacokinetic parameters, including Cmax, AUC, half-life, clearance, and volume of distribution.[9]
GLP-2 Receptor Signaling Pathway
The biological effects of GLP-2 and its analogs are mediated through the GLP-2 receptor (GLP-2R), a G protein-coupled receptor. The signaling cascade is complex and involves indirect mechanisms, as the GLP-2R is not typically found on the proliferating crypt cells themselves.[16] Instead, it is expressed on intestinal subepithelial myofibroblasts, enteroendocrine cells, and enteric neurons.[16][17]
Upon binding of a GLP-2 analog to its receptor on these cells, a cascade of downstream signaling events is initiated, leading to the release of various growth factors and mediators. These include:
-
Insulin-like growth factor-1 (IGF-1): Released from intestinal subepithelial myofibroblasts, IGF-1 binds to its receptor on crypt epithelial cells, promoting proliferation.[16]
-
ErbB ligands: Also thought to be released from myofibroblasts, these ligands activate ErbB receptors on crypt cells, contributing to cell growth.[16][17]
-
Vasoactive Intestinal Peptide (VIP): Released from enteric neurons, VIP is involved in mediating the effects of GLP-2 on intestinal blood flow.[16]
These mediators then act on the intestinal epithelial cells to stimulate proliferation and inhibit apoptosis, ultimately leading to increased mucosal surface area and enhanced absorptive capacity.
Experimental Workflow for a Typical Pharmacokinetic Study
The following diagram illustrates a generalized workflow for a clinical trial designed to evaluate the pharmacokinetics of a long-acting GLP-2 analog.
References
- 1. GLP-2 regulation of intestinal lipid handling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Population pharmacokinetics and exposure‐response analyses of teduglutide in adult and pediatric patients with short bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetics of Glepaglutide, A Long-Acting Glucagon-Like Peptide-2 Analogue: A Study in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. P3.41: Pharmacokinetics and Pharmacodynamics of Glucagon-like Peptide (GLP-2) Analogue Apraglutide (FE 203799) in Adult Healthy Volunteers: Results of a Phase I Trial | Semantic Scholar [semanticscholar.org]
- 7. Apraglutide, a novel once‐weekly glucagon‐like peptide‐2 analog, improves intestinal fluid and energy absorption in patients with short bowel syndrome: An open‐label phase 1 and 2 metabolic balance trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Characterization of the Pharmacokinetic and Pharmacodynamic Profile of Apraglutide, a Glucagon-Like Peptide-2 Analog, in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics and Tolerability of a Single Dose of Apraglutide, a Novel, Long-Acting, Synthetic glucagon-like peptide-2 Analog With a Unique Pharmacologic Profile, in Individuals With Impaired Renal Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Clinical trial simulations in pediatric patients using realistic covariates: application to teduglutide, a glucagon-like peptide-2 analog in neonates and infants with short-bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tga.gov.au [tga.gov.au]
- 13. Pharmacokinetics of Glepaglutide, A Long-Acting Glucagon-Like Peptide-2 Analogue: A Study in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics, Safety, and Tolerability of Glepaglutide, a Long-Acting GLP-2 Analog, in Subjects with Renal Impairment | springermedizin.de [springermedizin.de]
- 15. Apraglutide, a novel once-weekly glucagon-like peptide-2 analog, improves intestinal fluid and energy absorption in patients with short bowel syndrome: An open-label phase 1 and 2 metabolic balance trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. journals.physiology.org [journals.physiology.org]
- 17. Intestinotrophic Glucagon-Like Peptide-2 (GLP-2) Activates Intestinal Gene Expression and Growth Factor-Dependent Pathways Independent of the Vasoactive Intestinal Peptide Gene in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Glepaglutide: A Deep Dive into GLP-2 Receptor Binding and Signaling
For Immediate Release
This technical guide provides an in-depth analysis of the binding and signaling characteristics of glepaglutide, a long-acting glucagon-like peptide-2 (GLP-2) analog. Designed for researchers, scientists, and drug development professionals, this document details the molecular interactions and downstream cellular pathways activated by glepaglutide, offering a comprehensive resource for those investigating its therapeutic potential, particularly in the context of short bowel syndrome (SBS).
Introduction
Glepaglutide is a novel GLP-2 receptor (GLP-2R) agonist developed to mimic the intestinotrophic effects of native GLP-2.[1][2] Its prolonged half-life, a result of specific amino acid substitutions and the addition of a C-terminal lysine (B10760008) tail, makes it a promising therapeutic agent for conditions characterized by intestinal malabsorption.[2][3] This guide summarizes the key quantitative data related to its receptor binding and functional potency, outlines the experimental methodologies used for its characterization, and visualizes the intricate signaling cascades it initiates.
Quantitative Analysis of Glepaglutide-GLP-2R Interaction
The interaction of glepaglutide with the human GLP-2 receptor (hGLP-2R) has been quantified through various in vitro assays. The following tables summarize the key binding affinity and functional potency parameters.
Table 1: In Vitro Potency of Glepaglutide and its Metabolites at the hGLP-2R
| Analyte | In Vitro Potency (EC50) in cAMP Assay |
| Glepaglutide (Parent Drug) | In the same range as hGLP-2 |
| Metabolite 1 (M1) | In the same range as hGLP-2 |
| Metabolite 2 (M2) | In the same range as hGLP-2 |
| Human GLP-2 (hGLP-2) | ~5.5 pM[4] |
Note: A study by Agersnap et al. states that the in vitro potencies of glepaglutide and its two main metabolites (M1 and M2) are in the same range as human GLP-2 (hGLP-2). Another study reported the EC50 of hGLP-2 to be approximately 5.5 pM in a cAMP assay using HEK293 cells expressing the hGLP-2R.
GLP-2 Receptor Signaling Pathways Activated by Glepaglutide
Glepaglutide binding to the GLP-2R, a Gs protein-coupled receptor, primarily activates the adenylyl cyclase pathway, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). This initiates a cascade of downstream signaling events crucial for its therapeutic effects.
Primary Signaling Pathway: cAMP/PKA
Upon activation by glepaglutide, the GLP-2R stimulates adenylyl cyclase, which converts ATP to cAMP. Elevated cAMP levels then activate Protein Kinase A (PKA), a key mediator of many of GLP-2's physiological effects, including the stimulation of intestinal growth and enhancement of barrier function.
References
- 1. Computational Design of Potent and Selective d-Peptide Agonists of the Glucagon-like Peptide-2 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glepaglutide, a novel glucagon-like peptide-2 agonist, has anti-inflammatory and mucosal regenerative effects in an experimental model of inflammatory bowel disease in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
In Vitro Effects of Glepaglutide on Intestinal Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glepaglutide is a long-acting analog of glucagon-like peptide-2 (GLP-2), a naturally occurring peptide that plays a crucial role in intestinal growth and function.[1][2] Developed for the treatment of conditions such as Short Bowel Syndrome (SBS), glepaglutide is designed to enhance intestinal adaptation and absorption.[3][4] While extensive in vivo and clinical data underscore its therapeutic potential, a detailed understanding of its direct effects on intestinal epithelial cells at a cellular and molecular level is paramount for researchers and drug developers. This technical guide synthesizes the available in vitro data on glepaglutide and its parent molecule, GLP-2, to provide a comprehensive overview of their effects on intestinal cell lines.
While specific in vitro studies on glepaglutide with intestinal cell lines are limited in publicly available literature, the mechanism of action is expected to be consistent with that of native GLP-2. Glepaglutide has been shown to activate the human GLP-2 receptor (hGLP-2R) with a potency similar to that of native GLP-2 in vitro.[1] Therefore, this guide leverages findings from studies on GLP-2 to infer the anticipated effects of glepaglutide on intestinal cell lines. The primary actions of GLP-2 receptor activation include stimulating cell proliferation, enhancing intestinal barrier function, and modulating specific signaling pathways.
Quantitative Data Summary
The following tables summarize the key quantitative effects of GLP-2 on intestinal cell lines, which are anticipated to be similar for glepaglutide.
Table 1: Effects of GLP-2 on Intestinal Cell Proliferation
| Cell Line | Assay | Treatment | Key Findings | Reference |
| Caco-2 | [³H]Thymidine Incorporation | Daily GLP-2 | Increased [³H]thymidine incorporation detectable by day 1, maximal at day 5. | |
| T84 | [³H]Thymidine Incorporation | Daily GLP-2 | Stimulated [³H]thymidine incorporation. | |
| IEC-6 | [³H]Thymidine Incorporation | Daily GLP-2 | No significant effect on [³H]thymidine incorporation. |
Table 2: Effects of GLP-2 on Intestinal Barrier Function in Caco-2 Cells
| Parameter | Treatment | Time Point | Fold Change vs. Control | Reference |
| Transepithelial Electrical Resistance (TEER) | GLP-2 | Day 17 | Significant Increase | |
| Occludin Expression | GLP-2 | Day 17 | 1.6-fold increase | |
| Zona Occludens-1 (ZO-1) Expression | GLP-2 | Day 17 | 4.7-fold increase | |
| TEER (after TNFα challenge) | GLP-2 + TNFα | Day 20 | Attenuated decrease (1.8-fold) vs. TNFα alone (9.3-fold) |
Signaling Pathways
Glepaglutide, acting as a GLP-2 receptor agonist, is expected to initiate a cascade of intracellular signaling events upon binding to its receptor on intestinal epithelial cells. The primary pathway involves the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). This activation can lead to the phosphorylation of downstream targets that promote cell proliferation and survival.
Caption: Glepaglutide signaling pathway in intestinal cells.
Experimental Protocols
In Vitro GLP-2 Receptor Activation Assay
This protocol is adapted from the methodology used to assess glepaglutide's potency in HEK293 cells stably expressing the human GLP-2 receptor and can be applied to intestinal cell lines.
-
Cell Line: Human intestinal cell line (e.g., Caco-2, T84) stably transfected with the human GLP-2 receptor (hGLP-2R).
-
Seeding: Seed cells at a density of 30,000 cells per well in a 96-well microtiter plate coated with 0.01% poly-L-lysine.
-
Culture: Grow cells overnight in Dulbecco's Modified Eagle Medium (DMEM) with Glutamax-I, supplemented with 10% v/v Fetal Bovine Serum (FBS), 1% v/v Penicillin-Streptomycin, and a selection antibiotic (e.g., 0.5 mg/ml G418).
-
Treatment: Wash cells with assay buffer and stimulate with varying concentrations of glepaglutide or native GLP-2 for a specified time (e.g., 10 minutes).
-
Measurement: Lyse the cells and measure the accumulation of cyclic adenosine monophosphate (cAMP) using a commercially available cAMP assay kit.
-
Analysis: Plot the concentration-response curve to determine the potency (EC₅₀) of glepaglutide.
Caption: Experimental workflow for GLP-2 receptor activation assay.
Intestinal Cell Proliferation Assay
This protocol is based on the methodology used to assess the proliferative effects of GLP-2 on Caco-2 and T84 cells.
-
Cell Line: Caco-2 or T84 cells.
-
Seeding: Seed cells in a suitable multi-well plate and allow them to adhere and grow to a sub-confluent state.
-
Treatment: Treat cells with glepaglutide or vehicle control daily for up to 5 days.
-
Labeling: On the day of measurement, add [³H]thymidine to the culture medium and incubate for a defined period (e.g., 4 hours) to allow for incorporation into newly synthesized DNA.
-
Harvesting: Wash the cells to remove unincorporated [³H]thymidine, and then lyse the cells.
-
Measurement: Measure the amount of incorporated [³H]thymidine using a scintillation counter.
-
Analysis: Compare the [³H]thymidine incorporation in glepaglutide-treated cells to the vehicle-treated control cells.
Intestinal Barrier Function Assay
This protocol is based on the methodology for assessing the effect of GLP-2 on the barrier function of Caco-2 cell monolayers.
-
Cell Line: Caco-2 cells.
-
Seeding: Seed Caco-2 cells on permeable supports (e.g., Transwell® inserts) and culture for approximately 20 days to allow for differentiation and formation of a monolayer with tight junctions.
-
Treatment: Add glepaglutide to the basolateral side of the monolayer.
-
TEER Measurement: Measure the transepithelial electrical resistance (TEER) at regular intervals using a voltmeter to assess the integrity of the tight junctions.
-
Protein Expression Analysis: At the end of the treatment period, lyse the cells and perform Western blotting to quantify the expression of tight junction proteins such as occludin and ZO-1.
-
Cytokine Challenge (Optional): To assess the protective effect of glepaglutide, expose the monolayers to an inflammatory cytokine like TNFα and measure the changes in TEER and tight junction protein expression.
Conclusion
Glepaglutide, as a long-acting GLP-2 analog, holds significant promise for the treatment of intestinal disorders. The in vitro data derived from studies on native GLP-2 strongly suggest that glepaglutide directly stimulates intestinal epithelial cell proliferation and enhances intestinal barrier function. These effects are primarily mediated through the activation of the GLP-2 receptor and the cAMP signaling pathway. The experimental protocols and data presented in this guide provide a foundational framework for researchers and scientists to further investigate the in vitro effects of glepaglutide and to elucidate its full therapeutic potential in drug development. Further studies using glepaglutide directly on various intestinal cell lines and organoid models are warranted to confirm and expand upon these findings.
References
- 1. Glepaglutide, a novel glucagon-like peptide-2 agonist, has anti-inflammatory and mucosal regenerative effects in an experimental model of inflammatory bowel disease in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. zealandpharma.com [zealandpharma.com]
- 3. Pharmacokinetics, Safety, and Tolerability of Glepaglutide, a Long-Acting GLP-2 Analog, in Subjects with Renal Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Outcomes of glepaglutide on intestinal absorption and parenteral support in patients with short bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Discovery and Synthesis of Glepaglutide Acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glepaglutide acetate (B1210297) is a long-acting analog of glucagon-like peptide-2 (GLP-2) developed for the treatment of short bowel syndrome (SBS). This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and analytical characterization of glepaglutide acetate. Detailed experimental protocols for its synthesis via solid-phase peptide synthesis (SPPS) and subsequent purification by multi-step reversed-phase high-performance liquid chromatography (RP-HPLC) are presented. The guide also summarizes key quantitative data from preclinical and clinical studies and illustrates the underlying signaling pathways and experimental workflows.
Introduction
Short bowel syndrome is a malabsorptive state that often requires parenteral support to maintain nutrient and fluid balance. Glucagon-like peptide-2, an endogenous hormone, plays a crucial role in intestinal adaptation by promoting mucosal growth and enhancing intestinal function. However, its therapeutic potential is limited by a short half-life. Glepaglutide (also known as ZP1848) was designed as a long-acting GLP-2 analog with improved stability, making it suitable for less frequent administration.[1][2] This guide delves into the technical aspects of its development.
Physicochemical Properties
Glepaglutide is a 39-amino acid peptide. Its structure is based on human GLP-2 with specific amino acid substitutions to enhance stability and a C-terminal hexa-lysine tail to improve synthesis yield.[3][4][5]
-
Sequence: H-HGEGTFSSELATILDALAARDFIAWLIATKITDKKKKKK-NH2
Mechanism of Action
Glepaglutide is a potent agonist of the GLP-2 receptor (GLP-2R), a G protein-coupled receptor found on intestinal enteroendocrine cells, subepithelial myofibroblasts, and enteric neurons.[8][9] Activation of the GLP-2R initiates a signaling cascade that leads to the local release of intestinal mediators. This cascade ultimately enhances the intestinal absorptive capacity, promoting fluid and nutrient absorption.[8][9] The downstream signaling involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This, in turn, activates Protein Kinase A (PKA) and other downstream effectors that promote cell proliferation and inhibit apoptosis in the intestinal epithelium.
GLP-2 Receptor Signaling Pathway
Caption: GLP-2 Receptor Signaling Pathway.
Synthesis and Purification
Glepaglutide is synthesized by solid-phase peptide synthesis (SPPS) followed by a multi-step purification process.
Experimental Protocols
4.1.1. Solid-Phase Peptide Synthesis (Fmoc-SPPS)
The synthesis of glepaglutide is performed using a standard Fmoc/tBu strategy on a solid support.
-
Resin: A suitable resin, such as a Rink Amide resin, is used to generate the C-terminal amide.
-
First Amino Acid Attachment: The synthesis starts by attaching Fmoc-Lys(Trt)-OH to the solid-phase resin.[1] The trityl (Trt) protecting group is used for the lysine (B10760008) side chain.
-
Chain Elongation: The peptide chain is elongated from the C-terminus to the N-terminus through a series of iterative cycles of Fmoc deprotection and amino acid coupling.
-
Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the growing peptide chain is removed using a solution of 20% piperidine (B6355638) in dimethylformamide (DMF).
-
Amino Acid Coupling: The next Fmoc-protected amino acid is activated using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA), and then coupled to the deprotected N-terminus of the peptide chain.
-
-
Side-Chain Protection: Acid-labile protecting groups are used for the side chains of the amino acids to prevent side reactions during synthesis.
-
Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers such as water and triisopropylsilane (B1312306) (TIS).
Synthesis Workflow
Caption: Solid-Phase Peptide Synthesis Workflow.
4.1.2. Multi-Step Purification
The crude peptide is purified using a multi-step reversed-phase high-performance liquid chromatography (RP-HPLC) process.[1]
-
General Principle: The purification relies on the differential hydrophobicity of the target peptide and impurities. A C18 stationary phase is commonly used.
-
Mobile Phases: A typical mobile phase system consists of an aqueous phase (A) containing a low concentration of an ion-pairing agent like TFA (e.g., 0.1%) and an organic phase (B) of acetonitrile (B52724) with the same concentration of TFA.
-
Gradient Elution: The peptide is eluted using a gradient of increasing organic phase concentration.
-
Multi-Step Process: The purification of glepaglutide involves a series of chromatographic steps to remove different types of impurities.[1] This may involve using different pH conditions or organic modifiers in successive HPLC runs to achieve the desired purity.
-
Salt Exchange and Lyophilization: The final purified peptide is converted to its acetate salt by using a mobile phase containing acetic acid in the final chromatographic step, followed by lyophilization to obtain the solid this compound.
Purification Workflow
Caption: Multi-Step Purification Workflow.
Analytical Characterization
The identity, purity, and quantity of this compound are determined using a combination of analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the peptide and to quantify it. A reversed-phase C18 column with a gradient of acetonitrile in water containing TFA is a common method. Detection is typically performed using UV absorbance at 210-220 nm.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the identity of the peptide by providing an accurate mass measurement. It is also a powerful tool for identifying and characterizing impurities.
Quantitative Data Summary
Preclinical Data
| Parameter | Animal Model | Dosage | Outcome |
| Intestinal Mass | Naive Wistar Rats | 400 nmol/kg/day for 7 days | Significant increase in small intestinal mass.[10] |
| Anti-inflammatory Effect | Indomethacin-induced IBD model in rats | 400 nmol/kg twice daily | Reduced severity of small intestinal inflammation.[11] |
Pharmacokinetic Data (Healthy Subjects)
| Parameter | 5 mg SC (once weekly) | 10 mg SC (once weekly) |
| Effective Half-life (t½) | 124 hours (95% CI: 73-185)[2] | 88 hours (95% CI: 31-146)[2] |
| Metabolites | Two main active metabolites account for >98% of exposure at steady state.[2][12] | Two main active metabolites account for >98% of exposure at steady state.[2][12] |
Clinical Efficacy Data (Short Bowel Syndrome)
| Parameter | Glepaglutide (10 mg twice weekly) | Placebo | Study |
| Change in Parenteral Support Volume | -5.13 L/week[13] | -2.85 L/week[13] | EASE SBS 1 (Phase 3) |
| Clinical Response (≥20% PS reduction) | 65.7% of patients[13] | 38.9% of patients[13] | EASE SBS 1 (Phase 3) |
| Enteral Autonomy | 14% of patients[13] | 0% of patients[13] | EASE SBS 1 (Phase 3) |
| Change in Fecal Output | -833 g/day (10 mg dose)[14][15] | - | Phase 2 Trial |
| Change in Plasma Citrulline | Significant increase[11][16] | - | Phase 2 Trial |
Conclusion
This compound represents a significant advancement in the treatment of short bowel syndrome. Its design as a long-acting GLP-2 analog with enhanced stability has been achieved through specific amino acid substitutions and the addition of a C-terminal lysine tail. The synthesis via Fmoc-SPPS and a multi-step RP-HPLC purification process yields a high-purity product. Preclinical and clinical studies have demonstrated its efficacy in improving intestinal absorption and reducing the need for parenteral support. The well-characterized mechanism of action, centered on the activation of the GLP-2 receptor signaling pathway, provides a solid foundation for its therapeutic application. This technical guide provides researchers and drug development professionals with a comprehensive understanding of the core aspects of this compound's discovery and synthesis.
References
- 1. Characterization of Synthetic Peptide Therapeutics Using Liquid Chromatography-Mass Spectrometry: Challenges, Solutions, Pitfalls, and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. EP3856766A1 - Formulations of glucagon-like-peptide-2 (glp-2) analogues - Google Patents [patents.google.com]
- 3. collectionscanada.gc.ca [collectionscanada.gc.ca]
- 4. Signaling mechanisms of glucagon-like peptide 2-induced intestinal epithelial cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Overcoming Analytical Challenges in Liraglutide & Semaglutide Analysis - Anapharm [anapharmbioanalytics.com]
- 6. hplc.eu [hplc.eu]
- 7. researchgate.net [researchgate.net]
- 8. lcms.cz [lcms.cz]
- 9. researchgate.net [researchgate.net]
- 10. Outcomes of glepaglutide on intestinal absorption and parenteral support in patients with short bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of glepaglutide, a long-acting glucagon-like peptide-2 analog, on intestinal morphology and perfusion in patients with short bowel syndrome: Findings from a randomized phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. discovery.researcher.life [discovery.researcher.life]
- 16. researchgate.net [researchgate.net]
Glepaglutide's Effect on Intestinal Mucosal Growth: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Content: This document provides an in-depth technical overview of glepaglutide, a long-acting glucagon-like peptide-2 (GLP-2) analog, and its effects on intestinal mucosal growth. It synthesizes data from key preclinical and clinical studies, details experimental methodologies, and illustrates the underlying biological pathways.
Introduction
Short Bowel Syndrome (SBS) is a malabsorptive condition resulting from a significant reduction in the functional length of the small intestine.[1] The therapeutic goal in SBS is to enhance the adaptive capacity of the remaining intestine to increase nutrient and fluid absorption, thereby reducing or eliminating the need for parenteral support.[2] Glucagon-like peptide-2 (GLP-2) is an endogenous gut hormone that is a key regulator of intestinal adaptation, promoting mucosal growth and enhancing function.[3][4][5]
Glepaglutide is a novel, long-acting GLP-2 analog developed to leverage these natural intestinotrophic effects.[6] By binding to and activating the GLP-2 receptor (GLP-2R), glepaglutide mimics the physiological actions of native GLP-2, which include stimulating crypt cell proliferation, inhibiting enterocyte apoptosis, and increasing intestinal blood flow.[3][4] This guide summarizes the core scientific findings related to glepaglutide's impact on the intestinal mucosa.
Mechanism of Action: The GLP-2 Receptor Signaling Pathway
The intestinotrophic effects of glepaglutide are mediated through the GLP-2 receptor, a G protein-coupled receptor (GPCR).[1][6] Interestingly, the GLP-2R is not expressed on the proliferating intestinal epithelial cells in the crypts but rather on other cell types within the gut wall, including intestinal subepithelial myofibroblasts (ISEMFs), enteric neurons, and enteroendocrine cells.[1][6][7][8] This indicates that glepaglutide's pro-growth effects on the epithelium are indirect, mediated by a cascade of downstream effectors released from these receptor-expressing cells.[1][7][9]
Upon binding of glepaglutide to the GLP-2R on an ISEMF or enteric neuron, the receptor activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[2][6] This initiates the release of secondary growth factors, such as Insulin-like Growth Factor-1 (IGF-1) and Vasoactive Intestinal Peptide (VIP).[3][6] These mediators then act on the adjacent epithelial crypt cells, stimulating signaling pathways like the PI3K/Akt and MAPK/ERK pathways, which ultimately drive cell proliferation and promote mucosal growth.[2][3][6]
Quantitative Data on Mucosal Growth and Function
Glepaglutide's effect on intestinal mucosa has been quantified using both surrogate markers and direct histological measurements in clinical and preclinical studies.
Clinical Studies (Human Data)
A key phase 2 clinical trial investigated the effects of three weeks of daily glepaglutide administration in patients with SBS. While direct measurements of mucosal architecture showed positive trends, the most statistically significant finding was the increase in plasma citrulline, a biomarker for functional enterocyte mass.[9][10][11]
Table 1: Effects of Glepaglutide on Plasma Citrulline and Intestinal Morphology in SBS Patients (Phase 2 Trial)
| Parameter | Glepaglutide 1 mg (Change from Baseline) | Glepaglutide 10 mg (Change from Baseline) | p-value |
|---|---|---|---|
| Plasma Citrulline | +15.3 µmol/L | +15.6 µmol/L | 0.001 |
| Villus Height | Trend towards increase | Trend towards increase | Not Significant |
| Crypt Depth | Trend towards increase | Trend towards increase | Not Significant |
| Epithelium Height | Trend towards increase | Trend towards increase | Not Significant |
Data sourced from a randomized, crossover, dose-finding phase 2 trial in 18 SBS patients.[9][10][11][12]
Further clinical evidence from a phase 3b trial (EASE-4) demonstrated significant improvements in the absorptive function of the intestine, which is a direct consequence of enhanced mucosal mass and health.[13][14]
Table 2: Effects of Glepaglutide on Intestinal Absorption in SBS Patients (Phase 3b Trial)
| Parameter (at Week 24) | Mean Change from Baseline | p-value |
|---|---|---|
| Intestinal Wet Weight Absorption | +398 g/day | 0.0585 |
| Intestinal Energy Absorption | +1038 kJ/day | 0.0215 |
Data sourced from a single-center, open-label study with 10 mg once-weekly glepaglutide.[13][14]
Preclinical Studies (Animal Data)
Preclinical research in rodent models provides more direct evidence of the intestinotrophic and regenerative effects of glepaglutide.
Table 3: Effects of Glepaglutide on Intestinal Mass in Rodent Models
| Study Type | Animal Model | Parameter | Outcome |
|---|---|---|---|
| IBD Model | Wistar Rats | Small Intestinal Mass | Significant increase vs. control |
| Colitis Model | Mice | Crypt Depth | Significant increase vs. control |
Data sourced from studies on indomethacin-induced inflammation and DSS-induced colitis.[3][15]
Experimental Protocols
The following sections detail the methodologies employed in the key studies cited in this guide.
Phase 2 Clinical Trial: Morphological Assessment
This protocol describes the workflow for assessing glepaglutide's effect on intestinal morphology in human subjects with SBS.[11]
-
Study Design: A randomized, double-blind, crossover, dose-finding phase 2 trial was conducted with 18 SBS patients. Patients were assigned to receive two of three possible doses (0.1, 1, and 10 mg) of glepaglutide as daily subcutaneous injections. Each treatment period lasted three weeks and was separated by a washout period of four to eight weeks.[11]
-
Sample Collection: Intestinal mucosal biopsies were obtained from patients before and after each of the two treatment periods.[11]
-
Histological Processing: Biopsy samples were fixed, embedded in paraffin, and sectioned at a thickness of 4 µm.
-
Immunohistochemistry (IHC):
-
Sections were deparaffinized and rehydrated.
-
An avidin-biotinylated horseradish peroxidase macromolecular complex (ABC) was used for signal amplification.[11]
-
The reaction was visualized using 3,3‐diaminobenzidine (DAB) as the chromogenic substrate.[11]
-
Sections were counterstained with Mayer's Hemalun to visualize cell nuclei.[11]
-
-
Morphometric Analysis: Stained sections were digitized. The software ImagePro Plus 9.2 was used to perform quantitative measurements of villus height, crypt depth, and epithelium height on well-oriented villi and crypts.[11]
Preclinical IBD Model: Trophic Effects Assessment
This protocol outlines the methodology used to evaluate the intestinotrophic effects of glepaglutide in a rat model of small intestinal inflammation.[3]
-
Animal Model: Small intestinal inflammation was induced in naive Wistar rats via the administration of indomethacin.[3]
-
Treatment Regimen: Glepaglutide (400 nmol/kg) was administered via subcutaneous (SC) injection twice daily. Two regimens were tested:
-
Intestinotrophic Evaluation: The entire small intestine was excised, and its wet weight (mass) was measured to determine the overall trophic effect of the treatment.[3]
-
Anti-inflammatory Evaluation: Small intestinal length and concentrations of inflammatory markers (e.g., myeloperoxidase) were also assessed.[3]
Conclusion
Glepaglutide, a long-acting GLP-2 analog, robustly stimulates intestinal mucosal growth and enhances absorptive function. Its mechanism of action is indirect, relying on the activation of GLP-2 receptors on subepithelial myofibroblasts and enteric neurons, which in turn release growth factors that stimulate epithelial cell proliferation. Clinical data demonstrates a significant increase in the functional enterocyte mass, as measured by plasma citrulline, and shows clear improvements in intestinal fluid and energy absorption.[9][13] Preclinical studies confirm these findings, showing a direct increase in intestinal mass and crypt depth.[3][15] The detailed protocols and pathway diagrams provided in this guide offer a comprehensive technical foundation for understanding glepaglutide's core effects, supporting its continued development and research as a therapeutic agent for Short Bowel Syndrome.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Signaling mechanisms of glucagon-like peptide 2-induced intestinal epithelial cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | GLP-2 regulation of intestinal lipid handling [frontiersin.org]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Intestinotrophic Glucagon-Like Peptide-2 (GLP-2) Activates Intestinal Gene Expression and Growth Factor-Dependent Pathways Independent of the Vasoactive Intestinal Peptide Gene in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. glucagon.com [glucagon.com]
- 8. Physiological role of GLP-2 receptor in the mouse intestinal growth and function - Xinfu Guan [grantome.com]
- 9. Effects of glepaglutide, a long-acting glucagon-like peptide-2 analog, on intestinal morphology and perfusion in patients with short bowel syndrome: Findings from a randomized phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of glepaglutide, a long‐acting glucagon‐like peptide‐2 analog, on intestinal morphology and perfusion in patients with short bowel syndrome: Findings from a randomized phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Intestinotrophic glucagon-like peptide-2 (GLP-2) activates intestinal gene expression and growth factor-dependent pathways independent of the vasoactive intestinal peptide gene in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Outcomes of glepaglutide on intestinal absorption and parenteral support in patients with short bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
Glepaglutide and its Impact on the Gut-Liver Axis: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Glepaglutide, a long-acting glucagon-like peptide-2 (GLP-2) analog, is emerging as a significant therapeutic agent for short bowel syndrome (SBS). Its primary mechanism involves enhancing intestinal absorption, thereby reducing the need for parenteral support. Beyond its effects on the gut, glepaglutide has demonstrated a nuanced impact on the gut-liver axis, a complex bidirectional communication network vital for maintaining homeostasis. This technical guide provides a comprehensive overview of the current understanding of glepaglutide's mechanism of action, its effects on intestinal and hepatic function, and the intricate interplay within the gut-liver axis. Detailed experimental protocols for key assays and visualizations of relevant pathways are included to support further research and development in this field.
Mechanism of Action of Glepaglutide
Glepaglutide is an analog of the naturally occurring hormone GLP-2.[1] GLP-2 is an intestinotrophic hormone secreted from intestinal L-cells in response to nutrient intake.[2] Glepaglutide exerts its effects by binding to and activating the GLP-2 receptor (GLP-2R), a G protein-coupled receptor.[1][3] These receptors are located on various intestinal cells, including enteroendocrine cells, subepithelial myofibroblasts, and enteric neurons.[1] Activation of the GLP-2R initiates a cascade of intracellular signaling events, primarily through the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent protein kinase A (PKA) activation. This signaling pathway ultimately results in the local release of intestinal mediators that promote intestinal growth and enhance absorptive capacity.
Impact of Glepaglutide on the Intestine
Glepaglutide has demonstrated significant effects on intestinal morphology and function, contributing to improved nutrient and fluid absorption in patients with SBS.
Intestinal Morphology and Enterocyte Mass
Clinical studies have shown that glepaglutide treatment leads to an increase in plasma citrulline levels, a biomarker for enterocyte mass. This suggests that glepaglutide promotes the growth of the intestinal lining. Morphological assessments from intestinal biopsies have shown trends towards increased villus height and crypt depth following glepaglutide administration.
Intestinal Permeability and Barrier Function
While direct studies on glepaglutide and intestinal permeability are limited, the known functions of GLP-2 suggest a positive impact on the intestinal barrier. GLP-2 has been shown to enhance intestinal barrier function by increasing the expression of tight junction proteins such as zonula occludens-1 (ZO-1), claudin-1, and occludin. In a phase 2 trial, the expression of genes associated with tight-junction integrity, including claudin 7, claudin 15, and occludin, were measured, although no significant changes were observed after three weeks of treatment.
Impact of Glepaglutide on the Liver
The effects of glepaglutide on the liver are multifaceted, with evidence suggesting both beneficial and potentially cautionary changes.
Hepatic Excretory Function
Treatment with glepaglutide has been associated with an improvement in hepatic excretory function, as indicated by an increase in the elimination of indocyanine green (ICG).
Liver Enzymes and Macrophage Activation
In a phase 2 trial, a decrease in alkaline phosphatase (ALP) was observed in the 1 mg dose group. However, the 10 mg dose was associated with an increase in soluble CD163 (sCD163), a marker of macrophage activation. This suggests a potential for glepaglutide to activate resident liver macrophages.
Liver Stiffness
An increase in liver stiffness, as measured by transient elastography (TE), was also observed with glepaglutide treatment. This finding may be related to increased splanchnic blood flow, a known effect of GLP-2 analogs.
The Gut-Liver Axis: A Bidirectional Crosstalk
The gut-liver axis is a critical physiological system where the gut and liver communicate through the portal vein, biliary tract, and systemic circulation. A healthy gut barrier is essential to prevent the translocation of gut-derived microbial products and toxins to the liver. In conditions like SBS, this barrier can be compromised, potentially leading to liver complications. Glepaglutide, by improving intestinal health, may positively influence this axis.
Quantitative Data Summary
The following tables summarize the key quantitative findings from the phase 2 clinical trial of glepaglutide (NCT02690025).
Table 1: Effects of Glepaglutide on Liver Parameters
| Parameter | Dose Group | Change from Baseline | p-value |
| Alkaline Phosphatase (ALP) | 1 mg | -33 U/L | 0.032 |
| Soluble CD163 (sCD163) | 10 mg | +0.44 mg/mL | 0.0498 |
| Transient Elastography (TE) | Both | Increased | - |
| Indocyanine Green (ICG) Elimination | Both | Increased | - |
Table 2: Effects of Glepaglutide on Intestinal Parameters
| Parameter | Dose Group | Change from Baseline | p-value |
| Plasma Citrulline | 1 mg | +15.3 µmol/L | 0.001 |
| 10 mg | +15.6 µmol/L | 0.001 |
Detailed Experimental Protocols
Measurement of Soluble CD163 (sCD163) by Sandwich ELISA
Principle: This assay employs the sandwich enzyme-linked immunosorbent assay (ELISA) technique. A capture antibody specific for sCD163 is pre-coated onto a microplate. Standards and samples are pipetted into the wells, and sCD163 present is bound by the immobilized antibody. After washing away any unbound substances, a biotinylated detection antibody specific for sCD163 is added. Following a wash to remove unbound antibody, streptavidin-horseradish peroxidase (HRP) is added. After a final wash, a substrate solution is added to the wells, and color develops in proportion to the amount of sCD163 bound in the initial step. The color development is stopped, and the intensity of the color is measured.
Materials:
-
sCD163 ELISA kit (containing pre-coated microplate, standards, detection antibody, streptavidin-HRP, wash buffer, substrate, and stop solution)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Pipettes and pipette tips
-
Deionized or distilled water
-
Tubes for sample and standard dilution
Procedure:
-
Reagent Preparation: Prepare all reagents and working standards as directed in the kit manual. Allow all reagents to reach room temperature before use.
-
Plate Preparation: If the microplate is not pre-coated, coat the wells with the capture antibody diluted in coating buffer. Incubate overnight at 4°C. Wash the wells with wash buffer.
-
Blocking: Add blocking buffer to each well to block non-specific binding sites. Incubate for 1-2 hours at room temperature. Wash the wells.
-
Sample and Standard Addition: Add 100 µL of each standard and sample into the appropriate wells. Cover the plate and incubate for 2 hours at room temperature.
-
Washing: Aspirate each well and wash, repeating the process three times for a total of four washes.
-
Detection Antibody Addition: Add 100 µL of the biotinylated detection antibody to each well. Cover the plate and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step as in step 5.
-
Streptavidin-HRP Addition: Add 100 µL of streptavidin-HRP solution to each well. Cover the plate and incubate for 1 hour at room temperature.
-
Washing: Repeat the wash step as in step 5.
-
Substrate Addition: Add 100 µL of TMB substrate to each well. Incubate for 15-30 minutes at room temperature in the dark.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Reading: Read the absorbance of each well at 450 nm within 30 minutes.
-
Calculation: Construct a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis. Use the standard curve to determine the concentration of sCD163 in the samples.
Measurement of Liver Stiffness by Transient Elastography
Principle: Transient elastography is a non-invasive technique used to measure liver stiffness, which is an indicator of liver fibrosis. The method is based on the measurement of the velocity of a shear wave generated by a mechanical vibration. The stiffer the tissue, the faster the shear wave propagates.
Equipment:
-
FibroScan® device or equivalent transient elastography machine with the appropriate probe (M or XL).
Procedure:
-
Patient Preparation: The patient should fast for at least 4 hours prior to the examination to avoid postprandial increases in liver stiffness. The patient is positioned in dorsal decubitus with the right arm in maximal abduction to open the intercostal spaces.
-
Probe Placement: The operator applies a water-based gel to the tip of the transducer probe and places it on the patient's skin in an intercostal space overlying the right lobe of the liver.
-
Measurement Acquisition: The operator selects a measurement site that is free of large blood vessels. The patient is asked to hold their breath for a few seconds while the operator presses a button on the probe to trigger a mechanical vibration. This vibration generates a shear wave that propagates through the liver tissue. The propagation of this wave is tracked by ultrasound.
-
Data Recording: The device's software automatically calculates the velocity of the shear wave and converts it into a liver stiffness measurement, expressed in kilopascals (kPa).
-
Quality Control: At least 10 valid measurements are obtained. A successful measurement is defined by a success rate of at least 60% and an interquartile range (IQR) of less than 30% of the median value.
-
Result: The median of the valid measurements is reported as the final liver stiffness value.
Assessment of Hepatic Excretory Function by Indocyanine Green (ICG) Elimination Test
Principle: Indocyanine green (ICG) is a dye that, after intravenous injection, is exclusively taken up by hepatocytes and excreted into the bile without undergoing enterohepatic circulation. The rate of its clearance from the plasma is a measure of hepatic blood flow and excretory function.
Materials:
-
Sterile Indocyanine Green (ICG) for injection
-
Sterile water or saline for reconstitution
-
Syringes and needles for injection and blood sampling
-
Blood collection tubes (e.g., with heparin or EDTA)
-
Centrifuge
-
Spectrophotometer
Procedure:
-
Patient Preparation: The patient should be in a resting, supine position.
-
ICG Administration: A sterile solution of ICG is administered as a single intravenous bolus at a dose of 0.5 mg/kg body weight.
-
Blood Sampling: Venous blood samples are collected at predetermined time points after ICG injection. A common sampling schedule is at 5, 10, 15, and 20 minutes post-injection.
-
Sample Processing: The blood samples are centrifuged to separate the plasma.
-
Spectrophotometric Analysis: The concentration of ICG in the plasma samples is determined by measuring the absorbance at approximately 805 nm using a spectrophotometer. A baseline blood sample taken before ICG injection is used as a blank.
-
Calculation of Clearance Rate: The plasma disappearance rate (PDR) of ICG is calculated from the exponential decay of the plasma ICG concentration over time. The retention rate at 15 minutes (R15) can also be calculated as the percentage of ICG remaining in the plasma 15 minutes after injection compared to the initial concentration.
Quantification of Plasma Citrulline by UPLC-MS/MS
dot digraph Citrulline_UPLC-MSMS_Workflow { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.1]; edge [arrowhead=normal, color="#202124", penwidth=1.0];
start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; sample_prep [label="Protein precipitation of plasma samples\n(e.g., with acetonitrile).\nAdd internal standard (e.g., D7-citrulline).", fillcolor="#FBBC05", fontcolor="#202124"]; centrifugation [label="Centrifuge to pellet precipitated proteins.", fillcolor="#FBBC05", fontcolor="#202124"]; supernatant_transfer [label="Transfer supernatant to autosampler vials.", fillcolor="#FBBC05", fontcolor="#202124"]; uplc_separation [label="Inject sample into UPLC system.\nSeparate analytes on a HILIC column.", fillcolor="#34A853", fontcolor="#FFFFFF"]; ms_detection [label="Analytes are ionized (e.g., ESI+)\nand detected by tandem mass spectrometry\n(Selected Reaction Monitoring - SRM).", fillcolor="#34A853", fontcolor="#FFFFFF"]; quantification [label="Quantify citrulline concentration based on\nthe peak area ratio of the analyte to the\ninternal standard against a standard curve.", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
start -> sample_prep -> centrifugation -> supernatant_transfer -> uplc_separation -> ms_detection -> quantification -> end; } END_DOT Caption: Workflow for Plasma Citrulline Quantification by UPLC-MS/MS.
Principle: This method uses Ultra-Performance Liquid Chromatography (UPLC) to separate citrulline from other plasma components, followed by tandem mass spectrometry (MS/MS) for sensitive and specific detection and quantification. An isotopically labeled internal standard is used to ensure accuracy.
Materials and Equipment:
-
UPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Hydrophilic Interaction Liquid Chromatography (HILIC) column.
-
Acetonitrile (B52724) (LC-MS grade).
-
Formic acid (LC-MS grade).
-
Citrulline standard and a stable isotope-labeled internal standard (e.g., D7-citrulline).
-
Plasma samples.
-
Microcentrifuge and tubes.
Procedure:
-
Standard Curve Preparation: Prepare a series of calibration standards of known citrulline concentrations in a surrogate matrix (e.g., water or stripped plasma).
-
Sample Preparation:
-
To 10 µL of plasma sample, standard, or blank, add 50 µL of 0.1 M HCl.
-
Add 1 mL of acetonitrile containing the internal standard (e.g., 0.2 mg/L D7-citrulline) to precipitate proteins.
-
Vortex the mixture and centrifuge at high speed (e.g., 16,000 x g) for 5 minutes.
-
Transfer the supernatant to an autosampler vial for analysis.
-
-
UPLC-MS/MS Analysis:
-
Chromatographic Separation: Inject the sample onto the HILIC column. Use a gradient elution with a mobile phase consisting of acetonitrile and water, both containing a small percentage of formic acid. A typical gradient might start at a high percentage of acetonitrile and ramp down to a lower percentage to elute the polar analytes.
-
Mass Spectrometric Detection: Operate the mass spectrometer in positive electrospray ionization mode. Use Selected Reaction Monitoring (SRM) to monitor specific precursor-to-product ion transitions for citrulline and its internal standard. For example, m/z 176 -> 70 for citrulline and m/z 180 -> 74 for D7-citrulline.
-
-
Data Analysis:
-
Integrate the peak areas for citrulline and the internal standard.
-
Calculate the ratio of the citrulline peak area to the internal standard peak area.
-
Construct a standard curve by plotting the peak area ratios of the standards against their concentrations.
-
Determine the concentration of citrulline in the plasma samples from the standard curve.
-
Conclusion
Glepaglutide represents a significant advancement in the management of short bowel syndrome, primarily through its potent intestinotrophic effects. Its impact on the gut-liver axis is complex, with evidence suggesting both improvements in hepatic excretory function and a potential for macrophage activation and increased liver stiffness. The increase in plasma citrulline provides a strong indication of enhanced enterocyte mass. Further research is warranted to fully elucidate the long-term effects of glepaglutide on liver histology and function, as well as its precise role in modulating intestinal permeability and the gut-liver crosstalk. The detailed methodologies and conceptual frameworks provided in this guide are intended to facilitate these future investigations and contribute to the optimization of glepaglutide therapy for patients with SBS.
References
- 1. Gut-Liver Axis: The Role of Intestinal Microbiota and Their Metabolites in the Progression of Metabolic Dysfunction-Associated Steatotic Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Effects of Glucagon-like Peptide-2 on the Tight Junction and Barrier Function in IPEC-J2 Cells through Phosphatidylinositol 3-kinase–Protein Kinase B–Mammalian Target of Rapamycin Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glucagon-like peptide-2 receptor - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols for Glepaglutide Acetate in Murine Models of Short Bowel Syndrome
For Research Use Only.
Introduction
Short Bowel Syndrome (SBS) is a malabsorptive condition resulting from a significant loss of intestinal length or function. Glucagon-like peptide-2 (GLP-2) and its analogs are a primary focus of therapeutic research due to their intestinotrophic effects, promoting mucosal growth and enhancing intestinal adaptation. Glepaglutide is a long-acting GLP-2 analog developed to improve intestinal absorption in patients with SBS.[1] These application notes provide detailed protocols for the study of glepaglutide acetate (B1210297) in a murine model of SBS, based on available preclinical data and established surgical methodologies.
While direct studies of glepaglutide in a surgically-induced murine SBS model are not extensively published, this document synthesizes dosage information from a study in healthy rats with a standard murine model of 50% proximal small bowel resection to provide a representative experimental framework.[2][3]
Quantitative Data Summary
The following table summarizes the dosage of glepaglutide used in a 7-day study in Wistar rats, which demonstrated significant intestinotrophic effects. These dosages can serve as a starting point for studies in murine models of SBS.
| Parameter | Details | Reference |
| Drug | Glepaglutide Acetate | [2] |
| Animal Model | Male Wistar Rats | [2] |
| Dosage Range | 0.1, 0.25, 1, 4, and 10 mg/kg | [2] |
| Administration | Subcutaneous (SC) Injection | [2] |
| Frequency | Once Daily (QD) | [2] |
| Duration | 7 days | [2] |
| Observed Effects | Dose-dependent increases in small intestine weight and length, macroscopic thickening, and villous hypertrophy. | [2] |
Experimental Protocols
Murine Model of Short Bowel Syndrome (50% Proximal Small Bowel Resection)
This protocol describes a common method for inducing SBS in mice.[3]
Materials:
-
Male C57Bl/6 mice (8-12 weeks old)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments (scissors, forceps, needle holders)
-
Suture material (e.g., 7-0 silk)
-
Sterile saline
-
Buprenorphine for analgesia
-
Liquid diet for post-operative recovery
Procedure:
-
Anesthesia and Preparation: Anesthetize the mouse using isoflurane. Shave and sterilize the abdominal area with an appropriate antiseptic solution.
-
Laparotomy: Make a midline laparotomy incision to expose the abdominal cavity.
-
Intestinal Identification: Gently exteriorize the small intestine. Identify the ligament of Treitz (the suspensory ligament of the duodenum) and the ileocecal junction.
-
Resection:
-
Measure approximately 15 cm of the small intestine, starting 8 cm distal to the ligament of Treitz and ending 7 cm proximal to the ileocecal junction. This constitutes a 50% proximal small bowel resection.[3]
-
Ligate the mesenteric vessels supplying the segment to be resected.
-
Transect the intestine at the marked proximal and distal points.
-
-
Anastomosis: Perform an end-to-end anastomosis of the remaining bowel segments using fine sutures. Ensure the patency of the anastomosis.
-
Closure: Return the intestine to the abdominal cavity. Close the abdominal wall in layers.
-
Post-Operative Care:
This compound Administration
This protocol is based on a study of glepaglutide in Wistar rats and can be adapted for mice.[2]
Materials:
-
This compound
-
Sterile vehicle for reconstitution (e.g., sterile water for injection)
-
Insulin syringes for subcutaneous injection
Procedure:
-
Drug Preparation: Reconstitute this compound in a sterile vehicle to achieve the desired concentrations for dosing (0.1, 0.25, 1, 4, and 10 mg/kg).
-
Administration:
-
Begin glepaglutide or vehicle administration at a determined time point post-SBS surgery (e.g., 24-48 hours after surgery to allow for initial recovery).
-
Administer the prepared solution via subcutaneous injection once daily for the desired study duration (e.g., 7, 14, or 21 days).
-
A control group should receive vehicle injections at the same volume and frequency.
-
Assessment of Intestinal Adaptation
Procedure:
-
Sample Collection: At the end of the treatment period, euthanize the mice.
-
Gross Morphology: Carefully dissect the entire small intestine and measure its length and weight.
-
Histology:
-
Collect segments of the remnant intestine (e.g., jejunum and ileum).
-
Fix in 10% neutral buffered formalin, embed in paraffin, and section.
-
Stain with Hematoxylin and Eosin (H&E).
-
Measure villus height and crypt depth using light microscopy and appropriate software.
-
-
Biomarker Analysis: Plasma citrulline can be measured as a marker of enterocyte mass.
Visualization of Pathways and Workflows
GLP-2 Receptor Signaling Pathway
The intestinotrophic effects of glepaglutide are mediated through the GLP-2 receptor (GLP-2R), a G protein-coupled receptor.[4] Activation of GLP-2R initiates a signaling cascade that promotes cell proliferation and inhibits apoptosis in the intestinal epithelium.[4]
Caption: GLP-2 Receptor Signaling Cascade.
Experimental Workflow
The following diagram illustrates the logical flow of an experiment to evaluate glepaglutide in a murine SBS model.
Caption: Murine SBS Experimental Workflow.
References
- 1. glucagon.com [glucagon.com]
- 2. Lessons learned: optimization of a murine small bowel resection model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Animal models of gastrointestinal and liver diseases. Animal models of infant short bowel syndrome: translational relevance and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glepaglutide, a novel glucagon-like peptide-2 agonist, has anti-inflammatory and mucosal regenerative effects in an experimental model of inflammatory bowel disease in rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Subcutaneous Administration of Glepaglutide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glepaglutide is a long-acting analog of glucagon-like peptide-2 (GLP-2) currently under investigation for the treatment of short bowel syndrome (SBS).[1][2] As a GLP-2 receptor agonist, glepaglutide mimics the physiological effects of endogenous GLP-2, which plays a crucial role in intestinal adaptation and nutrient absorption.[3] This document provides detailed application notes and protocols for the subcutaneous administration of glepaglutide, summarizing key clinical trial data and outlining relevant experimental methodologies for preclinical and clinical research. Glepaglutide is being developed as a ready-to-use liquid formulation for subcutaneous delivery via an auto-injector.[1][2]
Mechanism of Action
Glepaglutide acts by binding to and activating the GLP-2 receptor (GLP-2R), a G protein-coupled receptor predominantly expressed in the gastrointestinal tract.[3] Activation of the GLP-2R initiates a cascade of downstream signaling events, primarily through the adenylyl cyclase/cAMP/PKA and PI3K/Akt/mTOR pathways.[4][5] This signaling cascade ultimately leads to enhanced intestinal cell proliferation, increased villus height, and reduced enterocyte apoptosis, thereby improving the intestine's absorptive capacity.[3]
Clinical Trial Data Summary: Subcutaneous Glepaglutide in Short Bowel Syndrome
Multiple clinical trials have evaluated the efficacy and safety of subcutaneous glepaglutide in adult patients with SBS who are dependent on parenteral support. The following tables summarize key quantitative data from these trials.
| Table 1: Glepaglutide Dosing Regimens in Clinical Trials | |
| Dosing Frequency | Dose |
| Daily | 10 mg |
| Once-weekly | 10 mg |
| Twice-weekly | 10 mg |
| Table 2: Efficacy of Subcutaneous Glepaglutide in Reducing Parenteral Support (PS) Volume (Phase 3 EASE-1 Trial) | ||
| Treatment Group | Mean Reduction in Weekly PS Volume from Baseline at 24 Weeks | Statistical Significance (vs. Placebo) |
| Glepaglutide 10 mg (Twice-weekly) | 5.13 L/week | p = 0.0039 |
| Glepaglutide 10 mg (Once-weekly) | 3.13 L/week | Not statistically significant |
| Placebo | 2.85 L/week | N/A |
| Table 3: Pharmacokinetic Profile of Subcutaneous Glepaglutide in Healthy Subjects | |
| Parameter | Value |
| Effective Half-life (t½) | |
| 5 mg (once-weekly) | 124 hours (95% CI: 73-185)[6] |
| 10 mg (once-weekly) | 88 hours (95% CI: 31-146)[6] |
| Metabolism | Primarily slow release of two active metabolites (M1 and M2) from the subcutaneous depot, accounting for >98% of overall exposure at steady state.[6] |
Experimental Protocols
Protocol for Subcutaneous Administration of Glepaglutide in Animal Models (Mouse)
This protocol provides a general guideline for the subcutaneous administration of glepaglutide in mice. Doses and volumes should be adjusted based on the specific experimental design and animal body weight.
Materials:
-
Glepaglutide solution (concentration to be determined based on desired dosage)
-
Sterile 1 mL syringes
-
Sterile needles (27-30 gauge)
-
Animal scale
-
70% ethanol (B145695) wipes (optional)
Procedure:
-
Animal Preparation:
-
Weigh the mouse to accurately calculate the injection volume.
-
Gently restrain the mouse, for example, by scruffing the loose skin over the neck and shoulders.
-
-
Injection Site Preparation:
-
The preferred site for subcutaneous injection is the loose skin over the dorsal scapular region.
-
If desired, gently wipe the injection site with a 70% ethanol wipe and allow it to dry completely.
-
-
Syringe Preparation:
-
Draw the calculated volume of glepaglutide solution into a sterile syringe.
-
Ensure there are no air bubbles in the syringe.
-
-
Injection:
-
Create a "tent" of skin at the injection site by gently lifting it with your thumb and forefinger.
-
Insert the needle, bevel up, at the base of the tented skin, parallel to the body.
-
Aspirate gently to ensure the needle is not in a blood vessel. If blood appears in the syringe hub, withdraw the needle and select a new injection site.
-
Slowly inject the glepaglutide solution.
-
Withdraw the needle and gently apply pressure to the injection site with a sterile gauze pad if necessary.
-
-
Post-injection Monitoring:
-
Return the mouse to its cage and monitor for any signs of distress or adverse reactions.
-
Protocol for Histological Assessment of Intestinal Villus Height and Crypt Depth
This protocol outlines the methodology for measuring changes in intestinal morphology following glepaglutide treatment.
Materials:
-
Intestinal tissue samples (e.g., jejunum)
-
10% neutral buffered formalin
-
Microtome
-
Glass slides
-
Hematoxylin (B73222) and eosin (B541160) (H&E) stain
-
Light microscope with a calibrated eyepiece or imaging software (e.g., ImageJ)
Procedure:
-
Tissue Collection and Fixation:
-
At the end of the treatment period, euthanize the animals and collect segments of the small intestine (e.g., jejunum).
-
Flush the intestinal segments with cold saline to remove luminal contents.
-
Fix the tissue in 10% neutral buffered formalin for 24 hours.
-
-
Tissue Processing and Sectioning:
-
Dehydrate the fixed tissue through a graded series of ethanol solutions.
-
Clear the tissue with xylene and embed in paraffin wax.
-
Cut 5 µm thick sections using a microtome and mount them on glass slides.
-
-
Staining:
-
Deparaffinize and rehydrate the tissue sections.
-
Stain the sections with hematoxylin and eosin (H&E).
-
Dehydrate the stained sections and mount with a coverslip.
-
-
Image Acquisition and Measurement:
-
Acquire digital images of the H&E-stained sections using a light microscope.
-
Using calibrated imaging software, measure the following parameters on well-oriented villi and crypts:
-
Measure at least 10-20 well-oriented villi and their associated crypts per tissue section to obtain a representative average.
-
-
Data Analysis:
-
Calculate the mean villus height, crypt depth, and the villus height to crypt depth ratio for each treatment group.
-
Perform statistical analysis to determine the significance of any observed differences between groups.
-
Protocol for In Vivo Intestinal Nutrient Absorption Assay
This protocol describes a method to assess the effect of glepaglutide on nutrient absorption in vivo. This example focuses on amino acid absorption.[8]
Materials:
-
Glepaglutide solution
-
Vehicle control (e.g., saline)
-
Stable isotope-labeled essential amino acid cocktail
-
Oral gavage needles
-
Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes)
-
LC-MS/MS system for amino acid analysis
Procedure:
-
Animal Preparation:
-
Fast animals for a predetermined period (e.g., 5 hours) before the experiment.[8]
-
-
Glepaglutide Administration:
-
Administer glepaglutide or vehicle control via subcutaneous injection at a predetermined time before the nutrient gavage (e.g., 10 minutes prior).[8]
-
-
Nutrient Administration:
-
Administer the stable isotope-labeled essential amino acid cocktail via oral gavage.
-
-
Blood Sampling:
-
Collect serial blood samples from the tail vein at specified time points post-gavage (e.g., 5, 15, 30, 45, and 60 minutes).[8]
-
-
Sample Processing and Analysis:
-
Process the blood samples to isolate plasma.
-
Derivatize the plasma samples for amino acid analysis.
-
Analyze the samples using LC-MS/MS to quantify the concentration of the stable isotope-labeled amino acids.
-
-
Data Analysis:
-
Calculate the area under the curve (AUC) for the plasma concentration of each labeled amino acid over time.
-
Compare the AUC values between the glepaglutide-treated and vehicle-treated groups to determine the effect on amino acid absorption.
-
Statistical analysis should be performed to assess the significance of the findings.
-
Visualizations
Caption: Glepaglutide signaling pathway.
Caption: Workflow for intestinal morphology assessment.
References
- 1. zealandpharma.com [zealandpharma.com]
- 2. Creating Glepaglutide, the First Long-Acting GLP-2 Analogue to Enable a Ready-to-Use Injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are the therapeutic applications for GLP-2R agonists? [synapse.patsnap.com]
- 4. Glucagon-like peptide-2-stimulated protein synthesis through the PI 3-kinase-dependent Akt-mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. glucagon.com [glucagon.com]
- 6. Pharmacokinetics of Glepaglutide, A Long-Acting Glucagon-Like Peptide-2 Analogue: A Study in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Early intestinal development of chickens divergently selected for high or low 8-wk body weight and a commercial broiler - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enteroendocrine-derived glucagon-like peptide-2 controls intestinal amino acid transport - PMC [pmc.ncbi.nlm.nih.gov]
Preparing Glepaglutide Acetate Solutions for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glepaglutide is a long-acting analog of glucagon-like peptide-2 (GLP-2) currently under investigation for the treatment of short bowel syndrome (SBS).[1] As a potent GLP-2 receptor agonist, it promotes intestinal growth and enhances intestinal absorption.[1] For researchers conducting preclinical in vivo studies, the correct preparation of glepaglutide acetate (B1210297) solutions is critical to ensure the accuracy and reproducibility of experimental results. This document provides detailed application notes and protocols for the reconstitution and administration of glepaglutide acetate for research purposes, based on available data and general best practices for handling peptides.
Quantitative Data Summary
The following tables provide a summary of key quantitative information for the preparation and administration of this compound solutions in preclinical research.
Table 1: this compound Properties
| Property | Value | Reference |
| Molecular Weight | ~4869.6 g/mol (as free base) | [2] |
| Solubility | ≥ 50 mg/mL in water | Not explicitly stated, but implied by its development as a stable aqueous solution. |
| Stability | Stable in aqueous solution | [3] |
Table 2: Recommended Materials for Reconstitution
| Material | Specification |
| This compound | Lyophilized powder |
| Solvent | Sterile Water for Injection or Sterile Saline (0.9% NaCl) |
| Vials | Sterile, low-protein binding microcentrifuge tubes or glass vials |
| Pipettes and Tips | Calibrated micropipettes with sterile, low-protein binding tips |
Table 3: Dosing Information from Preclinical Studies in Rats
| Dose (nmol/kg) | Equivalent Dose (mg/kg) (approx.) | Route of Administration | Frequency |
| 80 nmol/kg | ~0.39 mg/kg | Subcutaneous (SC) | Once or twice daily |
| 400 nmol/kg | ~1.95 mg/kg | Subcutaneous (SC) | Once or twice daily |
Note: The mg/kg conversion is an approximation based on the molecular weight of the free base and may vary depending on the salt form and purity of the research-grade peptide.
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
This protocol describes the reconstitution of lyophilized this compound to a desired stock concentration.
Materials:
-
Lyophilized this compound vial
-
Sterile Water for Injection or Sterile Saline (0.9% NaCl)
-
Sterile syringe with needle or calibrated micropipette with sterile, low-protein binding tips
-
Alcohol swabs
-
Sterile, low-protein binding vials for aliquoting
Procedure:
-
Equilibration: Allow the lyophilized this compound vial and the chosen solvent to reach room temperature before reconstitution.
-
Sterilization: Wipe the rubber septum of the glepaglutide vial and the solvent vial with an alcohol swab.
-
Solvent Addition: Using a sterile syringe or micropipette, slowly add the calculated volume of the chosen solvent to the glepaglutide vial. To minimize foaming, gently dispense the solvent down the side of the vial.
-
Dissolution: Gently swirl or roll the vial to dissolve the peptide. Avoid vigorous shaking, as this can cause aggregation. Allow the vial to sit at room temperature for a few minutes to ensure complete dissolution. The resulting solution should be clear and free of particulate matter.
Protocol 2: Preparation of Dosing Solutions
This protocol outlines the preparation of a final dosing solution from a reconstituted stock solution.
Materials:
-
Reconstituted this compound stock solution
-
Sterile vehicle (e.g., Sterile Saline, 0.9% NaCl)
-
Sterile conical tubes or vials
-
Calibrated micropipettes with sterile, low-protein binding tips
Procedure:
-
Thawing: If using a frozen aliquot of the stock solution, thaw it on ice.
-
Dilution Calculation: Calculate the required volume of the stock solution and the sterile vehicle to achieve the final desired concentration for injection.
-
Dilution: In a sterile tube, add the required volume of the sterile vehicle. Then, add the calculated volume of the glepaglutide stock solution to the vehicle.
-
Mixing: Gently mix the solution by pipetting up and down or by gentle inversion. Avoid vortexing.
-
Final Inspection: Ensure the final dosing solution is clear and free of any visible particles before administration.
Protocol 3: Subcutaneous Administration in Rodents
This protocol provides a general guideline for the subcutaneous administration of glepaglutide solution to mice or rats.[1]
Materials:
-
Prepared glepaglutide dosing solution
-
Sterile insulin (B600854) syringes (or similar) with an appropriate needle size (e.g., 27-30G)
-
Animal restrainer (if necessary)
Procedure:
-
Animal Restraint: Gently restrain the animal. For mice, this can be done by scruffing the neck. For rats, a two-handed grip or a restraint device may be used.
-
Injection Site: The subcutaneous injection is typically administered in the loose skin over the back, between the shoulder blades.
-
Needle Insertion: Lift a fold of skin to create a "tent." Insert the needle, bevel up, at the base of the tented skin, parallel to the animal's body.
-
Injection: Slowly inject the calculated volume of the glepaglutide solution. A small bleb will form under the skin.
-
Needle Withdrawal: Withdraw the needle and return the animal to its cage.
-
Monitoring: Monitor the animal for any adverse reactions following the injection.
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Simplified GLP-2 signaling pathway.
References
Application Notes and Protocols for the Use of Glepaglutide in Experimental Inflammatory Bowel Disease Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of glepaglutide, a long-acting glucagon-like peptide-2 (GLP-2) analog, in preclinical experimental models of inflammatory bowel disease (IBD). The included protocols and data are intended to guide researchers in designing and executing studies to evaluate the therapeutic potential of glepaglutide in IBD.
Introduction
Glepaglutide is a GLP-2 receptor agonist that has shown promise in treating conditions characterized by intestinal damage and inflammation.[1][2][3][4][5] GLP-2 is a naturally occurring peptide that plays a crucial role in intestinal growth and function.[2][6] Glepaglutide, with its extended half-life, offers a potential therapeutic advantage by stimulating mucosal regeneration and exerting anti-inflammatory effects in the gut.[1][2][3][4][5]
Mechanism of Action
Glepaglutide exerts its therapeutic effects by binding to and activating the GLP-2 receptor, which is primarily expressed in the intestine. This activation is thought to initiate a signaling cascade that leads to:
-
Intestinotrophic effects: Stimulation of crypt cell proliferation and inhibition of villus cell apoptosis, leading to increased intestinal mass and mucosal growth.[2][7][8]
-
Enhanced intestinal barrier function: Strengthening the integrity of the intestinal lining.[2]
-
Anti-inflammatory effects: Attenuation of the inflammatory response in the gut.[1][2][3][4][5]
A proposed signaling pathway for glepaglutide's action in the context of IBD is illustrated below.
Experimental Models of Inflammatory Bowel Disease
Glepaglutide has been evaluated in at least two distinct and well-established rodent models of IBD, each mimicking different aspects of the human disease.
-
Indomethacin-Induced Small Intestinal Inflammation in Rats: This model is characterized by acute inflammation in the small intestine, sharing some pathological features with Crohn's disease.[8]
-
Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice: This is a widely used model for ulcerative colitis, where DSS administered in drinking water causes damage to the colonic epithelium, leading to inflammation.[9][10]
Data Presentation
The following tables summarize the quantitative data from studies using glepaglutide in these IBD models.
Table 1: Effects of Glepaglutide in Indomethacin-Induced Small Intestinal Inflammation in Rats
| Parameter | Control (Indomethacin) | Glepaglutide (400 nmol/kg) Co-treatment | Glepaglutide (400 nmol/kg) Post-treatment |
| Small Intestinal Length (cm) | Decreased | Reversed shortening | Reversed shortening |
| Small Intestinal Mass | Increased (inflammation-induced) | Markedly increased in recovery phase | Markedly increased in recovery phase |
| α-1-Acid Glycoprotein (Ileum) | Increased | Decreased | Decreased |
| Myeloperoxidase (MPO) (Ileum) | Increased | Decreased | Not significantly different |
| α-1-Acid Glycoprotein (Jejunum) | Increased | Not significantly different | Decreased |
| Myeloperoxidase (MPO) (Jejunum) | Increased | Not significantly different | Decreased |
Data adapted from Mathiesen et al., 2023.[1][2][8]
Table 2: Effects of Glepaglutide-Loaded Foam in DSS-Induced Colitis in Mice
| Parameter | Control (DSS) | Glepaglutide-Loaded Foam |
| Colitis Severity | Severe | Significantly mitigated |
| Mucosal Healing (Colonoscopy) | Poor | Facilitated |
| Plasma Markers of Mucosal Healing | Low | Increased |
| Crypt Depth | Decreased | Increased |
Data adapted from a study on a glepaglutide-loaded foam formulation.[9][10]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Induction of Small Intestinal Inflammation with Indomethacin (B1671933) in Rats
This protocol is based on the methodology described by Mathiesen et al. (2023).[8]
Materials:
-
Wistar rats (170-230 g)
-
Indomethacin (INDO)
-
0.9% NaCl solution
-
NaH2PO4·H2O
-
NaOH
-
HCl
Procedure:
-
Acclimatization: Allow rats to acclimatize for at least 7 days before the start of the study.
-
Indomethacin Preparation:
-
Freshly dissolve 50 mg of indomethacin in 14.3 ml of 0.9% NaCl.
-
Supplement the solution with 27.1 mg NaH2PO4·H2O and 12 mg NaOH.
-
Adjust the pH to 6.8–7.3 with HCl.
-
-
Induction of Inflammation: Administer the prepared indomethacin solution to the rats. The original study used a specific, validated model of indomethacin-induced inflammation. A common method involves subcutaneous or oral administration of indomethacin. For example, two injections of 7.5 mg/kg, 24 hours apart, can induce ileitis.[11]
-
Monitoring: Monitor the animals daily for clinical signs of illness, including weight loss.
Protocol 2: Induction of Colitis with Dextran Sulfate Sodium (DSS) in Mice
This is a standard protocol for inducing acute colitis in mice.
Materials:
-
C57BL/6 mice (or other susceptible strain)
-
Dextran Sulfate Sodium (DSS), colitis grade (MW: 36,000-50,000 Da)
-
Autoclaved drinking water
Procedure:
-
Baseline Measurements: Record the body weight of each mouse before starting the DSS administration.
-
DSS Solution Preparation: Prepare a 2-5% (w/v) DSS solution in autoclaved drinking water. A 3% solution is commonly used for initial studies.[2] Ensure the DSS is completely dissolved.
-
DSS Administration:
-
Replace the regular drinking water in the mouse cages with the DSS solution.
-
Provide the DSS solution as the sole source of drinking water for 5-7 consecutive days.
-
-
Monitoring:
-
Monitor the mice daily for body weight loss, stool consistency, and the presence of blood in the stool.
-
A Disease Activity Index (DAI) can be calculated based on these parameters.
-
-
Termination: After the administration period, mice can be switched back to regular drinking water for a recovery period or euthanized for tissue collection and analysis.
Protocol 3: Administration of Glepaglutide
Materials:
-
Glepaglutide
-
Vehicle (e.g., 15 mM histidine and 271 mM mannitol)
-
Syringes and needles for subcutaneous injection
Procedure:
-
Preparation of Glepaglutide Solution: Immediately before use, dissolve glepaglutide in the appropriate vehicle.
-
Dosage:
-
Administration Regimens:
-
Co-treatment: Begin administration of glepaglutide at the same time as the induction of inflammation and continue throughout the study period.
-
Post-treatment: Begin administration of glepaglutide after the onset of inflammation.
-
Protocol 4: Myeloperoxidase (MPO) Assay for Intestinal Tissue
This protocol provides a method to quantify neutrophil infiltration in intestinal tissue, a marker of inflammation.
Materials:
-
Intestinal tissue samples
-
Potassium phosphate (B84403) buffer (50 mM, pH 6.0)
-
Hexadecyltrimethylammonium bromide (HTAB)
-
o-dianisidine dihydrochloride (B599025)
-
Hydrogen peroxide (H2O2)
-
Spectrophotometer
Procedure:
-
Homogenization Buffer: Prepare a 0.5% HTAB solution in potassium phosphate buffer.
-
Tissue Homogenization:
-
Weigh a portion of the intestinal tissue and place it in a tube with the homogenization buffer.
-
Homogenize the tissue thoroughly.
-
Centrifuge the homogenate and collect the supernatant.
-
-
Assay Reagent:
-
Prepare a solution of o-dianisidine dihydrochloride in potassium phosphate buffer.
-
Just before use, add a small volume of H2O2 to the o-dianisidine solution.
-
-
Kinetic Assay:
-
Add a small volume of the tissue supernatant to the assay reagent in a cuvette or microplate well.
-
Immediately measure the change in absorbance at 460 nm over a defined period (e.g., 1-2 minutes) using a spectrophotometer.
-
-
Calculation: MPO activity is expressed as units per gram of tissue, where one unit of MPO is defined as the amount of enzyme that degrades 1 µmol of peroxide per minute at 25°C.
Protocol 5: Histological Evaluation of Intestinal Inflammation
Materials:
-
Intestinal tissue samples
-
10% neutral buffered formalin
-
Paraffin
-
Microtome
-
Glass slides
-
Hematoxylin and Eosin (H&E) staining reagents
-
Microscope
Procedure:
-
Tissue Fixation and Processing:
-
Fix intestinal tissue samples in 10% neutral buffered formalin.
-
Process the fixed tissues through graded alcohols and xylene, and embed in paraffin.
-
-
Sectioning and Staining:
-
Cut 4-5 µm thick sections using a microtome.
-
Mount the sections on glass slides.
-
Deparaffinize and rehydrate the sections.
-
Stain the sections with H&E.
-
-
Histological Scoring:
-
Examine the stained sections under a microscope by a blinded observer.
-
Score the sections based on a semi-quantitative scoring system that evaluates parameters such as:
-
Inflammatory cell infiltration: The number and extent of inflammatory cells in the mucosa and submucosa.
-
Epithelial changes: Goblet cell depletion, crypt abscesses, and ulceration.
-
Mucosal architecture: Crypt distortion and loss.
-
-
A numerical score is assigned to each parameter, and a total inflammation score is calculated.
-
Visualizations
The following diagrams illustrate the experimental workflows for the two IBD models.
References
- 1. Measuring Myeloperoxidase Activity as a Marker of Inflammation in Gut Tissue Samples of Mice and Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Murine Colitis Modeling using Dextran Sulfate Sodium (DSS) [jove.com]
- 3. researchgate.net [researchgate.net]
- 4. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glepaglutide, a novel glucagon-like peptide-2 agonist, has anti-inflammatory and mucosal regenerative effects in an experimental model of inflammatory bowel disease in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. socmucimm.org [socmucimm.org]
- 7. Mouse Model of Dextran Sodium Sulfate (DSS)-induced Colitis [bio-protocol.org]
- 8. Glepaglutide, a novel glucagon-like peptide-2 agonist, has anti-inflammatory and mucosal regenerative effects in an experimental model of inflammatory bowel disease in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] Measuring Myeloperoxidase Activity as a Marker of Inflammation in Gut Tissue Samples of Mice and Rat | Semantic Scholar [semanticscholar.org]
- 10. Measuring Myeloperoxidase Activity as a Marker of Inflammation in Gut Tissue Samples of Mice and Rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Indomethacin-induced ileitis is associated with tensiometric, vascular and oxidative changes in the experimental rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Intestinal Morphology After Glepaglutide Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to assessing the morphological changes in the intestine following treatment with glepaglutide, a long-acting glucagon-like peptide-2 (GLP-2) analog. Glepaglutide is under development for the treatment of short bowel syndrome (SBS), a condition characterized by a reduced absorptive capacity of the intestine.[1][2] Glepaglutide works by mimicking the action of the natural hormone GLP-2, which promotes intestinal growth and enhances nutrient absorption.[3]
Introduction to Glepaglutide and its Mechanism of Action
Glepaglutide is a GLP-2 analog designed to have a long half-life, allowing for less frequent administration.[4] GLP-2 is an intestinal hormone that plays a crucial role in the maintenance of gut health.[5] Glepaglutide binds to and activates the GLP-2 receptor, a G protein-coupled receptor found on intestinal cells. This activation stimulates downstream signaling pathways that lead to increased intestinal growth, enhanced villus height, and deeper crypts, ultimately increasing the surface area for nutrient absorption.
Quantitative Data Summary
The following tables summarize the quantitative data from a randomized, crossover, dose-finding phase 2 trial assessing the effects of glepaglutide in patients with short bowel syndrome.
Table 1: Change in Plasma Citrulline Levels After 3 Weeks of Glepaglutide Treatment
| Glepaglutide Dose | Mean Increase in Plasma Citrulline (µmol/L) | P-value |
| 1 mg | 15.3 | 0.001 |
| 10 mg | 15.6 | 0.001 |
Plasma citrulline is a biomarker for enterocyte mass.
Table 2: Trends in Intestinal Morphological Changes After 3 Weeks of Glepaglutide Treatment
| Morphological Parameter | Observation in 1 mg and 10 mg Dose Groups |
| Villus Height | Trend towards an increase |
| Crypt Depth | Trend towards an increase |
| Epithelium Height | Trend towards an increase |
These findings suggest that glepaglutide promotes intestinal mucosal growth.
Experimental Protocols
Protocol for Measurement of Plasma Citrulline
This protocol describes the measurement of plasma citrulline, a biomarker for functional enterocyte mass, using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
1.1. Sample Collection and Preparation:
-
Collect whole blood in EDTA-containing tubes.
-
Centrifuge at 1,500 x g for 10 minutes at 4°C to separate plasma.
-
Store plasma samples at -80°C until analysis.
1.2. Protein Precipitation:
-
To 10 µL of plasma, add 90 µL of a solution containing an internal standard (e.g., d7-citrulline) in acetonitrile (B52724).
-
Vortex the mixture vigorously for 30 seconds.
-
Centrifuge at 10,000 x g for 5 minutes to pellet the precipitated proteins.
1.3. UPLC-MS/MS Analysis:
-
Transfer the supernatant to an autosampler vial.
-
Inject an appropriate volume (e.g., 5-10 µL) onto a suitable UPLC column (e.g., a HILIC column).
-
Perform chromatographic separation using a gradient of mobile phases (e.g., acetonitrile and water with formic acid).
-
Detect citrulline and the internal standard using a tandem mass spectrometer in positive ion mode, monitoring specific mass-to-charge transitions.
1.4. Data Analysis:
-
Quantify the concentration of citrulline by comparing the peak area ratio of citrulline to the internal standard against a standard curve prepared with known concentrations of citrulline.
Protocol for Intestinal Morphometric Analysis
This protocol details the methodology for quantifying changes in intestinal morphology from biopsy samples.
2.1. Tissue Collection and Processing:
-
Obtain intestinal mucosal biopsies via endoscopy.
-
Fix the biopsies in 10% neutral buffered formalin for 24 hours.
-
Dehydrate the tissue through a graded series of ethanol (B145695) solutions.
-
Clear the tissue with xylene and embed in paraffin (B1166041) wax.
-
Cut 5 µm thick sections using a microtome and mount them on glass slides.
2.2. Hematoxylin (B73222) and Eosin (B541160) (H&E) Staining:
-
Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
Stain with hematoxylin to visualize cell nuclei (blue).
-
Counterstain with eosin to visualize the cytoplasm and extracellular matrix (pink).
-
Dehydrate the stained sections and mount with a coverslip.
2.3. Image Acquisition and Analysis:
-
Capture digital images of the H&E stained sections using a light microscope equipped with a camera.
-
Use image analysis software (e.g., ImageJ) to perform morphometric measurements.
-
Villus Height: Measure the distance from the tip of the villus to the villus-crypt junction.
-
Crypt Depth: Measure the distance from the villus-crypt junction to the base of the crypt.
-
For each biopsy, measure at least 10 well-oriented villi and crypts and calculate the average.
Protocol for Immunohistochemistry (IHC) for Proliferation Markers
This protocol describes the detection of cell proliferation in intestinal biopsies by staining for Ki-67, a nuclear protein associated with cell proliferation.
3.1. Tissue Preparation:
-
Prepare paraffin-embedded tissue sections as described in the morphometric analysis protocol.
3.2. Antigen Retrieval:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform heat-induced antigen retrieval by immersing the slides in a citrate (B86180) buffer (pH 6.0) and heating in a microwave or water bath.
3.3. Immunohistochemical Staining:
-
Block endogenous peroxidase activity with a 3% hydrogen peroxide solution.
-
Block non-specific antibody binding with a blocking serum (e.g., normal goat serum).
-
Incubate the sections with a primary antibody against Ki-67 at an optimized dilution overnight at 4°C.
-
Wash the sections with a wash buffer (e.g., PBS with Tween 20).
-
Incubate with a biotinylated secondary antibody.
-
Wash the sections.
-
Incubate with an avidin-biotin-peroxidase complex.
-
Wash the sections.
-
Develop the signal with a chromogen substrate (e.g., DAB), which will produce a brown precipitate at the site of the antigen.
-
Counterstain with hematoxylin.
-
Dehydrate and mount the sections.
3.4. Analysis:
-
Quantify the number of Ki-67 positive cells (brown nuclei) within the intestinal crypts.
-
Express the proliferation rate as the percentage of Ki-67 positive cells per crypt.
Visualizations
Caption: Experimental workflow for assessing intestinal morphology.
Caption: Glepaglutide signaling pathway in intestinal epithelial cells.
References
Application Notes and Protocols: Measuring Changes in Plasma Citrulline with Glepaglutide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glepaglutide, a long-acting glucagon-like peptide-2 (GLP-2) analog, is under investigation for the treatment of short bowel syndrome (SBS).[1][2][3] One of the key pharmacodynamic biomarkers for assessing the efficacy of glepaglutide is plasma citrulline.[4] Citrulline, an amino acid primarily synthesized by enterocytes, serves as a reliable marker of the functional enterocyte mass.[5] An increase in plasma citrulline levels following treatment with glepaglutide suggests a trophic effect on the intestinal mucosa, leading to improved absorptive capacity. These application notes provide a detailed overview of the mechanism of action of glepaglutide, protocols for measuring plasma citrulline, and a summary of the expected changes in citrulline levels based on clinical trial data.
Mechanism of Action: Glepaglutide and Citrulline Synthesis
Glepaglutide exerts its effects by binding to the GLP-2 receptor, which is primarily expressed in the intestine. This interaction triggers a signaling cascade that promotes intestinal growth and enhances its function. The pro-adaptive effects of GLP-2 receptor activation include stimulation of intestinal mucosal growth, leading to increased villus height and crypt depth. This expansion of the enterocyte population results in a greater capacity for citrulline synthesis, which is then released into the bloodstream. Therefore, measuring plasma citrulline provides a quantitative measure of the intestinotrophic effects of glepaglutide.
Quantitative Data Summary
Clinical trials have consistently demonstrated that glepaglutide administration leads to a statistically significant increase in plasma citrulline levels in patients with SBS. The table below summarizes the key findings from these studies.
| Dosage | Treatment Duration | Patient Population | Baseline Citrulline (µmol/L) | Change in Citrulline (µmol/L) | Fold Change/Percentage Increase | Reference |
| 1 mg/day | 3 weeks | Short Bowel Syndrome | Not Reported | +15.3 | Not Applicable | |
| 10 mg/day | 3 weeks | Short Bowel Syndrome | Not Reported | +15.6 | Not Applicable | |
| 10 mg twice weekly | 24 weeks | Short Bowel Syndrome | Not Reported | Not Reported | 47% increase | |
| 10 mg once weekly | 24 weeks | Short Bowel Syndrome | Not Reported | Not Reported | 19% increase |
Experimental Protocols
The accurate measurement of plasma citrulline is crucial for evaluating the pharmacodynamic effects of glepaglutide. Below are detailed protocols for sample collection, preparation, and analysis using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), a robust and widely used method.
Protocol 1: Plasma Sample Collection and Handling
-
Blood Collection: Collect whole blood samples in EDTA-anticoagulated tubes.
-
Plasma Separation: Within one hour of collection, centrifuge the blood samples at 1,500-2,000 x g for 10-15 minutes at 4°C.
-
Aliquoting: Carefully aspirate the plasma supernatant and transfer it into pre-labeled cryovials.
-
Storage: Immediately freeze the plasma aliquots at -80°C until analysis. Plasma samples are stable for at least two days at room temperature, allowing for transportation if necessary.
Protocol 2: Plasma Citrulline Measurement by UPLC-MS/MS
This protocol is adapted from established methods for the rapid and sensitive quantification of plasma citrulline.
1. Materials and Reagents:
- L-Citrulline standard
- Deuterated citrulline internal standard (e.g., D7-citrulline)
- Acetonitrile (ULC/MS grade)
- Formic acid
- Hydrochloric acid (0.1 mol/L)
- Distilled water
- Plasma samples, standards, and quality controls
2. Sample Preparation (Protein Precipitation):
- Thaw plasma samples, standards, and controls on ice.
- To 10 µL of plasma, standard, or blank (water), add 50 µL of 0.1 mol/L HCl.
- Add 1 mL of acetonitrile/water (9:1, v/v) containing the deuterated internal standard (e.g., 0.2 mg/L D7-citrulline).
- Vortex the mixture thoroughly.
- Centrifuge at 16,000 x g for 5 minutes to pellet the precipitated proteins.
- Transfer the supernatant to autosampler vials for analysis.
3. UPLC-MS/MS Analysis:
- Chromatographic System: Waters ACQUITY UPLC system or equivalent.
- Column: HILIC column (e.g., 2.1 x 100 mm, 1.7 µm particles).
- Mobile Phase A: Distilled water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient Elution: A typical gradient would start at high organic content (e.g., 90% B) and ramp down to elute the polar analytes.
- Mass Spectrometer: A tandem mass spectrometer operated in positive ion mode with selected reaction monitoring (SRM).
- SRM Transitions:
- L-Citrulline: m/z 176 → 70 (quantitation) and 176 → 113 (confirmation)
- D7-Citrulline (IS): m/z 180 → 74 (quantitation)
4. Data Analysis and Quantification:
- Generate a standard curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
- Determine the concentration of citrulline in the plasma samples by interpolating their peak area ratios from the standard curve.
Experimental Workflow Diagram
The following diagram illustrates a typical experimental workflow for a clinical study evaluating the effect of glepaglutide on plasma citrulline.
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. zealandpharma.com [zealandpharma.com]
- 3. Glepaglutide, a novel long-acting glucagon-like peptide-2 analogue, for patients with short bowel syndrome: a randomised phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of Glepaglutide, A Long-Acting Glucagon-Like Peptide-2 Analogue: A Study in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nvkc.nl [nvkc.nl]
Application Notes and Protocols for Phase 3 Trials of Glepaglutide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the experimental design and protocols for the Phase 3 clinical trials of glepaglutide, a long-acting glucagon-like peptide-2 (GLP-2) analog for the treatment of Short Bowel Syndrome (SBS).
Introduction to Glepaglutide and its Mechanism of Action
Glepaglutide is an investigational therapeutic designed to improve intestinal absorption in patients with Short Bowel Syndrome (SBS), a condition characterized by a significant loss of intestinal function.[1][2][3][4][5] As a GLP-2 analog, glepaglutide mimics the action of the endogenous hormone GLP-2, which plays a crucial role in maintaining the integrity of the gut lining and promoting intestinal growth.[6] By binding to GLP-2 receptors in the intestine, glepaglutide stimulates mucosal growth, enhances nutrient and fluid absorption, and aims to reduce the dependency on parenteral support for SBS patients.[6][7] The therapeutic is being developed for subcutaneous administration via an auto-injector.[2][3]
Signaling Pathway
Glepaglutide, upon binding to the GLP-2 receptor on intestinal epithelial cells, initiates a signaling cascade that promotes intestinal adaptation. This involves the stimulation of intestinal growth and an increase in the absorptive capacity of the remaining intestine. While the detailed intracellular signaling is complex, the overarching pathway leads to increased villus height and crypt depth, ultimately expanding the mucosal surface area available for absorption.[7][8]
Caption: Glepaglutide signaling pathway in intestinal epithelial cells.
Phase 3 Clinical Trial Program Overview (EASE Trials)
The efficacy and safety of glepaglutide have been evaluated in a comprehensive Phase 3 program, known as the EASE trials. This program includes several studies designed to assess different aspects of glepaglutide treatment in adult patients with SBS who are dependent on parenteral support (PS).[1][9]
| Trial Identifier | Title | Phase | Status/Objective |
| EASE 1 | A Randomized, Double-Blind, Placebo-Controlled Trial to Evaluate the Efficacy and Safety of Glepaglutide in Patients with SBS. | Phase 3 | Completed. Assessed the efficacy and safety of once- and twice-weekly glepaglutide versus placebo over 24 weeks.[1][2][3][4][5] |
| EASE 2 & 3 | Long-Term, Double-Blind Extension Trials Assessing the Long-Term Safety and Efficacy of Glepaglutide in Patients with SBS. | Phase 3 | Ongoing. Evaluating the long-term safety and efficacy of glepaglutide in patients who completed the EASE 1 trial.[10][11][12] |
| EASE 4 | A Phase 3b Trial to Assess Long-Term Effects of Glepaglutide on Intestinal Fluid and Energy Uptake. | Phase 3b | Ongoing. A mechanistic trial to further understand the effects of glepaglutide on intestinal absorption.[1] |
Experimental Design and Protocols: EASE 1 Trial
The EASE 1 trial was a pivotal, randomized, double-blind, placebo-controlled study that formed the primary basis for evaluating the efficacy and safety of glepaglutide.[1][4]
Study Objectives
-
Primary Objective: To evaluate the efficacy of glepaglutide in reducing the weekly volume of parenteral support from baseline at 24 weeks.[1][3][4]
-
Secondary Objectives: To assess the clinical response rate (≥20% reduction in PS), the proportion of patients achieving at least a one-day reduction in PS per week, and the achievement of enteral autonomy (complete cessation of PS).[4]
Patient Population
The trial enrolled adult patients (aged 18-90 years) with a diagnosis of Short Bowel Syndrome and a dependency on parenteral support for at least three days per week.[1][13] Key inclusion and exclusion criteria are summarized below.
| Inclusion Criteria | Exclusion Criteria |
| Diagnosis of Short Bowel Syndrome with intestinal failure.[4] | History of colon cancer.[13] |
| Requirement for parenteral support at least 3 days per week.[1] | Use of GLP-1, GLP-2, or human growth hormone analogs within 3 months prior to screening.[13] |
| Stable parenteral support regimen for at least 4 weeks prior to screening. | Estimated creatinine (B1669602) clearance < 30 mL/min.[13] |
| Age between 18 and 90 years.[13] | Significant cardiac disease, including decompensated heart failure.[13] |
Treatment Regimen
A total of 106 patients were randomized in a 1:1:1 ratio to one of three treatment arms for a duration of 24 weeks:[3][4]
-
Glepaglutide 10 mg Twice Weekly: Administered subcutaneously.
-
Glepaglutide 10 mg Once Weekly: Administered subcutaneously.[4]
-
Placebo: Administered subcutaneously with a matching dosing schedule.
Experimental Workflow
The trial followed a structured workflow from patient screening to the final analysis.
Caption: EASE 1 Phase 3 trial experimental workflow.
Efficacy and Safety Assessments
-
Parenteral Support Volume: The volume of parenteral support was meticulously recorded throughout the trial. The primary endpoint was the absolute change from baseline at week 24.[1][4]
-
Clinical Response: Defined as a reduction of at least 20% in weekly parenteral support volume from baseline at both 20 and 24 weeks.[2][5]
-
Enteral Autonomy: The number of patients who were completely weaned off parenteral support was recorded.[3][4][5]
-
Safety Monitoring: Adverse events were monitored and recorded throughout the study. Standard laboratory safety tests were conducted at scheduled visits.[12]
Data Presentation: EASE 1 Trial Results
The EASE 1 trial met its primary endpoint, demonstrating a statistically significant reduction in parenteral support volume for the twice-weekly glepaglutide group compared to placebo.[1][3][5]
Table 1: Change in Weekly Parenteral Support (PS) Volume at 24 Weeks
| Treatment Group | Mean Reduction from Baseline (Liters/week) | p-value vs. Placebo |
| Glepaglutide (Twice Weekly) | 5.13[2][5] | 0.0039[3] |
| Glepaglutide (Once Weekly) | 3.13[2][5] | Not Statistically Significant[3] |
| Placebo | 2.85[4][5] | - |
Table 2: Key Secondary Efficacy Endpoints at 24 Weeks
| Endpoint | Glepaglutide (Twice Weekly) | Glepaglutide (Once Weekly) | Placebo | p-value (Twice Weekly vs. Placebo) |
| Clinical Response Rate (>20% PS reduction) | 65.7%[2][5] | 45.7%[3] | 38.9%[3] | 0.0243[5] |
| Patients Achieving Enteral Autonomy | 14% (n=5)[3][5] | 11% (n=4)[4] | 0%[3][4][5] | - |
Protocols for Key Experiments
Protocol for Subcutaneous Administration of Glepaglutide
-
Preparation: Ensure the glepaglutide auto-injector is at room temperature.
-
Site Selection: Choose a subcutaneous injection site (e.g., abdomen, thigh, or upper arm). Rotate injection sites with each administration.
-
Administration:
-
Clean the injection site with an alcohol swab and allow it to dry.
-
Remove the cap from the auto-injector.
-
Pinch the skin at the injection site.
-
Insert the needle at a 90-degree angle.
-
Press the injection button to deliver the full dose.
-
Hold the auto-injector in place for a few seconds after the injection is complete.
-
-
Disposal: Dispose of the used auto-injector in a designated sharps container.
Protocol for Assessment of Parenteral Support Volume
-
Baseline Assessment: During the 4-week period prior to randomization, meticulously record the daily volume of all parenteral nutrition and intravenous fluids administered.
-
Ongoing Monitoring: Throughout the 24-week treatment period, patients or their caregivers are to maintain a daily diary of all parenteral support received.
-
Data Verification: At each study visit, clinical site staff will review the patient's diary and cross-reference it with medical records and infusion logs to ensure accuracy.
-
Calculation of Weekly Volume: The total volume of parenteral support for each 7-day period is calculated.
-
Change from Baseline: The absolute change in the average weekly parenteral support volume from the baseline period to the assessment at week 24 is calculated for each patient.
Protocol for Citrulline Measurement (Biomarker of Intestinal Function)
-
Sample Collection: At specified time points during the trial (e.g., baseline, and subsequent visits), collect whole blood samples via venipuncture into appropriate anticoagulant tubes (e.g., EDTA).[12]
-
Plasma Separation: Centrifuge the blood samples according to standard laboratory procedures to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Analysis: Measure plasma citrulline concentrations using a validated analytical method, such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Data Interpretation: An increase in plasma citrulline levels is indicative of an increased enterocyte mass and improved intestinal function.[7][14]
This document provides a comprehensive overview based on publicly available information from the glepaglutide Phase 3 clinical trial program. For complete and detailed protocols, it is essential to refer to the official study documentation and publications.
References
- 1. Zealand Pharma Announces Positive Results from Phase 3 Trial of Glepaglutide in Patients with Short Bowel Syndrome (EASE 1) - BioSpace [biospace.com]
- 2. Zealand Pharma reports data from Phase III short bowel syndrome trial [clinicaltrialsarena.com]
- 3. Zealand Pharma Announces Positive Results from Phase 3 Trial of Glepaglutide in Patients With Short Bowel Syndrome (EASE 1) [drug-dev.com]
- 4. glepaglutide-efficacy-and-safety-in-short-bowel-syndrome-patients-without-or-with-colon-in-continuity-results-of-ease-sbs-1-phase-3-trial - Ask this paper | Bohrium [bohrium.com]
- 5. Zealand Pharma Announces Positive Results from Phase 3 [globenewswire.com]
- 6. What is Glepaglutide used for? [synapse.patsnap.com]
- 7. Effects of glepaglutide, a long‐acting glucagon‐like peptide‐2 analog, on intestinal morphology and perfusion in patients with short bowel syndrome: Findings from a randomized phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. zealandpharma.com [zealandpharma.com]
- 10. Redirecting to https://onderzoekmetmensen.nl/en/trial/55754 [onderzoekmetmensen.nl]
- 11. Glepaglutide for Short Bowel Syndrome · Info for Participants · Phase Phase 3 Clinical Trial 2025 | Power | Power [withpower.com]
- 12. hra.nhs.uk [hra.nhs.uk]
- 13. trial.medpath.com [trial.medpath.com]
- 14. Pharmacokinetics of Glepaglutide, A Long-Acting Glucagon-Like Peptide-2 Analogue: A Study in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Long-Term Glepaglutide Treatment in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of long-term glepaglutide treatment protocols in preclinical animal models, focusing on its intestinotrophic, anti-inflammatory, and mucosal regenerative effects. The information is compiled from various preclinical studies to guide the design and execution of similar research.
Introduction
Glepaglutide is a long-acting analog of glucagon-like peptide-2 (GLP-2), a naturally occurring peptide that plays a crucial role in intestinal growth and function.[1] Developed for conditions such as Short Bowel Syndrome (SBS), glepaglutide has demonstrated significant intestinotrophic properties in animal models, promoting mucosal growth and enhancing intestinal adaptation.[1][2] These notes detail the experimental designs, methodologies, and key findings from long-term studies in Wistar rats and Beagle dogs.
Quantitative Data Summary
The following tables summarize the dose-dependent effects of long-term glepaglutide administration on intestinal morphology in Wistar rats and Beagle dogs.
Table 1: Effects of Long-Term Glepaglutide Treatment on Small Intestine in Wistar Rats (26 Weeks)
| Dosage Group | Route of Administration | Change in Small Intestine Weight | Change in Small Intestine Length | Histological Observations |
| Vehicle Control | Subcutaneous (SC) | Baseline | Baseline | Normal intestinal morphology |
| 80 nmol/kg | SC, once daily | Significant dose-dependent increase[3] | Statistically significant increase[2] | Macroscopic thickening and villous hypertrophy[2] |
| 400 nmol/kg | SC, once daily | Significant dose-dependent increase, greater than 80 nmol/kg dose[3] | Statistically significant increase[2] | Macroscopic thickening and villous hypertrophy[2] |
| Recovery Group (following treatment) | - | Increase still present after a 6-week recovery period[2] | Increase still present after a 6-week recovery period[2] | - |
Table 2: Effects of Long-Term Glepaglutide Treatment on Small Intestine in Beagle Dogs (39 Weeks)
| Dosage Group | Route of Administration | Change in Small Intestine Weight | Change in Small Intestine Length | Histological Observations |
| Vehicle Control | Subcutaneous (SC) | Baseline | Baseline | Normal intestinal morphology |
| Low Dose | SC | Increased | Increased | Macroscopic thickening and villous hypertrophy[2] |
| Mid Dose | SC | Increased | Statistically significant increase in females[2] | Macroscopic thickening and villous hypertrophy[2] |
| High Dose* | SC | Increased | Statistically significant increase in females[2] | Macroscopic thickening and villous hypertrophy[2] |
*Note: Specific low, mid, and high dose concentrations for the long-term Beagle dog study were not available in the reviewed literature.
Experimental Protocols
Long-Term Glepaglutide Administration in Naive Wistar Rats
This protocol describes a long-term study to evaluate the intestinotrophic effects of glepaglutide in healthy Wistar rats.
a. Animal Model:
-
Species: Wistar rats[3]
-
Age/Weight: Adolescent/young adult, specific weight range to be determined by study design.
-
Housing: Standard laboratory conditions with ad libitum access to food and water.
b. Experimental Design:
-
Groups:
-
Vehicle Control (e.g., saline or appropriate buffer)
-
Glepaglutide (80 nmol/kg)
-
Glepaglutide (400 nmol/kg)
-
Recovery groups for each treatment arm
-
-
Administration: Subcutaneous (SC) injection, once daily.[3]
-
Duration: 26 weeks for the main study, with a subsequent 6-week recovery period for designated groups.[2]
c. Protocol:
-
Acclimatize animals for at least one week prior to the start of the study.
-
Record baseline body weight.
-
Administer glepaglutide or vehicle control via subcutaneous injection once daily for 26 weeks.
-
Monitor animal health and body weight regularly throughout the study.
-
At the end of the 26-week treatment period, euthanize a subset of animals from each group.
-
For the recovery groups, cease treatment and continue to monitor for an additional 6 weeks before euthanasia.
-
At necropsy, carefully dissect the entire small intestine.
-
Measure and record the wet weight and length of the small intestine.
-
Collect tissue samples from the duodenum, jejunum, and ileum for histological analysis.
References
Application Notes and Protocols for Assessing Glepaglutide Efficacy on Parenteral Support Reduction
For Researchers, Scientists, and Drug Development Professionals
Glepaglutide, a long-acting glucagon-like peptide-2 (GLP-2) analog, is under investigation for its potential to reduce dependence on parenteral support (PS) in patients with Short Bowel Syndrome (SBS).[1] SBS is a debilitating condition characterized by a significant loss of intestinal function.[1] These notes provide a comprehensive overview of the efficacy data and the experimental protocols used to assess the impact of glepaglutide on reducing the need for parenteral support.
Mechanism of Action
Glepaglutide mimics the action of the endogenous hormone GLP-2, which plays a crucial role in intestinal adaptation and absorption.[2] The proadaptive effects of GLP-2 include stimulating intestinal mucosal growth, increasing intestinal blood flow, and enhancing the gut's absorptive capacity.[3][4][5] By promoting these changes, GLP-2 analogs like glepaglutide aim to improve the remnant intestine's ability to absorb fluids and nutrients, thereby decreasing the reliance on intravenous feeding.[2]
dot
References
- 1. zealandpharma.com [zealandpharma.com]
- 2. Outcomes of glepaglutide on intestinal absorption and parenteral support in patients with short bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of glepaglutide, a long-acting glucagon-like peptide-2 analog, on intestinal morphology and perfusion in patients with short bowel syndrome: Findings from a randomized phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of glepaglutide, a long‐acting glucagon‐like peptide‐2 analog, on intestinal morphology and perfusion in patients with short bowel syndrome: Findings from a randomized phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
Troubleshooting & Optimization
Glepaglutide Acetate Solution Stability: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information for improving the stability of glepaglutide acetate (B1210297) in solution. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges affecting the stability of glepaglutide acetate in aqueous solutions?
A1: Like many therapeutic peptides, this compound in an aqueous solution can be susceptible to both physical and chemical instability.[1][2][3] Key challenges include:
-
Chemical Degradation: This involves the alteration of the peptide's covalent structure through processes such as oxidation, hydrolysis, deamidation, and isomerization.[4]
-
Physical Instability: This refers to changes in the peptide's three-dimensional structure, which can lead to aggregation, precipitation, and adsorption to surfaces.[1] Factors like pH, temperature, and ionic strength can influence these processes.
Q2: What is a recommended starting formulation for enhancing the stability of this compound in solution?
A2: Based on publicly available patent information, a stable, multi-dose liquid formulation for a glepaglutide analogue includes the following components:
| Component | Concentration/Specification | Purpose |
| This compound | ~1 mg/mL to ~30 mg/mL | Active Pharmaceutical Ingredient |
| Histidine Buffer | ~5 mM to ~50 mM | Maintain optimal pH |
| pH | ~5.0 to ~7.0 | Enhances stability |
| Mannitol (or other non-ionic tonicity modifier) | ~20 mM to ~360 mM | Tonicity adjustment and stabilization |
| Propylene Glycol | 20 mM to 300 mM | Co-solvent, reduces clogging of devices |
| Meta-cresol | 1.0 to 5.0 mg/mL | Preservative for multi-dose use |
Source: Adapted from patent information regarding stable liquid formulations of GLP-2 analogues.
Q3: Which analytical methods are most suitable for assessing the stability of this compound?
A3: The gold standard for evaluating peptide purity and identifying degradation products is High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS). These techniques are crucial for:
-
Quantifying the remaining intact peptide.
-
Detecting and identifying impurities and degradation products.
-
Developing stability-indicating methods.
Circular Dichroism (CD) and Fourier-Transform Infrared Spectroscopy (FTIR) can be employed to monitor changes in the secondary structure of the peptide, which is an indicator of physical instability.
Troubleshooting Guide
Issue 1: Rapid Loss of this compound Potency in Solution
Possible Causes:
-
Suboptimal pH: Peptides have an optimal pH range for stability. Deviations can accelerate degradation pathways like hydrolysis and deamidation.
-
Oxidation: Certain amino acid residues are susceptible to oxidation, especially in the presence of dissolved oxygen or trace metals.
-
Temperature Fluctuations: Elevated temperatures can significantly increase the rate of chemical degradation.
Troubleshooting Steps:
-
pH Optimization Study:
-
Prepare a series of buffers with varying pH values (e.g., from 5.0 to 7.5).
-
Incubate glepaglutide solutions at a constant temperature and monitor the percentage of intact peptide over time using a stability-indicating HPLC method.
-
-
Control of Oxidation:
-
Work in an inert atmosphere (e.g., using a nitrogen-purged glovebox) to minimize exposure to oxygen.
-
Consider the addition of antioxidants or chelating agents, ensuring they are compatible with the peptide and the intended application.
-
-
Temperature Control:
-
Store stock solutions and experimental samples at recommended temperatures, typically refrigerated (2-8 °C) or frozen.
-
Minimize the time samples are kept at room temperature during experimental procedures.
-
Issue 2: Observation of Precipitation or Aggregation
Possible Causes:
-
Isoelectric Point (pI): Peptides are least soluble at their isoelectric point. If the solution pH is near the pI of glepaglutide, precipitation is more likely.
-
Concentration Effects: Higher concentrations of the peptide can increase the likelihood of intermolecular interactions leading to aggregation.
-
Surface Adsorption: Peptides can adsorb to the surfaces of containers, which can act as a nucleation site for aggregation.
Troubleshooting Steps:
-
Adjust Solution pH: Ensure the pH of the solution is sufficiently far from the isoelectric point of glepaglutide.
-
Inclusion of Excipients:
-
Incorporate stabilizers such as polyols (e.g., mannitol, sucrose) or certain amino acids into the formulation.
-
The use of non-ionic surfactants in low concentrations can sometimes prevent aggregation.
-
-
Container Selection: Use low-protein-binding vials and pipette tips to minimize surface adsorption.
Experimental Protocols
Forced Degradation Study Protocol
Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of glepaglutide. These studies involve subjecting the peptide to stress conditions that are more severe than accelerated stability testing.
Objective: To identify the degradation pathways of this compound under various stress conditions.
Methodology:
-
Sample Preparation: Prepare solutions of this compound in a suitable buffer (e.g., 10 mM histidine, pH 6.5).
-
Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 40°C for 2, 4, 8, and 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 40°C for 2, 4, 8, and 24 hours.
-
Oxidation: 0.1% H₂O₂ at room temperature for 2, 4, 8, and 24 hours.
-
Thermal Degradation: 70°C for 24, 48, and 72 hours.
-
Photostability: Expose the solution to light according to ICH Q1B guidelines.
-
-
Analysis:
-
At each time point, neutralize the acid and base-stressed samples.
-
Analyze all samples by a validated stability-indicating RP-HPLC method with UV detection.
-
Characterize significant degradation products using LC-MS/MS to determine their mass and potential structure.
-
Stability-Indicating HPLC Method
Objective: To develop a chromatographic method capable of separating intact glepaglutide from its potential degradation products.
Typical Method Parameters:
| Parameter | Specification |
| Column | C18 reverse-phase, e.g., 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | A time-programmed gradient from low to high percentage of Mobile Phase B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25-40 °C |
| Detection Wavelength | 214 nm or 280 nm |
Note: The specific gradient and other parameters will need to be optimized for glepaglutide.
Visualizations
Caption: Forced Degradation Experimental Workflow.
Caption: Potential Degradation Pathways for Glepaglutide.
References
- 1. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. Metabolism and Chemical Degradation of New Antidiabetic Drugs: A Review of Analytical Approaches for Analysis of Glutides and Gliflozins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
Glepaglutide Clinical Trials: A Technical Support Center for Managing Adverse Events
For researchers, scientists, and drug development professionals engaged in clinical trials of glepaglutide, a long-acting glucagon-like peptide-2 (GLP-2) analog, this technical support center provides essential guidance on the identification, management, and reporting of adverse events (AEs). Proactive and standardized management of AEs is critical for ensuring patient safety, maintaining data integrity, and adhering to regulatory standards.
Frequently Asked Questions (FAQs)
Q1: What are the most commonly reported adverse events in glepaglutide clinical trials?
A1: Based on clinical trial data, the most frequently reported adverse events are injection site reactions and gastrointestinal events.[1][2] In the Phase 3 EASE 1 trial, these were the most common AEs observed.[1]
Q2: What are the typical characteristics of injection site reactions associated with glepaglutide?
A2: Injection site reactions are generally reported as mild to moderate in severity and are often transient in nature.[3] Common symptoms include itching and redness at the injection site.[3]
Q3: Are there any serious adverse events associated with glepaglutide?
A3: In a Phase 2 trial, serious adverse events that were considered possibly or probably related to glepaglutide were reported in a small number of participants and included abdominal pain, stoma obstruction, catheter-related sepsis, and infection of unknown origin.[3]
Q4: Does renal impairment affect the safety profile of glepaglutide?
A4: A study in subjects with severe renal impairment or end-stage renal disease (ESRD) found that a single subcutaneous dose of glepaglutide was safe and well-tolerated. No serious adverse events were reported in this population, suggesting that dose adjustment may not be necessary for patients with renal impairment.[4]
Q5: What is the mechanism of action of glepaglutide and how does it relate to its adverse event profile?
A5: Glepaglutide is a GLP-2 analog that binds to the GLP-2 receptor.[5][6] This receptor is primarily expressed in the gastrointestinal tract and is involved in promoting intestinal growth, enhancing nutrient absorption, and increasing intestinal blood flow.[7][8][9][10][11] The gastrointestinal side effects are likely a direct consequence of its pharmacological action on the gut.
Troubleshooting Guides
Managing Injection Site Reactions
Issue: A clinical trial participant reports redness, swelling, or pain at the injection site.
Troubleshooting Steps:
-
Assess and Grade the Reaction: Utilize the standardized grading criteria (see Experimental Protocols section).
-
Rotate Injection Sites: Advise participants to rotate injection sites with each administration to minimize local irritation.
-
Proper Injection Technique: Ensure the participant is using the correct subcutaneous injection technique as specified in the trial protocol.
-
Symptomatic Relief: For mild to moderate reactions, non-pharmacological interventions such as applying a cold compress to the site may be considered.
-
Documentation: Meticulously document the event, including its grade, duration, and any interventions, in the participant's case report form.
Managing Gastrointestinal Adverse Events
Issue: A participant reports nausea, vomiting, diarrhea, or abdominal pain.
Troubleshooting Steps:
-
Assess and Grade the Symptoms: Use the CTCAE grading scale to classify the severity of the gastrointestinal event (see Experimental Protocols section).
-
Dietary Modifications: Recommend smaller, more frequent meals and avoidance of high-fat or spicy foods that may exacerbate symptoms.
-
Hydration: Advise the participant to maintain adequate fluid intake to prevent dehydration, especially in cases of vomiting or diarrhea.
-
Dose Adjustment/Interruption: If symptoms are severe or persistent, consult the trial protocol for guidance on dose reduction or temporary interruption of the study drug.
-
Concomitant Medications: The use of antiemetics or antidiarrheal agents may be considered as per the clinical trial protocol.
-
Rule out Other Causes: Investigate potential alternative causes for the gastrointestinal symptoms to ensure accurate attribution of the adverse event.
Data on Adverse Events from Glepaglutide Clinical Trials
The following table summarizes the key adverse events reported in the EASE 1 Phase 3 clinical trial of glepaglutide.
| Adverse Event Category | Glepaglutide (Twice Weekly) | Glepaglutide (Once Weekly) | Placebo |
| Injection Site Reactions | Most Frequently Reported | Most Frequently Reported | Less Frequent |
| Gastrointestinal Events | Most Frequently Reported | Most Frequently Reported | Less Frequent |
Specific percentages for each adverse event in the EASE 1 trial were not publicly available in the search results.
Experimental Protocols
Protocol for Assessment and Grading of Injection Site Reactions
Objective: To provide a standardized methodology for the assessment and grading of injection site reactions in clinical trials of subcutaneously administered glepaglutide.
Methodology:
-
Visual Inspection: At each study visit, visually inspect the participant's current and previous injection sites.
-
Participant Interview: Inquire about any symptoms at the injection site, such as pain, itching, or tenderness.
-
Measurement: If erythema or induration is present, measure the diameter in millimeters.
-
Grading: Grade the reaction based on the Common Terminology Criteria for Adverse Events (CTCAE) v5.0.
| Grade | Description |
| 1 | Erythema or pain |
| 2 | Pain, itching, or urticaria; swelling or induration < 2 cm in diameter |
| 3 | Ulceration or necrosis; severe pain; swelling or induration ≥ 2 cm in diameter |
| 4 | - |
| 5 | - |
Protocol for Assessment and Grading of Gastrointestinal Adverse Events
Objective: To standardize the assessment and grading of common gastrointestinal adverse events (nausea, vomiting, diarrhea) in glepaglutide clinical trials.
Methodology:
-
Participant-Reported Outcomes: Utilize a validated questionnaire or a structured interview to capture the frequency and severity of gastrointestinal symptoms since the last visit.
-
Clinical Assessment: Perform a physical examination, including an abdominal exam, as clinically indicated.
-
Grading: Grade the adverse events using the CTCAE v5.0 criteria.
Nausea:
| Grade | Description |
| 1 | Loss of appetite without alteration in eating habits |
| 2 | Oral intake decreased without significant weight loss, dehydration or malnutrition |
| 3 | Inadequate oral intake, requiring tube feeding, TPN, or hospitalization |
| 4 | - |
| 5 | - |
Vomiting:
| Grade | Description |
| 1 | 1-2 episodes in 24 hours |
| 2 | 3-5 episodes in 24 hours |
| 3 | ≥6 episodes in 24 hours; requiring tube feeding, TPN, or hospitalization |
| 4 | Life-threatening consequences; urgent intervention indicated |
| 5 | Death |
Diarrhea:
| Grade | Description |
| 1 | Increase of < 4 stools per day over baseline |
| 2 | Increase of 4-6 stools per day over baseline; limiting instrumental ADL |
| 3 | Increase of ≥ 7 stools per day over baseline; incontinence; limiting self-care ADL; hospitalization indicated |
| 4 | Life-threatening consequences; urgent intervention indicated |
| 5 | Death |
Visualizations
Caption: Workflow for managing adverse events in a clinical trial.
References
- 1. Zealand Pharma Announces Positive Results from Phase 3 Trial of Glepaglutide in Patients with Short Bowel Syndrome (EASE 1) - BioSpace [biospace.com]
- 2. Zealand Pharma Announces Positive Results from Phase 3 Trial of Glepaglutide in Patients With Short Bowel Syndrome (EASE 1) [drug-dev.com]
- 3. Redirecting to https://onderzoekmetmensen.nl/en/trial/55754 [onderzoekmetmensen.nl]
- 4. Pharmacokinetics, Safety, and Tolerability of Glepaglutide, a Long-Acting GLP-2 Analog, in Subjects with Renal Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. glucagon.com [glucagon.com]
- 6. glucagon.com [glucagon.com]
- 7. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 8. Effects of glepaglutide, a long‐acting glucagon‐like peptide‐2 analog, on intestinal morphology and perfusion in patients with short bowel syndrome: Findings from a randomized phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. firstwordpharma.com [firstwordpharma.com]
- 10. researchgate.net [researchgate.net]
- 11. Effects of glepaglutide, a long-acting glucagon-like peptide-2 analog, on intestinal morphology and perfusion in patients with short bowel syndrome: Findings from a randomized phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing glepaglutide dosage for maximal therapeutic effect
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with glepaglutide. The information is designed to address specific issues that may be encountered during experiments aimed at optimizing glepaglutide dosage for maximal therapeutic effect in the context of Short Bowel Syndrome (SBS).
Troubleshooting Guides
This section provides guidance on how to address specific issues that may arise during your research with glepaglutide.
Issue 1: Suboptimal Reduction in Parenteral Support (PS) Volume
-
Question: We are not observing the expected reduction in parenteral support volume in our subjects receiving glepaglutide. What are the potential causes and troubleshooting steps?
-
Answer:
-
Dosage Regimen: The EASE SBS 1 Phase 3 clinical trial demonstrated that a 10 mg twice-weekly subcutaneous injection of glepaglutide resulted in a statistically significant reduction in weekly PS volume compared to placebo, while the once-weekly regimen did not show a statistically significant difference from placebo for the primary endpoint.[1] Ensure that the dosing frequency is optimal. A twice-weekly schedule appears to be more effective.[1][2]
-
Patient Adherence: Verify subject compliance with the prescribed dosing schedule. Missed doses can lead to reduced efficacy.
-
Urine Output Monitoring: The protocol for PS volume reduction in clinical trials is often tied to an increase in urine output.[3] Ensure accurate 48-hour urine volume measurements are being conducted to guide PS reduction. The algorithm for PS volume reduction in the EASE SBS 1 trial was based on the daily average urine volume of the current visit being at least 10% higher than the baseline urine volume.[3]
-
Individual Variability: Patient response to GLP-2 analogs can vary. Assess for any underlying conditions or concomitant medications that might interfere with glepaglutide's efficacy.
-
Issue 2: Management of Injection Site Reactions
-
Question: Our subjects are experiencing injection site reactions. How should we manage these?
-
Answer:
-
Common Adverse Event: Injection site reactions are among the most frequently reported adverse events for glepaglutide.[4][5] These are generally mild to moderate in nature.[5]
-
Proper Injection Technique: Ensure that proper subcutaneous injection technique is being used. Rotating injection sites can help minimize local reactions.
-
Symptomatic Relief: For mild reactions, such as redness or swelling, cold compresses may be applied to the site.
-
Monitoring: Monitor the reactions to ensure they do not become severe. If severe or persistent reactions occur, a clinical assessment is warranted.
-
Issue 3: Gastrointestinal Adverse Events
-
Question: Subjects are reporting gastrointestinal side effects like nausea and abdominal pain. What is the recommended course of action?
-
Answer:
-
Known Side Effects: Gastrointestinal events are known side effects of GLP-2 receptor agonists.[5][6] Nausea, vomiting, and abdominal distension are commonly observed, particularly at the beginning of treatment.[5][6]
-
Dose Titration: For GLP-1 receptor agonists, which share some mechanisms, initiating treatment at the lowest dose and titrating based on tolerability can minimize these effects.[6] While glepaglutide trials have used fixed doses, this principle may be considered in experimental designs.
-
Dietary Management: Advise subjects to avoid high-fat meals and to stop eating when they feel full, as this can help manage nausea.[6]
-
Transient Nature: These side effects are often transient and resolve as the body adapts to the treatment.[6]
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of glepaglutide?
A1: Glepaglutide is a long-acting analog of glucagon-like peptide-2 (GLP-2).[2][7][8] It works by binding to GLP-2 receptors located on intestinal cells, such as enteroendocrine cells and subepithelial myofibroblasts.[7] This activation leads to the local release of intestinal mediators that increase the intestinal absorptive capacity, promoting fluid and nutrient absorption.[7][9] This mechanism ultimately aims to reduce the dependency on parenteral support for patients with Short Bowel Syndrome.[9]
Q2: What are the key efficacy endpoints to measure when optimizing glepaglutide dosage?
A2: The primary efficacy endpoint in major clinical trials has been the change in weekly parenteral support (PS) volume from baseline.[1][2] Key secondary endpoints include the proportion of patients achieving a clinical response (defined as a ≥20% reduction in PS volume) and the reduction in the number of days per week a patient requires PS.[1][2] Another important outcome is achieving enteral autonomy, meaning the complete cessation of PS.[1][2] An increase in plasma citrulline levels can also be used as a biomarker for increased enterocyte mass.[10][11]
Q3: What are the reported pharmacokinetics of glepaglutide?
A3: Following subcutaneous injection, glepaglutide is characterized by the slow release of its two main active metabolites from the injection site depot.[11] These metabolites account for over 98% of the total drug exposure at a steady state.[11] This slow release results in a protracted pharmacokinetic profile with an estimated effective half-life of several days, supporting once or twice-weekly dosing.[11]
Data Presentation
Table 1: Summary of Efficacy Results from the EASE SBS 1 Phase 3 Trial (24 Weeks)
| Endpoint | Glepaglutide 10 mg Twice-Weekly | Glepaglutide 10 mg Once-Weekly | Placebo |
| Mean Change in Weekly PS Volume | -5.13 L/week[2] | Not Statistically Significant vs. Placebo[1] | -2.85 L/week[2] |
| Clinical Response (≥20% PS Reduction) | 65.7% of patients[1] | Not Statistically Significant vs. Placebo[1] | 38.9% of patients[1] |
| Reduction in PS Days (≥1 day/week) | 51.4% of patients[1] | Not Statistically Significant vs. Placebo[1] | 19.4% of patients[1] |
| Enteral Autonomy (Complete PS Weaning) | 14% of patients[1][2] | 11% of patients[2] | 0% of patients[1][2] |
Experimental Protocols
Protocol: Assessment of Glepaglutide Efficacy in Reducing Parenteral Support in SBS
This protocol is based on the design of the EASE SBS 1 Phase 3 trial.[1][2][3]
-
Patient Population: Adult patients with Short Bowel Syndrome with intestinal failure requiring parenteral support at least 3 days per week.[1]
-
Study Design: A randomized, double-blind, placebo-controlled, parallel-group trial.[1]
-
Treatment Arms:
-
Treatment Duration: 24 weeks.[1]
-
Primary Endpoint Measurement:
-
Parenteral Support Adjustment Algorithm:
Visualizations
Caption: Glepaglutide signaling pathway.
Caption: Experimental workflow for dosage optimization.
References
- 1. Glepaglutide, a Long-Acting Glucagon-like Peptide-2 Analogue, Reduces Parenteral Support in Patients With Short Bowel Syndrome: A Phase 3 Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. glepaglutide-efficacy-and-safety-in-short-bowel-syndrome-patients-without-or-with-colon-in-continuity-results-of-ease-sbs-1-phase-3-trial - Ask this paper | Bohrium [bohrium.com]
- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. Zealand Pharma Release: Glepaglutide Meets Primary Endpoint In Phase II Trial In Patients With Short Bowel Syndrome - BioSpace [biospace.com]
- 6. Optimizing the Use of Glucagon-Like Peptide 1 Receptor Agonists in Type 2 Diabetes: Executive Summary - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reference.medscape.com [reference.medscape.com]
- 8. Glepaglutide, a novel glucagon-like peptide-2 agonist, has anti-inflammatory and mucosal regenerative effects in an experimental model of inflammatory bowel disease in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is Glepaglutide used for? [synapse.patsnap.com]
- 10. mdnewsline.com [mdnewsline.com]
- 11. Pharmacokinetics of Glepaglutide, A Long-Acting Glucagon-Like Peptide-2 Analogue: A Study in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Glepaglutide and GLP-2 Receptor Agonism
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with glepaglutide and other GLP-2 receptor agonists.
Troubleshooting Guides
This section provides solutions to common issues encountered during in vitro and in vivo experiments with glepaglutide.
In Vitro Assays
1. Issue: Low or No Signal in cAMP Assays
A diminished or absent cAMP signal in response to glepaglutide stimulation is a frequent challenge. This can stem from various factors related to the cells, reagents, or assay protocol.
-
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Low GLP-2 Receptor (GLP-2R) Expression | - Confirm GLP-2R expression in your cell line (e.g., HEK293, CHO, Caco-2) using qPCR, Western blot, or flow cytometry. - Use a cell line known to endogenously express high levels of GLP-2R or a stably transfected cell line. |
| cAMP Degradation | - Include a phosphodiesterase (PDE) inhibitor, such as IBMX (3-isobutyl-1-methylxanthine), in your assay buffer to prevent the breakdown of cAMP.[1] |
| Receptor Desensitization | - Minimize pre-incubation times with glepaglutide before the assay. - Consider using a lower concentration of glepaglutide or a shorter stimulation time. |
| Suboptimal Assay Conditions | - Optimize cell density per well. - Ensure the glepaglutide stock solution is properly stored and prepare fresh dilutions for each experiment. - Serum-starve cells for a few hours before the assay, as serum can interfere with cAMP levels. |
| Inactive Glepaglutide | - Verify the integrity and activity of your glepaglutide stock. |
-
Experimental Protocol: cAMP Accumulation Assay
-
Cell Seeding: Seed cells expressing GLP-2R in a 96-well plate at an optimized density and culture overnight.
-
Serum Starvation: The following day, replace the culture medium with serum-free medium and incubate for 2-4 hours.
-
PDE Inhibition: Add a PDE inhibitor (e.g., 100 µM IBMX) to each well and incubate for 10-30 minutes at 37°C.
-
Glepaglutide Stimulation: Add varying concentrations of glepaglutide to the wells and incubate for 15-30 minutes at 37°C. Include a vehicle control.
-
Cell Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
-
2. Issue: Inconsistent Results in Cell Proliferation Assays
Variability in cell proliferation assays can obscure the true effect of glepaglutide.
-
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Inappropriate Cell Line | - Not all intestinal cell lines respond to GLP-2 with increased proliferation. For example, GLP-2 has been shown to stimulate proliferation in Caco-2 and T84 cells, but not IEC-6 cells.[2] - Choose a cell line with confirmed GLP-2R expression and responsiveness. |
| Suboptimal Seeding Density | - Optimize the initial cell seeding density to ensure cells are in the exponential growth phase during the experiment. |
| Assay Duration | - The proliferative effect of GLP-2 analogs may not be immediate. In Caco-2 cells, maximal [3H]thymidine incorporation was observed at day 5 of daily glepaglutide administration.[2] |
| Nutrient Depletion/Contact Inhibition | - Ensure the culture medium is replenished regularly, especially for longer-term assays. - Avoid letting cells become over-confluent, as this can inhibit proliferation. |
-
Experimental Protocol: Intestinal Epithelial Cell Proliferation Assay ([3H]Thymidine Incorporation)
-
Cell Seeding: Seed intestinal epithelial cells (e.g., Caco-2) in a 96-well plate.
-
Treatment: Treat cells with various concentrations of glepaglutide or vehicle control. Refresh the medium and treatment daily if necessary.
-
[3H]Thymidine Labeling: 18-24 hours before the end of the experiment, add [3H]thymidine to each well.
-
Harvesting: At the end of the incubation period, wash the cells to remove unincorporated [3H]thymidine, lyse the cells, and harvest the DNA onto a filter mat using a cell harvester.
-
Scintillation Counting: Measure the incorporated radioactivity using a liquid scintillation counter.
-
3. Issue: Difficulty in Establishing and Maintaining Intestinal Organoid Cultures
Intestinal organoids are a powerful tool but can be challenging to culture consistently.
-
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Poor Crypt Isolation | - Ensure the digestion of intestinal tissue is optimized to yield viable crypts without over-digestion. - Use a microscope to visually inspect the crypt preparation before embedding in Matrigel. |
| Matrigel Quality and Handling | - Use high-quality Matrigel and keep it on ice at all times to prevent premature polymerization. - Ensure the Matrigel domes are small and well-formed in the center of the well. |
| Suboptimal Culture Medium | - Use a validated organoid culture medium recipe with fresh growth factors (EGF, Noggin, R-spondin). - Conditioned media from cell lines producing Wnt3a, R-spondin, and Noggin can be a cost-effective alternative to recombinant proteins. |
| Contamination | - Maintain strict aseptic technique during all steps of organoid isolation and culture. - Include antibiotics in the culture medium. |
| Apical-out vs. Apical-in Polarity | - Standard organoid cultures have an "apical-in" polarity, limiting direct access of glepaglutide to the apical GLP-2R. Consider protocols for generating "apical-out" organoids for certain experiments. |
In Vivo Experiments
1. Issue: High Variability in Animal Models of Short Bowel Syndrome (SBS)
Animal models of SBS are essential for preclinical evaluation of glepaglutide, but inherent variability can complicate data interpretation.
-
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Surgical Inconsistency | - Standardize the surgical procedure, including the length and location of the resected intestine. - Ensure consistent post-operative care, including fluid and nutritional support. |
| Animal Strain and Age | - Use a consistent strain and age of animals for all experiments. - The adaptive response can vary between different rodent strains. |
| Gut Microbiome Differences | - Co-house animals to normalize their gut microbiota as much as possible. - Consider analyzing the gut microbiome composition as a potential covariate in your analysis. |
| Dietary Inconsistencies | - Provide a standardized diet to all animals throughout the study. |
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of glepaglutide?
Glepaglutide is a long-acting analog of glucagon-like peptide-2 (GLP-2). It binds to the GLP-2 receptor (GLP-2R), a G protein-coupled receptor found on various cells in the intestine, including enteroendocrine cells, subepithelial myofibroblasts, and enteric neurons.[3] Activation of the GLP-2R initiates a signaling cascade that promotes intestinal growth (intestinotrophic effect), enhances nutrient and fluid absorption, and improves the integrity of the intestinal barrier.[4]
2. What are the key downstream signaling pathways of the GLP-2 receptor?
The GLP-2R primarily signals through the Gαs protein, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).[5] This in turn activates Protein Kinase A (PKA). However, GLP-2R signaling is complex and can also involve other pathways, including the MAPK/ERK and PI3K/Akt pathways, which are implicated in cell proliferation and survival.[6] The proliferative effects of GLP-2 are often indirect and mediated by the release of other growth factors like IGF-1.[3]
Glepaglutide Signaling Pathway
3. Why might we observe a poor response to glepaglutide in our experiments?
Several factors at the molecular and cellular level can contribute to a suboptimal response to glepaglutide:
-
Receptor Downregulation/Desensitization: Prolonged exposure to agonists can lead to the internalization and desensitization of GPCRs like the GLP-2R. This is a natural regulatory mechanism to prevent overstimulation.
-
Low Receptor Expression: The target cells or tissue may have inherently low expression levels of the GLP-2R.
-
Altered Signaling Components: Mutations or altered expression of downstream signaling molecules (e.g., G proteins, adenylyl cyclase) can impair the cellular response.
-
Presence of Antagonists: Endogenous or exogenous molecules could be acting as antagonists at the GLP-2R.
-
Drug Interactions: Although not extensively studied at a preclinical level, it is conceivable that other compounds could interfere with glepaglutide binding or signaling.
Troubleshooting Workflow for Poor Glepaglutide Response
4. What are some key quantitative parameters for glepaglutide from preclinical and clinical studies?
The following tables summarize some of the reported quantitative data for glepaglutide.
-
In Vitro Potency of Glepaglutide
| Cell Line | Assay | Parameter | Value |
| HEK293 expressing hGLP-2R | cAMP accumulation | EC50 | Similar to native hGLP-2[4] |
-
Preclinical In Vivo Efficacy of Glepaglutide
| Animal Model | Treatment | Outcome | Result |
| Naive Wistar Rats | Glepaglutide (80 and 400 nmol/kg) | Increased small intestinal mass | Dose-dependent increase[4] |
| Rats with IBD | Glepaglutide (400 nmol/kg) | Reduced small intestinal shortening | Significant reversal[4] |
| Rats with IBD | Glepaglutide (400 nmol/kg) | Decreased inflammatory markers (α-1-AGP, MPO) | Significant reduction[4] |
-
Clinical Efficacy of Glepaglutide in Short Bowel Syndrome (Phase 2 & 3 Trials)
| Parameter | Glepaglutide Dose | Result | Reference |
| Change in Fecal Output | 1 mg/day | -592 g/day | [7] |
| Change in Fecal Output | 10 mg/day | -833 g/day | [7] |
| Increase in Plasma Citrulline | 1 mg/day | 15.3 µmol/L | [7][8] |
| Increase in Plasma Citrulline | 10 mg/day | 15.6 µmol/L | [7][8] |
| Reduction in Parenteral Support | 10 mg twice weekly | -5.13 L/week | [9] |
5. Are there any known drug-drug interactions with glepaglutide at the experimental level?
Currently, there is limited publicly available information on preclinical or in vitro studies specifically investigating drug-drug interactions with glepaglutide. However, as a peptide-based therapeutic, glepaglutide is not expected to have direct interactions with cytochrome P450 enzymes. The primary consideration for potential drug interactions with GLP-1 receptor agonists (a related class of drugs) is their effect on gastric emptying, which can alter the absorption of co-administered oral medications.[10][11] Researchers should consider this possibility if co-administering oral compounds with glepaglutide in animal models.
6. How might the gut microbiome influence the response to glepaglutide?
The interplay between GLP-2 analogs and the gut microbiome is an emerging area of research. While direct studies on glepaglutide are limited, research on GLP-1 receptor agonists has shown that these drugs can alter the composition of the gut microbiota.[6] These changes may, in turn, influence the host's metabolic response. It is plausible that the gut microbiome could influence the response to glepaglutide through various mechanisms, including:
-
Modulation of intestinal inflammation: The microbiome plays a key role in gut inflammation, which could affect the responsiveness of intestinal cells to glepaglutide.
-
Production of metabolites: Bacterial metabolites could potentially influence GLP-2R expression or signaling.
-
Impact on intestinal barrier function: Changes in the microbiome that affect gut barrier integrity could alter the overall physiological response to glepaglutide.
Researchers investigating glepaglutide may consider incorporating microbiome analysis (e.g., 16S rRNA sequencing) into their in vivo studies to explore these potential interactions.
References
- 1. Establishing a Relationship between In Vitro Potency in Cell-Based Assays and Clinical Efficacious Concentrations for Approved GLP-1 Receptor Agonists [mdpi.com]
- 2. Glucagon-like peptide 2 stimulates intestinal epithelial proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The "cryptic" mechanism of action of glucagon-like peptide-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glepaglutide, a novel glucagon-like peptide-2 agonist, has anti-inflammatory and mucosal regenerative effects in an experimental model of inflammatory bowel disease in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. glucagon.com [glucagon.com]
- 6. Glucagon-like peptide-2 receptor activation engages bad and glycogen synthase kinase-3 in a protein kinase A-dependent manner and prevents apoptosis following inhibition of phosphatidylinositol 3-kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of glepaglutide, a long‐acting glucagon‐like peptide‐2 analog, on intestinal morphology and perfusion in patients with short bowel syndrome: Findings from a randomized phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. firstwordpharma.com [firstwordpharma.com]
- 9. researchgate.net [researchgate.net]
- 10. Drug-Drug Interactions Between Glucagon-Like Peptide 1 Receptor Agonists and Oral Medications: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Drug-Drug Interactions Between Glucagon-Like Peptide 1 Receptor Agonists and Oral Medications: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
potential off-target effects of glepaglutide acetate
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance and answer technical questions related to the experimental use of glepaglutide acetate.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
Glepaglutide is a long-acting analog of the naturally occurring glucagon-like peptide-2 (GLP-2).[1][2] Its primary mechanism of action is the activation of the GLP-2 receptor (GLP-2R), a G protein-coupled receptor.[3] This receptor is predominantly expressed in the intestinal tract.[3] Activation of the GLP-2R stimulates intestinal growth, enhances intestinal absorptive capacity, and increases fluid and nutrient absorption.[4][5] This is thought to be mediated by the local release of intestinal mediators.[4]
Q2: Are there any known off-target effects of this compound?
Currently, there is no publicly available data from comprehensive receptor binding screening panels that have systematically evaluated the off-target effects of this compound. The available clinical trial data primarily reports on-target adverse events related to the known physiological effects of GLP-2 receptor activation.
However, researchers should be aware of the potential for off-target effects due to the structural similarity between GLP-2 and GLP-1. While glepaglutide is designed to be a selective GLP-2R agonist, the possibility of cross-reactivity with the GLP-1 receptor, although likely low, cannot be entirely excluded without specific binding data. Such cross-reactivity could theoretically lead to effects on glucose homeostasis, appetite, and gastric emptying, which are characteristic of GLP-1 receptor activation.
Q3: What are the most common adverse events observed in clinical trials with glepaglutide?
In a phase 2 clinical trial involving patients with short bowel syndrome, the most frequently reported treatment-related adverse events for glepaglutide were:
-
Stoma complications[6]
-
Injection site reactions[6]
-
Peripheral edema[6]
-
Nausea and abdominal pain[6]
-
Polyuria and fatigue[6]
-
Abdominal distention, vomiting, and dizziness[6]
-
Cough and decreased appetite[6]
Serious adverse events that were possibly related to treatment included abdominal pain, stoma obstruction, catheter-related sepsis, and infection of unknown origin.[6][7]
Q4: Have any effects on liver function been observed with glepaglutide treatment?
Exploratory endpoints in a phase 2 trial investigated the effects of glepaglutide on liver status. The findings suggest that glepaglutide may improve hepatic excretory function.[8] However, it was also associated with an increase in markers of resident liver macrophage activation and liver stiffness.[8] These effects on the liver warrant further investigation in future studies.[8]
Troubleshooting Guides
Problem: Unexpected changes in blood glucose levels during in-vivo experiments.
-
Possible Cause: While glepaglutide is a GLP-2 analog, the possibility of off-target effects on the GLP-1 receptor, which plays a key role in glucose homeostasis, should be considered.
-
Troubleshooting Steps:
-
Confirm Dosing: Double-check the dosage calculations and administration protocol to rule out errors.
-
Monitor Insulin (B600854) and Glucagon (B607659): Measure plasma insulin and glucagon levels to assess for any unexpected changes that might indicate GLP-1 receptor activation.
-
GLP-1 Receptor Antagonist Co-administration: In animal models, consider co-administering a selective GLP-1 receptor antagonist (e.g., exendin (9-39)) to determine if the observed effects are mediated through the GLP-1 receptor.
-
In Vitro Receptor Binding Assay: If resources permit, perform a competitive binding assay using cells expressing the GLP-1 receptor to directly assess the binding affinity of glepaglutide to this receptor.
-
Problem: Inconsistent or unexpected results in intestinal cell proliferation assays.
-
Possible Cause: The intestinotrophic effects of GLP-2 are well-documented.[3] Inconsistencies could arise from experimental variability or differential expression of the GLP-2 receptor in the cell lines used.
-
Troubleshooting Steps:
-
Confirm GLP-2R Expression: Verify the expression of the GLP-2 receptor in your cell line at both the mRNA and protein level (e.g., via qPCR and Western blot or flow cytometry).
-
Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration of glepaglutide for stimulating proliferation in your specific cell model.
-
Positive Control: Include native GLP-2 as a positive control to ensure the assay is working as expected.
-
Assess Downstream Signaling: Measure the activation of downstream signaling pathways known to be involved in GLP-2R-mediated proliferation, such as the cAMP and ERK1/2 pathways.
-
Quantitative Data Summary
Table 1: Treatment-Related Adverse Events in a Phase 2 Trial of Glepaglutide in Patients with Short Bowel Syndrome (N=18)
| Adverse Event | Percentage of Patients |
| Stoma Complications | 72% |
| Injection Site Reactions | 61% |
| Peripheral Edema | 56% |
| Nausea | 44% |
| Abdominal Pain | 44% |
| Polyuria | 33% |
| Fatigue | 33% |
| Abdominal Distention | 28% |
| Vomiting | 28% |
| Dizziness | 28% |
| Cough | 22% |
| Decreased Appetite | 22% |
Data from Hvistendahl M, et al. The Lancet Gastroenterology & Hepatology, 2019.[6]
Experimental Protocols
Protocol 1: Assessment of Intestinal Morphology and Proliferation in a Rodent Model
-
Animal Model: Use a validated rodent model of short bowel syndrome or a naive rodent model to assess the intestinotrophic effects of glepaglutide.
-
Dosing and Administration: Administer glepaglutide subcutaneously at the desired dose and frequency. Include a vehicle-treated control group.
-
Tissue Collection: At the end of the treatment period, euthanize the animals and collect sections of the small intestine (duodenum, jejunum, and ileum) and colon.
-
Histological Analysis:
-
Fix the intestinal tissues in 10% neutral buffered formalin, embed in paraffin, and cut 5 µm sections.
-
Stain sections with hematoxylin (B73222) and eosin (B541160) (H&E).
-
Measure villus height and crypt depth using calibrated imaging software. At least 10 well-oriented villi and crypts should be measured per animal.
-
-
Proliferation Assessment (Immunohistochemistry):
-
Perform immunohistochemistry for a proliferation marker such as Ki-67 or Proliferating Cell Nuclear Antigen (PCNA).
-
Quantify the number of positively stained cells per crypt.
-
-
Apoptosis Assessment (TUNEL Assay):
-
Perform a TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay to identify apoptotic cells.
-
Quantify the number of apoptotic cells per villus.
-
Protocol 2: In Vitro Assessment of GLP-2 Receptor Signaling
-
Cell Line: Use a cell line known to endogenously express the GLP-2 receptor (e.g., certain intestinal endocrine cell lines) or a cell line stably transfected with the human GLP-2 receptor (e.g., BHK-GLP-2R cells).
-
Cell Culture and Stimulation:
-
Culture cells to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours prior to stimulation.
-
Stimulate the cells with varying concentrations of glepaglutide for different time points (e.g., 5, 15, 30, 60 minutes).
-
-
cAMP Assay:
-
Lyse the cells at the end of the stimulation period.
-
Measure intracellular cyclic AMP (cAMP) levels using a commercially available ELISA or HTRF-based assay kit.
-
-
Western Blot for ERK1/2 Activation:
-
Lyse the cells and perform protein quantification.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.
-
Use a secondary antibody conjugated to horseradish peroxidase and a chemiluminescent substrate for detection.
-
Quantify band intensities and express p-ERK1/2 levels relative to total ERK1/2.
-
Visualizations
Caption: Simplified GLP-2 Receptor Signaling Pathway.
Caption: Experimental Workflow for Investigating Potential Off-Target Effects.
References
- 1. glucagon.com [glucagon.com]
- 2. Targeted therapy of short-bowel syndrome with teduglutide: the new kid on the block - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glucagon-like peptide-2 receptor - Wikipedia [en.wikipedia.org]
- 4. GLP-1 RA drug allergy [aaaai.org]
- 5. Semaglutide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Glepaglutide, a novel long-acting glucagon-like peptide-2 analogue, for patients with short bowel syndrome: a randomised phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Glucagon-Like Peptide 1 Receptor Agonists and Risk of Anaphylactic Reaction Among Patients With Type 2 Diabetes: A Multisite Population-Based Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of glepaglutide, a novel long-acting glucagon-like peptide-2 analogue, on markers of liver status in patients with short bowel syndrome: findings from a randomised phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Glepaglutide Experiments: Technical Support & Troubleshooting Guide
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting inconsistent results that may arise during experiments with glepaglutide, a long-acting glucagon-like peptide-2 (GLP-2) analog. By providing detailed FAQs, troubleshooting guides, and experimental protocols, this resource aims to ensure the accuracy and reproducibility of your research findings.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during glepaglutide experiments, offering potential causes and solutions.
Q1: Why am I observing variable or lower-than-expected efficacy of glepaglutide in my in vivo model?
A1: Inconsistent in vivo efficacy can stem from several factors, ranging from the stability of the peptide to the experimental design itself.
-
Peptide Stability and Handling: Glepaglutide, like other peptides, is susceptible to degradation. Improper storage and handling can significantly impact its bioactivity.[1] Lyophilized glepaglutide should be stored at -20°C or -80°C. Once reconstituted, it should be stored in aliquots at -20°C to avoid repeated freeze-thaw cycles, which can accelerate degradation.[2] The pH of the solution is also critical; prolonged exposure to a pH above 8 should be avoided.
-
Dosing Regimen: Clinical trials have shown that the dosing frequency of glepaglutide can significantly impact its efficacy. For instance, a twice-weekly dosing regimen of 10 mg glepaglutide showed a significant reduction in parenteral support for patients with Short Bowel Syndrome (SBS), while a once-weekly regimen did not achieve statistical significance in the same study.[3] Your experimental design should consider the optimization of the dosing schedule.
-
Animal Model Variability: The choice of animal model and the induction of the disease state can introduce variability. For example, in a rat model of indomethacin-induced small intestinal inflammation, the timing of glepaglutide administration (co-treatment versus post-treatment) influenced the observed effects on inflammatory markers and intestinal mass.[4][5]
-
Immunogenicity: The development of anti-drug antibodies (ADAs) can neutralize the effect of glepaglutide.[3] While the clinical impact of ADAs for glepaglutide is still under investigation, it is a potential cause for reduced efficacy, especially in long-term studies.[6]
Q2: My in vitro bioassay results are inconsistent. What could be the cause?
A2: Variability in in vitro assays, such as cell-based reporter assays or receptor binding assays, can be traced to several sources.
-
Cell Line Integrity: Ensure the stable expression and functionality of the GLP-2 receptor in your cell line. Over time and with increasing passage numbers, receptor expression levels can decrease, leading to a diminished response.[7]
-
Assay Conditions: The incubation time, cell density, and concentration of reagents are critical parameters that need to be optimized. For a GLP-2 receptor reporter gene assay, an incubation time of 5 to 6 hours with a cell density of 4 x 104 cells per well has been shown to be optimal.[7]
-
Serum Interference: Components in the serum of the cell culture media can interfere with the assay, leading to non-specific signals or inhibition. It's important to test for and minimize matrix interference.[7]
-
Peptide Integrity: As with in vivo studies, the stability of the glepaglutide stock solution is paramount. Ensure proper storage and handling to prevent degradation.[1]
Q3: I am having trouble with the analytical quantification of glepaglutide.
A3: Accurate quantification of peptide therapeutics like glepaglutide requires robust analytical methods.
-
Sample Preparation: Peptides can be challenging to extract from biological matrices like plasma. Protein precipitation followed by solid-phase extraction (SPE) is a common and effective method.[8]
-
LC-MS/MS Method: A well-developed liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is crucial for sensitivity and specificity. Optimization of parameters such as the choice of multiple reaction monitoring (MRM) transitions is key.[9][10]
-
Static Charge: Peptides can accumulate static charge, making accurate weighing for standard preparation difficult. This is particularly true for basic peptides in low humidity environments.[11]
-
Adsorption: Peptides can adsorb to container surfaces, leading to inaccurate concentrations. Using appropriate vials and minimizing surface-to-volume ratios can help mitigate this.[1]
Data Summary Tables
Table 1: Glepaglutide Clinical Trial Efficacy Data (EASE-1 Trial)
| Dosing Regimen | Mean Reduction in Weekly Parenteral Support (PS) Volume | p-value (vs. Placebo) |
| Glepaglutide 10 mg Twice Weekly | 5.13 L/week | 0.0039 |
| Glepaglutide 10 mg Once Weekly | 3.13 L/week | Not Statistically Significant |
| Placebo | 2.85 L/week | - |
Data from a Phase 3 randomized controlled trial in patients with SBS.[3]
Table 2: Troubleshooting Inconsistent Glepaglutide Efficacy
| Issue | Potential Cause | Recommended Solution |
| Reduced In Vivo Efficacy | Peptide degradation | Store lyophilized peptide at -20°C or -80°C. Aliquot reconstituted solutions and store at -20°C to avoid freeze-thaw cycles. |
| Suboptimal dosing regimen | Optimize dosing frequency and concentration based on preclinical and clinical data.[3] | |
| Animal model variability | Standardize disease induction protocols and animal characteristics.[4][5] | |
| Immunogenicity | Consider screening for anti-drug antibodies in long-term studies.[3][6] | |
| Inconsistent In Vitro Results | Cell line instability | Monitor GLP-2 receptor expression and use low passage number cells.[7] |
| Non-optimized assay conditions | Optimize incubation time, cell density, and reagent concentrations.[7] | |
| Serum interference | Evaluate and minimize matrix effects in the assay.[7] | |
| Analytical Quantification Issues | Poor sample recovery | Optimize protein precipitation and solid-phase extraction methods.[8] |
| Low sensitivity in LC-MS/MS | Optimize MRM transitions and chromatographic conditions.[9][10] | |
| Inaccurate standard preparation | Control for static electricity and use appropriate weighing techniques.[11] |
Detailed Experimental Protocols
1. GLP-2 Receptor (GLP-2R) Bioactivity Assay (Reporter Gene Assay)
This protocol is based on a commercially available reporter assay kit and is designed to measure the bioactivity of glepaglutide by quantifying the activation of the GLP-2 receptor.[12][13]
-
Principle: Cells co-transfected with the human GLP-2R and a cAMP response element (CRE)-driven secreted alkaline phosphatase (SEAP) reporter gene are used. Agonist binding to the GLP-2R activates the Gαs pathway, leading to an increase in cAMP, activation of CREB, and subsequent expression and secretion of SEAP. The SEAP activity is measured using a chemiluminescent substrate.[12]
-
Materials:
-
HEK293 cells stably expressing human GLP-2R and a CRE-SEAP reporter.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Glepaglutide and control agonists.
-
Chemiluminescent substrate for alkaline phosphatase.
-
-
Procedure:
-
Seed the reporter cells in a 96-well plate at a density of 4 x 104 cells/well and incubate overnight.[7]
-
Prepare serial dilutions of glepaglutide and control agonists in serum-free medium.
-
Replace the culture medium with the prepared drug solutions.
-
Incubate for 5-6 hours at 37°C.[7]
-
Collect an aliquot of the cell culture supernatant.
-
Add the chemiluminescent substrate to the supernatant according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the fold induction of SEAP activity relative to the vehicle control.
-
Plot the dose-response curve and determine the EC50 value for glepaglutide.[12]
-
2. In Vivo Efficacy Model: Indomethacin-Induced Small Intestinal Inflammation in Rats
This protocol describes an animal model to evaluate the anti-inflammatory and intestinotrophic effects of glepaglutide.[4][14]
-
Animals: Naive Wistar rats (170–230 g).[4]
-
Induction of Inflammation: Administer indomethacin (B1671933) (7 mg/kg, SC, once daily) for two consecutive days.[4]
-
Glepaglutide Treatment:
-
Endpoints:
-
Anti-inflammatory effects: Measure small intestinal length and concentrations of inflammatory markers such as α-1-acid glycoprotein (B1211001) and myeloperoxidase.[4][14]
-
Intestinotrophic effects: Evaluate small intestinal mass.[4][14]
-
-
Ethical Considerations: All animal experiments must be performed in accordance with approved institutional and national guidelines for animal care and use.[4]
3. Immunogenicity Testing for Anti-Glepaglutide Antibodies
This protocol outlines a tiered approach for detecting and characterizing anti-drug antibodies (ADAs) against glepaglutide, based on clinical trial methodologies.[15][16]
-
Principle: A screening assay is first used to detect binding antibodies. Positive samples are then confirmed in a confirmatory assay. Confirmed positive samples are further characterized for their titer and neutralizing capacity.
-
Screening Assay (ELISA-based):
-
Coat a microtiter plate with glepaglutide.
-
Incubate with serum samples from the study subjects.
-
Wash to remove unbound antibodies.
-
Add a labeled secondary antibody that detects the species of the primary antibody (e.g., anti-human IgG).
-
Add a substrate and measure the signal.
-
-
Confirmatory Assay:
-
Pre-incubate the serum sample with an excess of glepaglutide before adding it to the glepaglutide-coated plate. A significant reduction in the signal compared to the un-spiked sample confirms the specificity of the antibodies.
-
-
Neutralizing Antibody (NAb) Assay (Cell-based):
-
Pre-incubate the serum sample with a pre-determined concentration of glepaglutide.
-
Add this mixture to cells expressing the GLP-2 receptor (as in the bioactivity assay).
-
Measure the functional response (e.g., cAMP production or reporter gene expression).
-
A reduction in the functional response compared to the control indicates the presence of neutralizing antibodies.
-
Visualizations
References
- 1. pepdoopeptides.com [pepdoopeptides.com]
- 2. Strategies for overcoming protein and peptide instability in biodegradable drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 4. Glepaglutide, a novel glucagon-like peptide-2 agonist, has anti-inflammatory and mucosal regenerative effects in an experimental model of inflammatory bowel disease in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Redirecting to https://onderzoekmetmensen.nl/en/trial/50675 [onderzoekmetmensen.nl]
- 7. altasciences.com [altasciences.com]
- 8. waters.com [waters.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. biomedgrid.com [biomedgrid.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. caymanchem.com [caymanchem.com]
- 14. Glepaglutide, a novel glucagon-like peptide-2 agonist, has anti-inflammatory and mucosal regenerative effects in an experimental model of inflammatory bowel disease in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 16. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
Glepaglutide and Anti-Drug Antibodies: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential impact of anti-drug antibodies (ADAs) on the efficacy of glepaglutide. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address common issues encountered during experimental research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of glepaglutide?
Glepaglutide is a long-acting analog of the naturally occurring glucagon-like peptide-2 (GLP-2).[1] It functions by binding to and activating the GLP-2 receptor, which is primarily located in the intestinal tract.[1] This activation stimulates a series of intracellular events that promote intestinal growth, enhance nutrient and fluid absorption, and improve the integrity of the gut lining.[2] For patients with short bowel syndrome (SBS), who have a reduced intestinal length and absorptive capacity, glepaglutide's mechanism aims to increase their ability to absorb nutrients from food, thereby reducing their dependence on parenteral support.[2]
Q2: What is the potential impact of anti-drug antibodies (ADAs) on glepaglutide's efficacy?
The development of ADAs against therapeutic proteins like glepaglutide is a potential concern in clinical settings. These antibodies can be broadly categorized into binding antibodies and neutralizing antibodies (NAbs).
-
Binding ADAs can bind to various parts of the glepaglutide molecule. Depending on the binding site and the antibody characteristics, they may or may not have a clinically significant impact.
-
Neutralizing ADAs (NAbs) are a subset of ADAs that directly inhibit the biological activity of the drug. In the case of glepaglutide, NAbs could potentially interfere with its binding to the GLP-2 receptor, thereby reducing or eliminating its therapeutic effect. The presence of high levels of NAbs could lead to a diminished clinical response, such as a smaller reduction in the volume of parenteral support required by a patient.
While the clinical trial program for glepaglutide, known as EASE, included the assessment of ADAs, specific data on the incidence of ADAs and their impact on efficacy have not been made widely public. The EASE-1, EASE-2, and EASE-3 trials were designed to evaluate the occurrence of glepaglutide-binding antibodies, neutralizing antibodies, and cross-reacting antibodies to native GLP-2.[3]
Q3: How are anti-glepaglutide antibodies detected and characterized?
The detection and characterization of anti-glepaglutide antibodies typically involve a multi-tiered testing approach, a standard practice in immunogenicity assessment for therapeutic proteins.
-
Screening Assay: An initial, highly sensitive immunoassay, such as an ELISA (Enzyme-Linked Immunosorbent Assay), is used to detect the presence of binding antibodies in patient samples.
-
Confirmatory Assay: Samples that test positive in the screening assay undergo a confirmatory assay to rule out false positives. This often involves a competition assay where the binding of the antibody to the drug is specifically inhibited by an excess of the drug.
-
Neutralizing Assay: Confirmed positive samples are then tested in a neutralizing antibody assay to determine if the antibodies have the potential to inhibit the drug's biological activity. This is often a cell-based assay that measures a biological response to the drug in the presence and absence of the patient's antibodies.
-
Titer Determination: For confirmed positive samples, the concentration or titer of the antibodies is determined.
While the specific protocols for the glepaglutide ADA assays are not publicly available, they would be based on these established principles.
Troubleshooting Guide for Experimental Assays
This guide addresses potential issues that researchers may encounter when developing or performing assays related to glepaglutide and its immunogenicity.
| Issue | Potential Cause | Troubleshooting Steps |
| High background in ADA screening assay | Non-specific binding of detection antibodies or other serum proteins. | - Optimize blocking buffer concentration and incubation time.- Use a different type of assay plate.- Screen different anti-human IgG secondary antibodies for lower background. |
| Low sensitivity in neutralizing antibody assay | - Suboptimal cell line or assay endpoint.- Insufficient drug concentration.- Matrix effects from the sample. | - Ensure the cell line expresses a sufficient number of GLP-2 receptors.- Optimize the drug concentration to be on the steep part of the dose-response curve.- Evaluate the effect of serum matrix on the assay and consider sample dilution or acid dissociation steps. |
| Inconsistent results between assay runs | - Variability in reagents.- Inconsistent cell culture conditions.- Pipetting errors. | - Use a qualified positive control antibody to monitor assay performance.- Maintain consistent cell passage numbers and seeding densities.- Ensure proper training on pipetting techniques and use calibrated pipettes. |
Quantitative Data from Clinical Trials
Publicly available data from the EASE-1 Phase 3 clinical trial primarily focuses on the primary and secondary efficacy endpoints related to the reduction in parenteral support. While immunogenicity was assessed, the specific quantitative data on the incidence of ADAs and their correlation with clinical outcomes have not been detailed in the available press releases and publications.
Table 1: Efficacy Outcomes from the EASE-1 Phase 3 Trial
| Outcome | Glepaglutide (Twice Weekly) | Placebo |
| Mean Reduction in Weekly Parenteral Support Volume | 5.13 Liters | 2.85 Liters |
| Patients with ≥20% Reduction in Parenteral Support | 65.7% | 38.9% |
| Patients Weaned Off Parenteral Support | 14% | 0% |
Data from the EASE-1 Phase 3 Trial as reported in press releases.
Experimental Protocols
Detailed, step-by-step protocols for the specific ADA assays used in the glepaglutide clinical trials are proprietary and not publicly available. However, a general methodology for a cell-based neutralizing antibody assay for a GLP-2 analog would follow these principles:
Principle of a Cell-Based Neutralizing Antibody Assay for a GLP-2 Analog
This type of assay measures the ability of antibodies in a sample to inhibit the biological activity of a GLP-2 analog, such as glepaglutide. The biological activity is typically the stimulation of a downstream signaling molecule, like cyclic AMP (cAMP), in a cell line that expresses the GLP-2 receptor.
General Methodology:
-
Cell Culture: Maintain a stable cell line expressing the human GLP-2 receptor (e.g., HEK293 or CHO cells) in appropriate culture conditions.
-
Sample Preparation: Patient serum samples are pre-incubated with a fixed, optimized concentration of the GLP-2 analog. This allows any neutralizing antibodies in the serum to bind to the drug.
-
Cell Stimulation: The pre-incubated drug-serum mixture is then added to the cultured cells.
-
Measurement of Biological Response: After an incubation period, the cells are lysed, and the level of a downstream signaling molecule (e.g., cAMP) is measured using a suitable detection method (e.g., a competitive immunoassay).
-
Data Analysis: The level of cAMP produced in the presence of the patient serum is compared to the level produced in the presence of a negative control serum. A significant reduction in cAMP production in the presence of the patient serum indicates the presence of neutralizing antibodies. A positive control, a known neutralizing antibody, is included in each assay to ensure its validity.
Visualizations
Glepaglutide (GLP-2 Analog) Signaling Pathway
Caption: Glepaglutide activates the GLP-2R, leading to downstream signaling.
Anti-Drug Antibody (ADA) Testing Workflow
Caption: Tiered approach for detecting and characterizing anti-drug antibodies.
Logical Relationship: Impact of Neutralizing Antibodies on Efficacy
Caption: Potential impact of neutralizing antibodies on glepaglutide's efficacy.
References
Glepaglutide Technical Support Center: Addressing Injection Site Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding injection site reactions (ISRs) observed with glepaglutide.
Frequently Asked Questions (FAQs)
Q1: What is glepaglutide and how does it work?
A1: Glepaglutide is a long-acting analog of glucagon-like peptide-2 (GLP-2) developed for the treatment of Short Bowel Syndrome (SBS).[1][2] It functions by binding to GLP-2 receptors in the intestine, which stimulates mucosal growth, enhances intestinal absorption of fluids and nutrients, and can reduce the need for parenteral support.[3][4][5]
Q2: Are injection site reactions common with glepaglutide?
A2: Yes, injection site reactions are one of the most frequently reported adverse events in clinical trials with glepaglutide.[3][4][6]
Q3: What are the typical characteristics of glepaglutide-associated injection site reactions?
A3: Based on clinical trial data, injection site reactions with glepaglutide are typically characterized as:
Q4: How can injection site reactions with glepaglutide be minimized?
A4: While specific guidelines for glepaglutide are not available, general best practices for subcutaneous injections of peptide therapies can help minimize ISRs:
-
Rotate Injection Sites: Consistently change the location of the injection to avoid repeated irritation in the same area.[8] Common sites include the abdomen, thigh, and upper arm.
-
Proper Injection Technique: Ensure the injection is administered subcutaneously as instructed. Clean the site with a mild antiseptic and allow it to dry completely before injecting.[9]
-
Medication Temperature: Allow the glepaglutide solution to reach room temperature before injection, as cold medication can sometimes contribute to injection discomfort.[8]
-
Avoid Irritated Skin: Do not inject into areas where the skin is tender, bruised, red, or hard.
Q5: What should be done if an injection site reaction occurs?
A5: For mild to moderate reactions, the following steps may be taken:
-
Cold Compress: Applying a cold pack to the area can help reduce swelling and discomfort.[8]
-
Topical Treatments: Over-the-counter topical hydrocortisone (B1673445) or antihistamine creams may help alleviate itching and inflammation.[8]
-
Oral Antihistamines: For more pronounced itching, an oral antihistamine may be considered.[8] It is crucial to monitor the reaction. If it worsens, is severe, or if systemic symptoms like a widespread rash or difficulty breathing occur, immediate medical attention should be sought.[8]
Quantitative Data on Injection Site Reactions
The following tables summarize the incidence of injection site reactions as reported in glepaglutide clinical trials.
Table 1: Incidence of Injection Site Reactions in Phase 3 EASE-1 Trial [10]
| Treatment Group | Number of Patients with ISRs | Total Patients | Percentage of Patients with ISRs |
| Glepaglutide 10 mg Twice Weekly | 22 | 35 | 62.9% |
| Glepaglutide 10 mg Once Weekly | 20 | 35 | 57.1% |
| Placebo | 2 | 36 | 5.6% |
Table 2: Common Treatment-Related Adverse Events in Phase 2 Trial [7]
| Adverse Event | Number of Patients | Percentage of Patients |
| Stoma Complications | 13 | 72% |
| Injection Site Reactions | 11 | 61% |
| Peripheral Edema | 10 | 56% |
| Nausea and Abdominal Pain | 8 (each) | 44% |
| Polyuria and Fatigue | 6 (each) | 33% |
Experimental Protocols
While the specific, detailed protocol for assessing injection site reactions in the glepaglutide EASE trials is not publicly available, the following represents a standard methodology for such assessments in clinical trials, based on FDA guidelines and common clinical practice.
Protocol: Assessment of Subcutaneous Injection Site Reactions
1. Objective: To systematically assess and grade the local tolerability of subcutaneously administered glepaglutide.
2. Assessment Schedule:
-
Pre-dose: The injection site is examined to ensure the skin is intact and free of any pre-existing irritation.
-
Post-injection: Assessments are conducted at specified time points (e.g., 30 minutes, 1 hour, 24 hours, and 48 hours) after administration.
-
Unscheduled: Assessments are also performed if a subject reports any symptoms at the injection site.
3. Assessment Parameters: The following parameters are evaluated at each assessment:
-
Erythema (Redness): The diameter of the reddened area is measured in millimeters.
-
Induration (Hardening/Swelling): The diameter of the hardened or swollen area is measured in millimeters.
-
Pruritus (Itching): The subject's reported level of itching is recorded.
-
Pain/Tenderness: The subject's reported level of pain or tenderness upon palpation is recorded.
4. Grading Scale: A standardized grading scale, such as the FDA's Toxicity Grading Scale for Healthy Adult and Adolescent Volunteers, is used to ensure consistency. A simplified, adapted version is presented below.
Table 3: Example of an Injection Site Reaction Grading Scale
| Grade | Erythema/Induration | Pruritus | Pain/Tenderness |
| 0 (None) | No reaction | No itching | No pain |
| 1 (Mild) | Diameter < 2 cm | Mild, intermittent itching | Mild discomfort, not interfering with activity |
| 2 (Moderate) | Diameter 2-5 cm | Moderate, persistent itching | Moderate discomfort, interfering with activity |
| 3 (Severe) | Diameter > 5 cm | Severe itching, causing distress | Severe pain, preventing daily activity |
| 4 (Potentially Life-Threatening) | Necrosis or ulceration | - | - |
5. Data Collection:
-
All observations are recorded in the subject's case report form (CRF).
-
Photographs of the injection site may be taken to document reactions, with appropriate consent.
-
Subject-reported outcomes are captured using a standardized questionnaire.
Visualizations
Glepaglutide Mechanism of Action
References
- 1. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. deltapeptides.com [deltapeptides.com]
- 4. theflowwellness.com [theflowwellness.com]
- 5. disoncare.com [disoncare.com]
- 6. Injection Site Reactions - Weight Sense LLC [weight-sense.com]
- 7. Redirecting to https://onderzoekmetmensen.nl/en/trial/50675 [onderzoekmetmensen.nl]
- 8. cdn.ymaws.com [cdn.ymaws.com]
- 9. revolutionhealth.org [revolutionhealth.org]
- 10. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
Glepaglutide Research: Technical Support & Troubleshooting Guide
This technical support center is designed for researchers, scientists, and drug development professionals working with glepaglutide. It provides troubleshooting guidance and answers to frequently asked questions regarding unexpected findings that may arise during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We observed a significant reduction in parenteral support with twice-weekly glepaglutide administration, but the effect was not statistically significant with a once-weekly regimen in our study. Is this a known phenomenon?
A1: Yes, this finding is consistent with the results of the Phase 3 EASE 1 clinical trial. In this study, a twice-weekly subcutaneous administration of 10 mg glepaglutide resulted in a statistically significant reduction in the total weekly volume of parenteral support (PS) compared to placebo (p=0.0039).[1] While the once-weekly administration of the same dose also led to a numerical reduction in weekly PS, this change did not reach statistical significance.[1]
This suggests a clear dose- and frequency-dependent relationship for the clinical efficacy of glepaglutide in reducing PS requirements. Researchers encountering a lack of statistical significance with a once-weekly regimen should consider if the dosing frequency is sufficient to achieve the desired therapeutic effect.
Troubleshooting Steps:
-
Review Dosing Regimen: Confirm that the dosing frequency aligns with protocols that have demonstrated efficacy. For significant reductions in parenteral support, a twice-weekly regimen has shown more robust results.
-
Analyze Subgroups: While the overall effect of once-weekly dosing was not statistically significant in the EASE 1 trial, it's worth exploring if specific patient subgroups in your study show a more pronounced response. The EASE 1 trial showed that the effects of twice-weekly glepaglutide were similar across major anatomic subgroups (with or without colon-in-continuity).[1][2]
-
Consider Primary Endpoint: Ensure the primary endpoint of your study is sensitive enough to detect clinically meaningful changes. The EASE 1 trial used the absolute change in weekly PS volume from baseline at 24 weeks as the primary endpoint.[2]
Q2: Our preclinical data in a rat model of small intestinal inflammation showed significant anti-inflammatory and mucosal regenerative effects of glepaglutide. How does this translate to its primary indication for Short Bowel Syndrome (SBS)?
A2: This is an insightful observation. While glepaglutide is primarily being developed for SBS, its mechanism as a GLP-2 receptor agonist confers broader therapeutic potential. Preclinical studies using a rat model of indomethacin-induced small intestinal inflammation have demonstrated that glepaglutide can significantly reduce the severity of inflammation and promote intestinal regeneration. This was evidenced by a reversal of small intestinal shortening and a decrease in inflammatory markers like α-1-acid glycoprotein (B1211001) and myeloperoxidase.
These anti-inflammatory and mucosal healing properties are complementary to its primary intestinotrophic effects in SBS. In SBS, which can be a consequence of inflammatory bowel disease (IBD), underlying inflammation can hinder intestinal adaptation. Therefore, the anti-inflammatory action of glepaglutide could create a more favorable environment for its regenerative effects, potentially leading to better outcomes for some SBS patients. This suggests a dual mechanism of action that could be beneficial.
Q3: We've noted some perplexing changes in liver function markers in our study subjects. Specifically, we're seeing an improvement in hepatic excretory function but also an increase in markers of liver stiffness and macrophage activation. Is this a contradictory finding?
A3: This is a key unexpected finding that has been documented in a Phase 2 clinical trial of glepaglutide. In this study, treatment with glepaglutide was associated with some seemingly contradictory effects on liver status. On one hand, there was an improvement in hepatic excretory function, as suggested by a decrease in alkaline phosphatase (ALP) in the 1 mg dose group and an increase in indocyanine green (ICG) elimination. On the other hand, the 10 mg dose group showed an increase in soluble CD163 (sCD163), a marker of resident liver macrophage activation, and an increase in transient elastography (TE), indicating increased liver stiffness.
This is not necessarily a contradictory finding but rather highlights the complex interplay of the gut-liver axis and the multifaceted effects of GLP-2 analogs. One hypothesis is that the increased liver stiffness and improved excretory function could be related to an increase in splanchnic blood flow, a known effect of GLP-2. However, the increase in sCD163 suggests a direct or indirect effect on liver macrophages that warrants further investigation.
Troubleshooting and Monitoring Recommendations:
-
Comprehensive Liver Panel: Researchers should monitor a comprehensive panel of liver function tests, including markers of excretory function (e.g., bilirubin, ALP), hepatocellular injury (e.g., ALT, AST), macrophage activation (e.g., sCD163), and liver stiffness (e.g., transient elastography).
-
Dose-Response Evaluation: As the effects on liver markers appeared to be dose-dependent in the Phase 2 trial, it is crucial to carefully evaluate these parameters at different dose levels.
-
Long-term Monitoring: The long-term implications of these liver-related findings are not yet fully understood. Long-term monitoring in preclinical and clinical studies is essential.
Q4: Our study shows a significant increase in plasma citrulline, a marker of enterocyte mass, after glepaglutide treatment. However, we did not observe a corresponding significant change in intestinal perfusion. Is this expected?
A4: This is an interesting and important observation that has also been reported in a Phase 2 trial. In that study, glepaglutide at 1 mg and 10 mg doses significantly increased plasma citrulline levels, indicating an increase in enterocyte mass. There were also trends toward an increase in villus height and crypt depth. However, no significant changes in intestinal perfusion were observed after three weeks of treatment.
This suggests that the primary mechanism for the improved intestinal absorption seen with glepaglutide may be more directly related to its intestinotrophic effects (i.e., increasing the absorptive surface area) rather than a sustained increase in intestinal blood flow. It is hypothesized that a more profound, acute-phase increase in intestinal perfusion might occur at the initiation of treatment, which may not be captured when measurements are taken after a longer treatment period.
Data Presentation
Table 1: Summary of Efficacy Results from the EASE 1 Phase 3 Trial
| Outcome | Placebo | Glepaglutide (10 mg once-weekly) | Glepaglutide (10 mg twice-weekly) |
| Mean Reduction in Weekly Parenteral Support Volume (L/week) | 2.85 | 3.13 | 5.13 |
| Statistical Significance vs. Placebo | - | Not Significant | p = 0.0039 |
| Clinical Response Rate (≥20% PS reduction) | 38.9% | 45.7% | 65.7% |
| Patients Achieving Enteral Autonomy | 0% | 11% | 14% |
Table 2: Unexpected Findings in Liver Status Markers from a Phase 2 Trial
| Marker | Dose Group | Observation | Interpretation |
| Alkaline Phosphatase (ALP) | 1 mg | Decreased by 33 U/L (p=0.032) | Potential improvement in hepatic excretory function |
| Soluble CD163 (sCD163) | 10 mg | Increased by 0.44 mg/mL (p=0.0498) | Potential activation of resident liver macrophages |
| Transient Elastography (TE) | Both 1mg and 10mg | Increased | Potential increase in liver stiffness |
| Indocyanine Green (ICG) Elimination | Both 1mg and 10mg | Increased | Potential improvement in hepatic excretory function |
Experimental Protocols
Key Experiment: Assessment of Intestinal Morphology and Perfusion (Based on a Phase 2 Trial)
-
Objective: To evaluate the effects of glepaglutide on intestinal morphology and perfusion.
-
Methodology:
-
Patient Population: Adult patients with Short Bowel Syndrome.
-
Study Design: A randomized, crossover, dose-finding trial.
-
Intervention: Subcutaneous injections of glepaglutide at different doses (e.g., 0.1 mg, 1 mg, 10 mg) for a specified treatment period (e.g., three weeks).
-
Assessments (performed before and after treatment):
-
Plasma Citrulline: Blood samples are collected to measure plasma citrulline levels as a marker of enterocyte mass.
-
Mucosa Biopsies: Intestinal mucosa biopsies are obtained to assess changes in:
-
Intestinal Morphology: Analyzed through immunohistochemistry for villus height, crypt depth, and epithelium height.
-
Gene Expression: Quantitative polymerase chain reaction (qPCR) is used to analyze genes associated with absorption, proliferation, and tight-junction integrity.
-
-
Intestinal Perfusion: Assessed in stoma nipples using:
-
Laser Speckle Contrast Imaging (LSCI)
-
Quantitative Fluorescence Angiography with Indocyanine Green (q-ICG)
-
-
-
Mandatory Visualization
Caption: Glepaglutide's mechanism of action via the GLP-2 receptor signaling pathway.
Caption: A typical experimental workflow for a clinical trial of glepaglutide.
Caption: Logical relationship between citrulline and perfusion findings.
References
- 1. Glepaglutide, a Long-Acting Glucagon-like Peptide-2 Analogue, Reduces Parenteral Support in Patients With Short Bowel Syndrome: A Phase 3 Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. glepaglutide-efficacy-and-safety-in-short-bowel-syndrome-patients-without-or-with-colon-in-continuity-results-of-ease-sbs-1-phase-3-trial - Ask this paper | Bohrium [bohrium.com]
Validation & Comparative
A Comparative Guide to GLP-2 Analogs: Glepaglutide, Teduglutide, and Apraglutide in the Treatment of Short Bowel Syndrome
For Researchers, Scientists, and Drug Development Professionals
Introduction
Short Bowel Syndrome (SBS) is a debilitating condition characterized by a significant reduction in the length and/or function of the small intestine, leading to malabsorption of nutrients and fluids. Patients with SBS often require parenteral support (PS) to maintain hydration and nutritional status. Glucagon-like peptide-2 (GLP-2) is a naturally occurring hormone that plays a crucial role in intestinal adaptation by promoting mucosal growth and enhancing intestinal absorption. The development of long-acting GLP-2 analogs has revolutionized the management of SBS. This guide provides a detailed comparison of the efficacy of three prominent GLP-2 analogs: glepaglutide, the approved teduglutide, and the investigational apraglutide, supported by experimental data from key clinical trials.
Mechanism of Action of GLP-2 Analogs
GLP-2 analogs exert their therapeutic effects by binding to the GLP-2 receptor (GLP-2R), a G-protein coupled receptor located on intestinal subepithelial myofibroblasts, enteric neurons, and enteroendocrine cells.[1] Activation of the GLP-2R initiates a signaling cascade that is primarily mediated through the Gαs subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[2] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates downstream targets, leading to the release of growth factors such as Insulin-like Growth Factor-1 (IGF-1).[3] These growth factors then act on intestinal epithelial cells to stimulate crypt cell proliferation and inhibit apoptosis, ultimately leading to increased villus height, enhanced intestinal surface area, and improved absorptive capacity.[3][4] Other signaling pathways, including the PI3K/Akt and ERK1/2 pathways, have also been implicated in the downstream effects of GLP-2R activation.
Comparative Efficacy Data
The efficacy of glepaglutide, teduglutide, and apraglutide has been evaluated in several key clinical trials. The primary endpoint in these studies was the reduction in weekly parenteral support volume.
| Parameter | Glepaglutide (EASE-1 Trial) | Teduglutide (STEPS Trial) | Apraglutide (STARS Trial) |
| Dosing Frequency | Twice-weekly or once-weekly | Once-daily | Once-weekly |
| Primary Endpoint | Mean reduction in weekly PS volume from baseline at 24 weeks | Mean reduction in weekly PS volume from baseline at 24 weeks | Relative change from baseline in weekly PS volume at 24 weeks |
| Result vs. Placebo | Twice-weekly: -5.13 L/week (p=0.0039) Once-weekly: Not statistically significant | -4.4 L/week from a baseline of 12.9 L/week | -25.5% vs. -12.5% for placebo (p=0.001) |
| Clinical Response (≥20% reduction in PS) | Twice-weekly: 65.7% (p=0.0243) | 63% (p=0.002) | Not directly reported as a primary or key secondary endpoint in the same format. |
| Days off Parenteral Support | Twice-weekly: 51.4% achieved ≥1 day off/week (p=0.0043) | Not a primary endpoint, but post-hoc analyses showed an increase in days off PS. | 43% achieved ≥1 day off/week (p=0.040) |
| Enteral Autonomy (Weaning off PS) | Twice-weekly: 14% | 3 patients in the 0.05 mg/kg/day group achieved enteral autonomy. | 12.5% at week 48 (not statistically significant vs. placebo) |
Pharmacokinetic Profile Comparison
Preclinical studies in rats provide a comparative look at the pharmacokinetic profiles of these GLP-2 analogs, highlighting differences in their clearance and half-life, which directly influence their dosing frequency.
| Analog | Clearance (mL/kg/min) | Elimination Half-Life (minutes) |
| hGLP-2 (native) | 25 | 6.4 |
| Teduglutide | 9.9 | 19 |
| Glepaglutide | 2.4 - 2.8 | 16 - 18 |
| Apraglutide | 0.27 | 159 |
Data from rat intravenous pharmacokinetic studies.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the key experimental protocols used in the clinical trials of these GLP-2 analogs.
Metabolic Balance Studies
Metabolic balance studies are considered the gold standard for quantifying intestinal absorption. While specific protocols may vary slightly between trials, the general methodology is as follows:
-
Stabilization Phase: Prior to the balance study, patients are stabilized on a consistent oral diet and parenteral support regimen.
-
Collection Period: Over a period of 48 to 96 hours, all oral intake (food and fluids) and all output (feces and urine) are meticulously collected and weighed.
-
Homogenization and Analysis: Fecal matter is homogenized, and representative samples of both food intake and fecal output are analyzed for energy content (via bomb calorimetry), wet weight, and electrolyte composition.
-
Calculation of Absorption: Intestinal absorption is calculated as the difference between the amount of a substance consumed and the amount excreted in the feces.
Plasma Citrulline Measurement
Plasma citrulline is a biomarker for enterocyte mass. Its concentration reflects the functional capacity of the small intestine. The following is a typical protocol for its measurement by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS):
-
Sample Preparation:
-
A small volume of plasma (e.g., 10 µL) is mixed with an acidic solution (e.g., 0.1 mol/L HCl).
-
A protein precipitation/extraction solution containing an internal standard (e.g., D7-citrulline in acetonitrile (B52724)/water) is added.
-
The mixture is vortexed and then centrifuged to pellet the precipitated proteins.
-
The supernatant is transferred to an autosampler vial for analysis.
-
-
UPLC-MS/MS Analysis:
-
The sample is injected into a UPLC system equipped with a suitable column (e.g., HILIC).
-
A gradient elution with a mobile phase consisting of an aqueous component and an organic component (e.g., water with formic acid and acetonitrile with formic acid) is used to separate citrulline from other plasma components.
-
The eluent is introduced into a tandem mass spectrometer operating in positive ion mode.
-
Selected reaction monitoring (SRM) is used to detect and quantify citrulline and its internal standard based on their specific precursor-to-product ion transitions (e.g., m/z 176 → 70 for citrulline).
-
-
Quantification: The concentration of citrulline in the plasma sample is determined by comparing its peak area to that of the internal standard and referencing a standard curve.
Histological Analysis of Intestinal Biopsies
Histological examination of intestinal biopsies provides direct evidence of the morphological changes induced by GLP-2 analogs.
-
Biopsy Acquisition: Multiple biopsy specimens are obtained from various locations in the small and large intestine during endoscopy using standard biopsy forceps.
-
Fixation and Processing:
-
Biopsies are immediately fixed in 10% neutral buffered formalin to preserve tissue architecture.
-
The fixed tissues are then processed through a series of alcohol and xylene solutions to dehydrate and clear the tissue.
-
The processed tissues are embedded in paraffin (B1166041) wax to form a solid block.
-
-
Sectioning and Staining:
-
Thin sections (e.g., 3-5 micrometers) are cut from the paraffin block using a microtome.
-
The sections are mounted on glass slides and stained with Hematoxylin and Eosin (H&E) for general morphological assessment.
-
Immunohistochemical staining for specific markers (e.g., Ki-67 for proliferation) may also be performed.
-
-
Microscopic Examination: A pathologist examines the stained sections under a microscope to evaluate various morphological parameters, including villus height, crypt depth, and the presence of any dysplasia or other abnormalities.
Conclusion
Glepaglutide, teduglutide, and apraglutide are all effective GLP-2 analogs that have demonstrated the ability to reduce parenteral support requirements in patients with Short Bowel Syndrome. While direct head-to-head clinical trial data in humans is limited, preclinical pharmacokinetic data suggest that apraglutide has the longest half-life, allowing for once-weekly dosing. Glepaglutide also offers a less frequent dosing regimen (twice-weekly) compared to the daily injections required for teduglutide. The choice of a specific GLP-2 analog for a patient will likely depend on a variety of factors, including the required frequency of administration, the patient's specific clinical characteristics, and long-term safety and efficacy data as it becomes available. Further research, including head-to-head comparative efficacy trials, will be crucial in delineating the optimal therapeutic strategies for patients with Short Bowel Syndrome.
References
- 1. researchgate.net [researchgate.net]
- 2. Glucagon-like peptide-2: divergent signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glucagon-like peptide-2-stimulated protein synthesis through the PI 3-kinase-dependent Akt-mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GLP-1: Molecular mechanisms and outcomes of a complex signaling system - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Intestinotrophic Effects of Glepaglutide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of glepaglutide, a long-acting glucagon-like peptide-2 (GLP-2) analog, with other GLP-2 analogs used in the management of Short Bowel Syndrome (SBS). The information presented is based on available experimental data from clinical trials to assist researchers, scientists, and drug development professionals in understanding the therapeutic landscape for SBS.
Introduction to Glepaglutide and its Mechanism of Action
Short Bowel Syndrome (SBS) is a malabsorptive condition resulting from a significant reduction in the length and/or function of the small intestine. Patients with SBS often require parenteral support (PS) to maintain nutritional and fluid balance. Glepaglutide is a novel, long-acting analog of glucagon-like peptide-2 (GLP-2), a naturally occurring gut hormone that plays a crucial role in intestinal adaptation and absorption[1][2]. Like other GLP-2 analogs, glepaglutide exerts its intestinotrophic effects by binding to the GLP-2 receptor, which is primarily expressed on enteroendocrine cells, enteric neurons, and pericryptal myofibroblasts. This interaction triggers a downstream signaling cascade, leading to the release of various growth factors, including Insulin-like Growth Factor-1 (IGF-1). These growth factors then act on intestinal epithelial stem cells in the crypts, promoting cell proliferation and inhibiting apoptosis. The net result is an increase in the mucosal surface area, characterized by increased villus height and crypt depth, which enhances the intestine's absorptive capacity for nutrients and fluids[3][4][5].
Comparative Efficacy of GLP-2 Analogs
The primary therapeutic goal for patients with SBS is to reduce their dependency on parenteral support. Clinical trials have demonstrated the efficacy of glepaglutide and other GLP-2 analogs, such as teduglutide (B13365) and apraglutide, in achieving this outcome. The following tables summarize the key efficacy data from major clinical trials.
Table 1: Reduction in Parenteral Support Volume
| Drug (Trial) | Dosing Regimen | Mean Reduction in Weekly PS Volume from Baseline | Placebo-Adjusted Reduction | p-value vs. Placebo | Reference |
| Glepaglutide (EASE-1) | 10 mg twice weekly | -5.13 L/week | -2.28 L/week | 0.0039 | --INVALID-LINK-- |
| 10 mg once weekly | -3.13 L/week | -0.28 L/week | Not Statistically Significant | --INVALID-LINK-- | |
| Teduglutide (STEP) | 0.05 mg/kg once daily | -4.4 L/week | -2.1 L/week | <0.001 | --INVALID-LINK-- |
| Apraglutide (STARS) | 5 mg once weekly | -25.5% (relative change) | -13.0% (relative change) | 0.001 | --INVALID-LINK-- |
Table 2: Clinical Response and Enteral Autonomy
| Drug (Trial) | Dosing Regimen | Clinical Response Rate (≥20% PS Volume Reduction) | Placebo Response Rate | Patients Achieving Enteral Autonomy | Placebo Enteral Autonomy | Reference |
| Glepaglutide (EASE-1) | 10 mg twice weekly | 65.7% | 38.9% | 14% (5 patients) | 0% | --INVALID-LINK-- |
| Teduglutide (STEP) | 0.05 mg/kg once daily | 63% | 30% | Not explicitly reported in primary publication | Not explicitly reported in primary publication | --INVALID-LINK-- |
| Apraglutide (STARS) | 5 mg once weekly | 43% (achieving ≥1 day off PS) | 27.5% (achieving ≥1 day off PS) | 12.5% (at week 48) | 7.4% (at week 48) | --INVALID-LINK-- |
Table 3: Effects on Intestinal Absorption and Morphology
| Drug | Change in Wet Weight Absorption | Change in Energy Absorption | Change in Villus Height | Change in Crypt Depth | Reference |
| Glepaglutide | +398 g/day (at 24 weeks) | +1038 kJ/day (at 24 weeks) | Trend towards increase | Trend towards increase | |
| Teduglutide | ~+700 g/day (in a 3-week study) | ~-0.8 MJ/day (fecal energy loss) | Significant increase | Significant increase | |
| Apraglutide | +316 g/day (at 48 weeks) | +1134 kJ/day (at 48 weeks) | Markedly increased (in mice) | Markedly increased (in mice) |
Experimental Protocols
Metabolic Balance Studies
Metabolic balance studies are considered the gold standard for quantifying intestinal absorption. While specific protocols may vary slightly between clinical trials, the general methodology is as follows:
-
Stabilization Period: Patients are admitted to a clinical research facility and placed on a standardized diet and fluid intake for a period of 3-5 days to ensure metabolic stability. Parenteral support is typically maintained at a constant level during this phase.
-
Collection Period: Over a subsequent period of 48-72 hours, all oral intake (food and fluid) and all output (feces and urine) are meticulously collected and weighed.
-
Analysis: The energy and nutrient content of the ingested food and collected feces are determined by bomb calorimetry and other laboratory analyses. Intestinal absorption is then calculated as the difference between intake and fecal output.
-
Baseline and Treatment Periods: This entire process is conducted at baseline (before initiation of the study drug) and again at specified time points during the treatment period to assess the drug's effect on absorption.
Intestinal Mucosal Biopsy and Analysis
To evaluate the morphological changes in the intestinal mucosa, endoscopic biopsies are performed.
-
Endoscopic Procedure: A standard upper or lower endoscopy is performed to access the desired section of the small intestine or colon.
-
Biopsy Collection: Multiple (typically 4-6) mucosal biopsy samples are obtained from specified locations using standard biopsy forceps. Samples are carefully handled to avoid crush artifacts.
-
Fixation and Processing: The biopsy specimens are immediately placed in a fixative solution (e.g., 10% buffered formalin). They are then processed in a pathology laboratory, embedded in paraffin, and sectioned.
-
Histological Staining and Analysis: The sections are stained with hematoxylin (B73222) and eosin (B541160) (H&E) and may be subjected to immunohistochemical staining for specific markers. A pathologist then analyzes the slides under a microscope to measure villus height and crypt depth using calibrated imaging software.
Visualizing the Pathways and Processes
The following diagrams illustrate the key signaling pathway of GLP-2 analogs and a typical workflow for a clinical trial evaluating these drugs in SBS.
Caption: GLP-2 Receptor Signaling Pathway.
Caption: SBS Clinical Trial Workflow.
References
- 1. Glepaglutide for Short Bowel Syndrome · Info for Participants · Phase Phase 3 Clinical Trial 2025 | Power | Power [withpower.com]
- 2. Outcomes of glepaglutide on intestinal absorption and parenteral support in patients with short bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeted therapy of short-bowel syndrome with teduglutide: the new kid on the block - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy of teduglutide in a patient with Crohn’s disease and short bowel syndrome on enteral nutrition: let’s start to think out of the box - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Glepaglutide and Other GLP-2 Analogs for Short Bowel Syndrome
For Researchers, Scientists, and Drug Development Professionals
The landscape of treatment for Short Bowel Syndrome (SBS) is evolving with the development of long-acting glucagon-like peptide-2 (GLP-2) analogs. These therapies aim to improve intestinal absorption, thereby reducing or eliminating the need for parenteral support (PS). This guide provides a comparative analysis of glepaglutide, a long-acting GLP-2 analog, with other key players in the field, teduglutide (B13365) and apraglutide, based on data from their respective pivotal clinical trials.
Mechanism of Action: The GLP-2 Receptor Signaling Pathway
Glepaglutide, teduglutide, and apraglutide are all analogs of the endogenous hormone GLP-2. They exert their therapeutic effects by binding to and activating the GLP-2 receptor, a G protein-coupled receptor predominantly expressed in the intestine.[1] Activation of the GLP-2 receptor initiates a signaling cascade that leads to the stimulation of intestinal growth, enhancement of absorptive function, and a decrease in gastric emptying.[2][3] This ultimately results in increased nutrient and fluid absorption, reducing the patient's dependence on parenteral support. The binding of a GLP-2 analog to its receptor activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and the activation of Protein Kinase A (PKA).[4] PKA then phosphorylates downstream targets, leading to the observed physiological effects.
Efficacy Comparison of GLP-2 Analogs in Phase 3 Clinical Trials
The following tables summarize the key efficacy outcomes from the pivotal Phase 3 trials for glepaglutide (EASE-1), apraglutide (STARS), and teduglutide (STEPS). It is important to note that these are not direct head-to-head trials, and comparisons should be made with consideration of the different trial designs and patient populations.
Table 1: Reduction in Parenteral Support Volume
| Drug (Trial) | Dosing Regimen | Mean Reduction in Weekly PS Volume at 24 Weeks | Placebo | p-value |
| Glepaglutide (EASE-1) [5] | 10 mg twice weekly | 5.13 L/week | 2.85 L/week | 0.0039 |
| Apraglutide (STARS) | Once weekly | -25.5% (relative change from baseline) | -12.5% (relative change from baseline) | 0.001 |
| Teduglutide (STEPS) | 0.05 mg/kg once daily | 4.4 L/week | 2.3 L/week | <0.001 |
Table 2: Clinical Response and Enteral Autonomy
| Drug (Trial) | Clinical Response Definition | Clinical Response Rate | Placebo Response Rate | Patients Achieving Enteral Autonomy | Placebo Enteral Autonomy |
| Glepaglutide (EASE-1) | ≥20% reduction in weekly PS volume from baseline at weeks 20 and 24 | 65.7% (twice weekly) | Not explicitly stated | 14% (5 patients, twice weekly) | 0% |
| Apraglutide (STARS) | ≥20% PS volume reduction at weeks 20 and 24 | 42.7% | 20.8% | 6.4% at week 24 | 0% |
| Teduglutide (STEPS) | ≥20% reduction in weekly PS volume from baseline at weeks 20 and 24 | 63% | 30% | Not reported in primary publication | Not reported in primary publication |
Safety and Tolerability
A summary of the most frequently reported adverse events from the respective Phase 3 trials is presented below. All three drugs were generally reported to be well-tolerated.
Table 3: Common Adverse Events
| Drug (Trial) | Most Frequently Reported Adverse Events |
| Glepaglutide (EASE-1) | Injection site reactions, gastrointestinal events. |
| Apraglutide (STARS) | GI stoma complications. The incidence of injection site reactions was similar to placebo. |
| Teduglutide (STEPS) | Abdominal pain, headache, nausea, nasopharyngitis, vomiting. |
Experimental Protocols
EASE-1 Trial (Glepaglutide)
-
Design: A Phase 3, international, multicenter, randomized, double-blind, placebo-controlled trial.
-
Participants: 106 adult patients with SBS requiring parenteral support at least 3 days per week.
-
Intervention: Patients were randomized (1:1:1) to receive 10 mg of glepaglutide twice weekly, 10 mg of glepaglutide once weekly, or placebo for 24 weeks.
-
Primary Endpoint: The absolute change in weekly parenteral support volume from baseline at 24 weeks.
STARS Trial (Apraglutide)
-
Design: A global, multicenter, double-blind, randomized, placebo-controlled Phase 3 trial.
-
Participants: 164 adult patients with SBS with intestinal failure.
-
Intervention: Patients were randomized (2:1) to receive once-weekly subcutaneous apraglutide or placebo for 24 weeks.
-
Primary Endpoint: Relative change from baseline in actual weekly parenteral support volume at week 24.
STEPS Trial (Teduglutide)
-
Design: A Phase 3, randomized, double-blind, placebo-controlled trial.
-
Participants: 86 adult patients with SBS-associated intestinal failure.
-
Intervention: Patients were randomized to receive subcutaneous teduglutide (0.05 mg/kg/day) or placebo once daily for 24 weeks.
-
Primary Endpoint: The percentage of patients with a 20% to 100% reduction from baseline in weekly parenteral support volume at week 20 that was maintained at week 24.
References
- 1. Glucagon-like peptide-2 receptor - Wikipedia [en.wikipedia.org]
- 2. businesswire.com [businesswire.com]
- 3. Study of teduglutide effectiveness in parenteral nutrition-dependent short-bowel syndrome subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of glucagon-like peptide-2 (GLP-2)-activated signaling pathways in baby hamster kidney fibroblasts expressing the rat GLP-2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. gut.bmj.com [gut.bmj.com]
Glepaglutide for Short Bowel Syndrome: A Comparative Analysis of Once-Weekly vs. Twice-Weekly Dosing
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of once-weekly versus twice-weekly dosing regimens of glepaglutide, a long-acting glucagon-like peptide-2 (GLP-2) analog, for the treatment of Short Bowel Syndrome (SBS). The data presented is primarily derived from the pivotal Phase 3 EASE 1 clinical trial.
Executive Summary
Glepaglutide is an investigational therapy designed to improve intestinal absorption in patients with SBS, a severe malabsorptive disorder. The EASE 1 trial evaluated the efficacy and safety of a 10 mg subcutaneous dose of glepaglutide administered either once-weekly or twice-weekly against a placebo. The results demonstrate that the twice-weekly regimen was statistically superior to placebo in reducing parenteral support (PS) volume, the primary endpoint of the study. While the once-weekly regimen showed a numerical improvement, it did not achieve statistical significance on the primary endpoint. Both dosing regimens were reported to be safe and well-tolerated.
Efficacy Data
The primary measure of efficacy in the EASE 1 trial was the absolute reduction in weekly parenteral support volume from baseline to week 24. Key secondary endpoints included the proportion of patients achieving a clinical response (≥20% reduction in PS volume), the reduction in the number of days per week requiring PS, and the achievement of enteral autonomy (discontinuation of PS).
| Efficacy Endpoint | Twice-Weekly Glepaglutide (10 mg) | Once-Weekly Glepaglutide (10 mg) | Placebo |
| Mean Reduction in Weekly PS Volume (Liters) | 5.13[1][2][3] | 3.13[1][2] | 2.85 |
| p-value vs. Placebo | 0.0039 | Not Statistically Significant | - |
| Clinical Response Rate (%) | 65.7 | 45.7 | 38.9 |
| p-value vs. Placebo | 0.0243 | Not Statistically Significant | - |
| Reduction in PS Days/Week (≥1 day) | 51.4% of patients | Data not available | 19.4% of patients |
| p-value vs. Placebo | 0.0043 | Data not available | - |
| Enteral Autonomy (%) | 14 (n=5) | 11% (n=4) | 0 |
Safety Profile
Glepaglutide was generally reported as safe and well-tolerated in the EASE 1 trial. The most frequently reported adverse events were injection site reactions and gastrointestinal events. More adverse events were noted in the glepaglutide treatment groups as compared to the placebo group, with this difference being primarily attributed to mild injection site reactions. A detailed quantitative breakdown of the incidence of specific adverse events for each treatment arm is not yet publicly available.
Pharmacokinetics
A study in healthy subjects demonstrated that glepaglutide has a protracted pharmacokinetic profile, supporting the feasibility of weekly dosing. The effective half-life of a 10 mg once-weekly subcutaneous dose was estimated to be 88 hours. The pharmacokinetics are characterized by the slow release of two active metabolites from the subcutaneous depot, which account for the majority of the overall exposure. Comparative pharmacokinetic data for once-weekly versus twice-weekly dosing in patients with Short Bowel Syndrome from the EASE program are not yet fully available.
Mechanism of Action and Signaling Pathway
Glepaglutide is an analog of the naturally occurring hormone GLP-2. It functions by binding to and activating the GLP-2 receptor, which is primarily expressed in the intestinal tract. This activation leads to a cascade of downstream signaling events that promote intestinal growth and enhance its absorptive capacity. The key effects include stimulation of crypt cell proliferation and inhibition of villus cell apoptosis, leading to increased villus height and a larger mucosal surface area for nutrient absorption.
Caption: GLP-2 Receptor Signaling Pathway.
Experimental Protocols
EASE 1 Phase 3 Trial Workflow
The EASE 1 trial was a multicenter, randomized, double-blind, placebo-controlled study.
Caption: EASE 1 Clinical Trial Workflow.
Key aspects of the EASE 1 trial protocol:
-
Patient Population: The trial enrolled up to 108 adult patients with SBS and intestinal failure who were dependent on parenteral support for at least three days per week.
-
Randomization: Patients were randomized in a 1:1:1 ratio to receive either 10 mg of glepaglutide twice-weekly, 10 mg of glepaglutide once-weekly, or a placebo.
-
Treatment Duration: The treatment period was 24 weeks.
-
Primary Endpoint: The primary endpoint was the change in weekly parenteral support volume from baseline to week 24.
-
Statistical Analysis: The primary efficacy analysis was based on the full analysis set, which included all randomized patients who received at least one dose of the trial drug. Inferential statistical analyses were performed to compare each glepaglutide treatment group with the placebo group.
Discussion and Conclusion
The findings from the EASE 1 trial provide strong evidence for the efficacy of twice-weekly glepaglutide in reducing the burden of parenteral support for patients with Short Bowel Syndrome. The statistically significant reduction in PS volume, coupled with a higher clinical response rate and the ability for some patients to achieve enteral autonomy, underscores the clinical potential of this dosing regimen.
The once-weekly regimen, while demonstrating a numerical trend towards improvement, did not meet the primary endpoint with statistical significance in this study. This suggests that the more frequent, twice-weekly administration provides a more robust and consistent therapeutic effect.
The favorable safety profile of both regimens is encouraging, with the majority of adverse events being mild and related to injection sites.
For drug development professionals, the data from the EASE 1 trial highlights the importance of dose-frequency optimization in maximizing the therapeutic benefit of long-acting GLP-2 analogs. Further research, including the complete analysis of pharmacokinetic and pharmacodynamic data from the EASE program, will provide a more comprehensive understanding of the dose-response relationship and inform future clinical development and therapeutic application of glepaglutide.
References
- 1. firstwordpharma.com [firstwordpharma.com]
- 2. Glepaglutide, a Long-Acting Glucagon-like Peptide-2 Analogue, Reduces Parenteral Support in Patients With Short Bowel Syndrome: A Phase 3 Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Zealand Pharma Announces Positive Results from Phase 3 Trial of Glepaglutide in Patients With Short Bowel Syndrome (EASE 1) [drug-dev.com]
Glepaglutide Acetate: A Cross-Species Comparative Analysis of Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of glepaglutide acetate (B1210297), a long-acting glucagon-like peptide-2 (GLP-2) analog, across different species. Glepaglutide is under development for the treatment of short bowel syndrome (SBS), a condition characterized by a reduced ability to absorb nutrients due to a shortened small intestine.[1] This document summarizes key experimental data, details the methodologies of pivotal studies, and visualizes the underlying biological pathways and experimental procedures to offer an objective performance benchmark against preclinical and clinical findings.
Mechanism of Action
Glepaglutide is an analog of the naturally occurring GLP-2, a hormone that plays a crucial role in intestinal adaptation and function.[2] It binds to GLP-2 receptors located on various intestinal cells, including enteroendocrine cells and subepithelial myofibroblasts.[2] Activation of these receptors triggers a signaling cascade that promotes the local release of intestinal mediators, ultimately enhancing the intestine's absorptive capacity.[2][3] This leads to increased fluid and nutrient absorption, addressing the primary challenge in patients with short bowel syndrome.[3] The therapeutic action of GLP-2 analogs involves stimulating the growth of the intestinal epithelium by promoting crypt cell proliferation and inhibiting villus cell apoptosis.[2]
Cross-Species Efficacy Data
Glepaglutide has demonstrated significant intestinotrophic effects in both preclinical animal models and clinical trials in humans. The following tables summarize the key quantitative findings across species.
Table 1: Preclinical Efficacy in Animal Models
| Species | Study Duration | Dosage | Key Findings | Reference |
| Wistar Rat | 14 Days | 80 nmol/kg (once daily, SC) | Significant increase in small intestinal mass.[3] | Skarbaliene et al., 2023 |
| 400 nmol/kg (once daily, SC) | Dose-dependent increase in small intestinal mass, plateauing by day 7.[3] | |||
| Wistar Rat | Long-term (26 weeks) | Not specified | Dose-dependent increases in the weight and length of the small intestine.[2] | Thorkildsen et al., 2022 |
| Beagle Dog | Long-term (39 weeks) | Not specified | Dose-dependent increases in the weight and length of the small intestine.[2] | Thorkildsen et al., 2022 |
Table 2: Clinical Efficacy in Humans with Short Bowel Syndrome
| Study Phase | Study Duration | Dosage | Key Findings | Reference |
| Phase 2 | 3 Weeks | 1 mg (once daily, SC) | - Significant increase in plasma citrulline by 15.3 µmol/L.[4] - Trends toward an increase in villus height, crypt depth, and epithelium height.[4] | Klinge et al., 2023 |
| 10 mg (once daily, SC) | - Significant increase in plasma citrulline by 15.6 µmol/L.[4] - Trends toward an increase in villus height, crypt depth, and epithelium height.[4] | |||
| Phase 3 (EASE 1) | 24 Weeks | 10 mg (twice weekly, SC) | - Statistically significant reduction in weekly parenteral support volume by 5.13 L/week from baseline.[5] - 66% of patients had a clinically meaningful response (>20% reduction in parenteral support).[5] - 14% of patients were weaned off parenteral support.[4][5] | Zealand Pharma, 2022; Jeppesen et al., 2025 |
| 10 mg (once weekly, SC) | - Numeric, but not statistically significant, reduction in weekly parenteral support.[5][6] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of the protocols for key preclinical and clinical studies.
Preclinical Evaluation in Naive Wistar Rats (Skarbaliene et al., 2023)
-
Objective: To assess the intestinotrophic properties of glepaglutide in healthy rats.
-
Animal Model: Naive Wistar rats.[3]
-
Treatment Groups:
-
Duration: 14 days, with cohorts sacrificed on day 0, day 7, and day 14.[3]
-
Primary Endpoint: Small intestinal mass.[3]
-
Methodology: Following the treatment period, animals were euthanized, and the small intestine was excised and weighed to determine the intestinal mass.
Clinical Evaluation in Patients with Short Bowel Syndrome (Phase 2 - Klinge et al., 2023)
-
Objective: To evaluate the effects of glepaglutide on intestinal morphology and function in patients with SBS.
-
Study Design: Randomized, crossover, dose-finding trial.[4]
-
Participants: 18 patients with SBS.[4]
-
Treatment: Two of three different doses (0.1, 1, and 10 mg) of glepaglutide were administered as daily subcutaneous injections for three weeks.[4]
-
Endpoints:
-
Methodology: Blood samples were collected to measure plasma citrulline levels before and after the treatment period. Mucosal biopsies were obtained for immunohistochemical analysis of intestinal morphology.
Summary and Conclusion
The available data demonstrates a consistent intestinotrophic effect of glepaglutide acetate across multiple species. In preclinical models, including rats and dogs, glepaglutide induces a dose-dependent increase in the mass and length of the small intestine.[2] These findings are corroborated in human clinical trials, where treatment with glepaglutide leads to an increase in the enterocyte mass marker, plasma citrulline, and shows trends towards improved intestinal morphology.[4] Ultimately, these structural and functional improvements translate to a clinically meaningful reduction in the need for parenteral support for patients with short bowel syndrome.[5] The similar profile of action across species supports the translational validity of the preclinical models and underscores the therapeutic potential of glepaglutide for enhancing intestinal adaptation.
References
- 1. researchgate.net [researchgate.net]
- 2. Short- versus Long-Term, Gender and Species Differences in the Intestinotrophic Effects of Long-Acting Glucagon-Like Peptide 2 Analog - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glepaglutide, a novel glucagon-like peptide-2 agonist, has anti-inflammatory and mucosal regenerative effects in an experimental model of inflammatory bowel disease in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of glepaglutide, a long‐acting glucagon‐like peptide‐2 analog, on intestinal morphology and perfusion in patients with short bowel syndrome: Findings from a randomized phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Glepaglutide, a Long-Acting Glucagon-like Peptide-2 Analogue, Reduces Parenteral Support in Patients With Short Bowel Syndrome: A Phase 3 Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Long-Term Safety and Efficacy of Glepaglutide for Short Bowel Syndrome
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the long-term safety and efficacy of glepaglutide, a novel glucagon-like peptide-2 (GLP-2) analog, with other approved and investigational treatments for Short Bowel Syndrome (SBS). The information is compiled from publicly available clinical trial data and scientific literature to support research and drug development efforts in this field.
Introduction to GLP-2 Analogs in Short Bowel Syndrome
Short Bowel Syndrome (SBS) is a malabsorptive condition resulting from a significant loss of intestinal length or function. The primary therapeutic goal for patients with SBS is to enhance the adaptive capacity of the remaining intestine to reduce dependence on parenteral support (PS), which includes intravenous fluids and nutrition. Glucagon-like peptide-2 (GLP-2) is a naturally occurring hormone that plays a crucial role in intestinal adaptation by promoting mucosal growth and enhancing intestinal absorption.[1][2] GLP-2 receptor agonists, such as glepaglutide, teduglutide (B13365), and apraglutide, have emerged as a key pharmacological treatment strategy for SBS.[1]
Comparative Efficacy of GLP-2 Analogs
The efficacy of GLP-2 analogs is primarily evaluated by the reduction in weekly parenteral support volume and the ability of patients to gain additional days off PS, with the ultimate goal of achieving enteral autonomy (complete weaning from PS).
Glepaglutide: The EASE Clinical Trial Program
Glepaglutide is a long-acting GLP-2 analog developed for once or twice-weekly administration. The Efficacy and Safety of Glepaglutide in SBS (EASE) clinical trial program is designed to evaluate its long-term safety and efficacy.
The pivotal EASE-1 Phase 3 trial randomized 106 SBS patients to receive glepaglutide 10 mg twice weekly, 10 mg once weekly, or placebo for 24 weeks.[3][4] The primary endpoint was the absolute change in weekly PS volume from baseline at 24 weeks.[3]
Key Efficacy Findings from EASE-1:
-
Parenteral Support Reduction: Patients receiving glepaglutide twice weekly had a statistically significant reduction in weekly PS volume of 5.13 L/week compared to a 2.85 L/week reduction in the placebo group.[3][5] The once-weekly arm showed a numerical reduction of 3.13 L/week, which was not statistically significant.[3]
-
Clinical Response: A clinical response, defined as a ≥20% reduction in weekly PS volume, was achieved by 65.7% of patients in the twice-weekly group, compared to 38.9% in the placebo group.[3][5]
-
Enteral Autonomy: Notably, 14% of patients (5 individuals) in the twice-weekly glepaglutide group achieved enteral autonomy, whereas no patients in the placebo group did.[5]
Long-term data from the EASE-2 and EASE-3 extension trials are ongoing to further assess the durability of these effects.[6][7]
Teduglutide: The STEPS Clinical Trial Program
Teduglutide is a GLP-2 analog administered once daily. The Study of Teduglutide in Parenteral Nutrition-Dependent SBS Subjects (STEPS) program has provided extensive long-term data.
The STEPS-2 trial was a 2-year open-label extension study.[8][9][10] Patients who had completed the initial 24-week placebo-controlled trial, as well as some not previously treated, were enrolled.[8][9][10] The STEPS-3 study further extended this observation period for another year.[11][12]
Key Long-Term Efficacy Findings from STEPS-2 and STEPS-3:
-
Sustained PS Reduction: In the STEPS-2 trial, patients who had been on teduglutide for a total of 30 months (TED/TED group) showed a mean PS volume reduction of 7.6 L/week (a 66% reduction from baseline).[8]
-
High Clinical Response Rate: In the same long-term cohort, 93% of patients achieved a clinical response (≥20% reduction in PS volume).[8]
-
Enteral Autonomy: Over the course of the STEPS-2 trial, 13 patients achieved enteral autonomy.[8] The STEPS-3 trial, which followed a smaller cohort for up to 42 months, saw two additional patients achieve PS independence, with two others maintaining it from the previous trial.[12]
Apraglutide: The STARS Clinical Trial Program
Apraglutide is another long-acting, once-weekly GLP-2 analog. The STARS (STudy of ApRaglutide in SBS) Phase 3 trial is the largest placebo-controlled trial in SBS-IF to date, enrolling 164 patients.[13][14]
Key Efficacy Findings from the STARS Trial:
-
Parenteral Support Reduction: At 24 weeks, apraglutide treatment resulted in a 25.5% relative reduction in weekly PS volume from baseline, compared to a 12.5% reduction for placebo.[13][15] This effect was particularly pronounced in patients with a stoma.[13]
-
Days Off Parenteral Support: A significantly higher proportion of patients on apraglutide (43%) achieved at least one additional day off PS per week at 24 weeks compared to the placebo group (27.5%).[13][15]
-
Enteral Autonomy: By week 24, 6.4% of patients in the apraglutide group achieved enteral autonomy, versus none in the placebo group.[13] Long-term extension data from the STARS Extend trial has reported that 27 patients treated with apraglutide have achieved enteral autonomy.[16]
Quantitative Efficacy Data Comparison
| Efficacy Endpoint | Glepaglutide (EASE-1, Twice Weekly, 24 Weeks) | Teduglutide (STEPS-2, up to 30 Months) | Apraglutide (STARS, 24 Weeks) |
| Mean Reduction in Weekly PS Volume | 5.13 L/week[3][5] | 7.6 L/week (in TED/TED group)[8] | 25.5% relative reduction[13][15] |
| Clinical Response (≥20% PS Reduction) | 65.7% of patients[3][5] | 93% of patients (in TED/TED group)[8] | Not explicitly reported in the same format |
| Patients Achieving ≥1 Day Off PS/Week | 51.4% of patients[5] | Not explicitly reported in the same format | 43.0% of patients[13][15] |
| Enteral Autonomy | 14% of patients[5] | 13 patients in STEPS-2[8] | 6.4% of patients[13] |
Comparative Long-Term Safety Profiles
The long-term safety of GLP-2 analogs is a critical consideration for a chronic condition like SBS. The most common adverse events are generally related to the mechanism of action, including gastrointestinal and injection site reactions.
Glepaglutide (EASE Program)
In the EASE-1 trial, glepaglutide was reported to be safe and well-tolerated.[3] The most frequently reported adverse events were injection site reactions and gastrointestinal events.[6] Long-term safety is being further evaluated in the EASE-2 and EASE-3 extension trials.[6]
Teduglutide (STEPS Program)
The long-term safety profile of teduglutide has been well-characterized through the STEPS program.
-
Common Adverse Events: In the STEPS-2 trial, the most common treatment-emergent adverse events were abdominal pain (34%), catheter sepsis (28%), and decreased weight (25%).[8][9]
-
Adverse Events of Special Interest: There is a known risk of hyperamylasemia and hyperlipasemia with teduglutide, though these are often not associated with clinical pancreatitis.[17] Close monitoring of pancreatic enzymes is recommended.[18][17] Cases of intestinal polyps and neoplasia have been reported, and colonoscopies are recommended at baseline and during treatment.
Apraglutide (STARS Program)
The safety profile of apraglutide from the STARS trial was consistent with previous studies.[19]
-
Common Adverse Events: The incidence of adverse events, serious adverse events, and grade ≥3 adverse events was similar between the apraglutide and placebo arms.[19] The most frequently reported adverse event was nausea (13.6% in the apraglutide group vs. 11.3% in the placebo group).[19]
-
Injection Site Reactions: The incidence of injection site reactions was similar between the apraglutide and placebo groups.[19]
-
Serious Adverse Events: There were no cases of complete gastrointestinal obstruction or malignancies reported in the trial.[19]
Experimental Protocols
Glepaglutide: EASE-1 Trial (NCT03690206)
-
Study Design: A 24-week, randomized, double-blind, placebo-controlled, parallel-group, phase 3 trial.[4][20]
-
Population: Adult patients with SBS and intestinal failure requiring PS at least 3 days per week.[4]
-
Intervention: Subcutaneous injections of glepaglutide 10 mg twice weekly, 10 mg once weekly, or placebo.[4]
-
Primary Endpoint: Absolute change in weekly PS volume from baseline to week 24.[3]
-
Key Inclusion Criteria: Diagnosis of SBS with chronic intestinal failure, requirement for PS ≥3 days/week, age 18-90 years.[4]
Teduglutide: STEPS-2 Trial (NCT00930644)
-
Population: Patients who completed the 24-week placebo-controlled STEPS trial or were eligible but not randomized.[8][9][21]
-
Intervention: Subcutaneous teduglutide 0.05 mg/kg/day.[8][9]
-
Endpoints: Long-term safety and efficacy, including reduction in PS volume and achievement of enteral autonomy.[8][9]
Apraglutide: STARS Trial (NCT04627025)
-
Study Design: A 48-week, international, multicenter, double-blind, randomized, placebo-controlled, phase 3 trial.[13][22]
-
Population: Adult patients with SBS and intestinal failure.[13][22]
-
Intervention: Weekly subcutaneous injections of apraglutide (2.5 mg or 5 mg based on weight) or placebo.[13]
-
Primary Endpoint: Relative change from baseline in actual weekly PS volume at Week 24.[13][22]
-
Stratification: Patients were stratified by remnant bowel anatomy (stoma vs. colon-in-continuity).[13]
Signaling Pathways and Experimental Workflows
GLP-2 Receptor Signaling Pathway
GLP-2 exerts its intestinotrophic effects by binding to the GLP-2 receptor (GLP-2R), a G protein-coupled receptor located on enteroendocrine cells, enteric neurons, and subepithelial myofibroblasts.[23][24][25] The binding of GLP-2 to its receptor initiates a signaling cascade that is thought to be mediated, in part, by downstream effectors such as Insulin-like Growth Factor-1 (IGF-1) and Vasoactive Intestinal Peptide (VIP).[23] This signaling promotes crypt cell proliferation and inhibits apoptosis, leading to increased villus height and enhanced intestinal absorptive capacity.[2][23]
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Gut adaptation and the glucagon-like peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Zealand Pharma Announces Positive Results from Phase 3 Trial of Glepaglutide in Patients with Short Bowel Syndrome (EASE 1) - BioSpace [biospace.com]
- 4. GLEPAGLUTIDE, A LONG-ACTING GLP-2 ANALOG, SIGNIFICANTLY REDUCES NEED FOR PARENTERAL SUPPORT IN PATIENTS WITH SHORT BOWEL SYNDROME: RESULTS OF EASE SBS-1, A RANDOMIZED, DOUBLE-BLIND, 24-WEEK PHASE 3 TRIAL - Digestive Disease Week [ddw.digitellinc.com]
- 5. Glepaglutide, a Long-Acting Glucagon-like Peptide-2 Analogue, Reduces Parenteral Support in Patients With Short Bowel Syndrome: A Phase 3 Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Redirecting to https://onderzoekmetmensen.nl/en/trial/50675 [onderzoekmetmensen.nl]
- 7. clinicaltrials.eu [clinicaltrials.eu]
- 8. Long-Term Teduglutide for the Treatment of Patients With Intestinal Failure Associated With Short Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Long-Term Teduglutide for the Treatment of Patients With Intestinal Failure Associated With Short Bowel Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. reduction-of-parenteral-nutrition-and-hydration-support-and-safety-with-long-term-teduglutide-treatment-in-patients-with-short-bowel-syndrome-associated-intestinal-failure-steps-3-study - Ask this paper | Bohrium [bohrium.com]
- 12. Reduction of Parenteral Nutrition and Hydration Support and Safety With Long-Term Teduglutide Treatment in Patients With Short Bowel Syndrome-Associated Intestinal Failure: STEPS-3 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. STARS: Apraglutide shows efficacy in short bowel syndrome with intestinal failure - Medical Conferences [conferences.medicom-publishers.com]
- 14. Ironwood Pharmaceuticals Announces Positive Topline Results from Global Phase III Trial of Once-Weekly Apraglutide in Adults with Short Bowel Syndrome with Intestinal Failure (SBS-IF) - BioSpace [biospace.com]
- 15. hcplive.com [hcplive.com]
- 16. Ironwood Pharmaceuticals, Inc. - Ironwood Pharmaceuticals Provides Clinical and Regulatory Update on Apraglutide [investor.ironwoodpharma.com]
- 17. Long-term outcomes and adverse effects of teduglutide in patients with short bowel syndrome: Highlighting hyperamylasemia and hyperlipasemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. Ironwood Pharmaceuticals, Inc. - Once-Weekly Apraglutide Showed Consistent Treatment Effect Across Baseline Demographics and Disease Characteristics in Adults with Short Bowel Syndrome with Intestinal Failure (SBS-IF), According to New STARS Phase III Data from Ironwood at ACG 2024 [investor.ironwoodpharma.com]
- 20. ClinicalTrials.gov [clinicaltrials.gov]
- 21. researchgate.net [researchgate.net]
- 22. ClinicalTrials.gov [clinicaltrials.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Procedures for the Safe Disposal of Glepaglutide Acetate in a Research Environment
For researchers and drug development professionals, the proper handling and disposal of investigational compounds like glepaglutide acetate (B1210297) are paramount to ensuring laboratory safety and environmental protection. Adherence to established protocols minimizes risks and ensures regulatory compliance. This guide provides a detailed, step-by-step procedure for the safe disposal of glepaglutide acetate, aligning with general best practices for peptide and pharmaceutical waste management in a laboratory setting.
I. Personal Protective Equipment (PPE) and Safety Precautions
Before beginning any disposal procedure, it is crucial to be equipped with the appropriate personal protective equipment. This serves as the primary barrier against accidental exposure.[1]
| PPE Category | Item | Specification |
| Hand Protection | Disposable Gloves | Chemical-resistant nitrile gloves are standard. Change immediately if contaminated.[1] |
| Eye Protection | Safety Glasses/Goggles | Mandatory to protect against accidental splashes of reconstituted solutions.[1] |
| Body Protection | Laboratory Coat | Should be worn over standard clothing to protect skin.[1] |
| Respiratory Protection | Fume Hood/Biosafety Cabinet | Recommended when handling the lyophilized powder form to prevent inhalation.[1] |
II. Step-by-Step Disposal Protocol for this compound
The disposal of this compound, including unused solutions, contaminated labware, and empty vials, must follow a systematic process to ensure safety and compliance. Never dispose of peptide waste in regular trash or down the drain.
Step 1: Review Institutional Policies and Safety Data Sheet (SDS)
-
Always consult your institution's Environmental Health and Safety (EH&S) department for specific disposal protocols. Your institution has the final authority on waste management procedures.
-
Before handling, review the Safety Data Sheet for this compound. Although not classified as hazardous under the Globally Harmonized System (GHS), it must be treated as chemical waste.
Step 2: Segregate this compound Waste
-
All materials that have come into contact with this compound must be segregated as chemical or pharmaceutical waste.
-
This includes:
-
Unused or expired lyophilized powder and reconstituted solutions.
-
Empty or partially empty vials.
-
Contaminated consumables such as pipette tips, tubes, and flasks.
-
Contaminated PPE (gloves, etc.).
-
Step 3: Containment of Waste
-
Liquid Waste:
-
Collect all aqueous solutions containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container should be compatible with the solvent used (e.g., PBS, water).
-
-
Solid Waste:
-
Sharps: Needles, syringes, or contaminated glass Pasteur pipettes must be placed in a designated, puncture-proof sharps container.
-
Non-Sharps: Collect contaminated vials, pipette tips, and other solid labware in a durable, leak-proof waste bag or container clearly labeled for chemical waste.
-
Step 4: Labeling and Storage of Waste
-
All waste containers must be clearly labeled with "Hazardous Waste" and the specific chemical name ("this compound Waste").
-
Store the sealed waste containers in a designated, secure area within the laboratory, away from general lab traffic.
-
Ensure incompatible waste streams are kept separate to prevent any potential reactions.
Step 5: Arrange for Professional Disposal
-
Do not dispose of this waste through normal municipal channels.
-
Contact your institution's EH&S department to schedule a pickup by a licensed hazardous waste disposal contractor. They are equipped to handle and dispose of pharmaceutical waste in compliance with all federal, state, and local regulations, such as those set by the EPA.
III. Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is visualized below. This process ensures that all safety and regulatory steps are followed sequentially.
Caption: Workflow for the compliant disposal of this compound waste.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Glepaglutide Acetate
For Immediate Implementation: This document provides crucial safety and logistical guidance for laboratory professionals working with Glepaglutide acetate (B1210297). It outlines essential personal protective equipment (PPE), handling procedures, and disposal protocols to ensure a safe and compliant research environment.
Glepaglutide acetate, a peptide-based therapeutic, is not classified as a hazardous substance according to the Globally Harmonized System (GHS).[1] However, as with any research chemical, adherence to standard safety precautions is paramount to minimize exposure and prevent contamination. The following guidelines are based on the product's Safety Data Sheet (SDS) and established best practices for handling peptide compounds.
Personal Protective Equipment (PPE) and Engineering Controls
While the SDS for this compound does not mandate specific PPE, the "usual precautionary measures for handling chemicals should be followed"[1]. To this end, a comprehensive approach to exposure minimization is recommended.
Engineering Controls:
-
Ventilation: All handling of lyophilized (powdered) this compound should be conducted in a well-ventilated area. For procedures that may generate dust, such as weighing, the use of a chemical fume hood is strongly advised.
-
Contained Workspaces: Designate a specific area for the handling of this compound to prevent cross-contamination.
Personal Protective Equipment:
-
Eye Protection: Chemical safety glasses or goggles are mandatory to protect against accidental splashes or airborne particles.
-
Hand Protection: Impermeable gloves, such as nitrile gloves, should be worn at all times when handling this compound in either its lyophilized or solution form. It is crucial to dispose of contaminated gloves in accordance with hazardous waste procedures.
-
Body Protection: A standard laboratory coat should be worn to protect street clothing from contamination.
-
Respiratory Protection: For large-scale operations or situations where dust generation is unavoidable, a NIOSH-approved dust respirator is recommended.[2] For routine small-scale laboratory work, this is generally not required if handled within a fume hood.
Operational and Disposal Plans: A Step-by-Step Guide
Proper handling and disposal are critical for maintaining the integrity of the research and ensuring the safety of personnel and the environment.
Handling Lyophilized this compound
-
Acclimatization: Before opening, allow the sealed vial of lyophilized this compound to equilibrate to room temperature in a desiccator. This prevents the condensation of atmospheric moisture, which can compromise the stability of the peptide.[2][3]
-
Weighing: Perform weighing operations quickly in a designated, draft-free area, preferably within a chemical fume hood, to minimize inhalation of any airborne powder.
-
Storage: Immediately after weighing, tightly reseal the vial. For long-term storage, maintain the lyophilized peptide at -20°C or below in a dark, dry environment.
Preparation and Handling of this compound Solutions
-
Solubilization: Dissolve the peptide in a sterile, appropriate buffer. Sonication may be used to aid dissolution, but avoid excessive heating.
-
Aliquoting: To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the peptide solution into single-use volumes for storage.
-
Storage of Solutions: Peptide solutions should be stored frozen at -20°C or lower. The long-term storage of peptide solutions is generally not recommended.
Disposal Plan
Treat all waste contaminated with this compound as potentially hazardous chemical waste. Specific toxicity data for many novel peptides is often unavailable, necessitating a cautious approach to disposal.
-
Segregation: All contaminated materials, including vials, pipette tips, gloves, and absorbent paper, must be segregated from general laboratory waste.
-
Solid Waste: Collect all solid waste in a dedicated, clearly labeled, and leak-proof hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, labeled, and sealed hazardous waste container. Do not dispose of peptide solutions down the drain.
-
Sharps: Any needles or other sharps used in conjunction with this compound must be disposed of in a designated, puncture-resistant sharps container.
-
Institutional Guidelines: Adhere to all institutional and local regulations for the collection and disposal of chemical waste.
Quantitative Data Summary
| Parameter | Value/Recommendation | Source |
| Storage Temperature (Lyophilized) | Long-term: ≤ -20°C | |
| Storage Temperature (In Solution) | Short-term: ≤ -15°C (frozen) | |
| Occupational Exposure Limit (OEL) | Not established. Handle as a compound with unknown toxicity and minimize exposure. | |
| Hazard Classification (GHS) | Not classified as hazardous. |
Visualizing Safe Handling Workflows
To further clarify the procedural steps for handling and disposal, the following diagrams illustrate the recommended workflows.
Caption: Workflow for the preparation and storage of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
